molecular formula C16H16F3N7O B606549 Sra-737 CAS No. 1489389-18-5

Sra-737

Numéro de catalogue: B606549
Numéro CAS: 1489389-18-5
Poids moléculaire: 379.34 g/mol
Clé InChI: YBYYWUUUGCNAHQ-LLVKDONJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chk1 Inhibitor SRA737 is an orally bioavailable inhibitor of checkpoint kinase 1 (chk1), with potential antineoplastic and chemosensitization activities. Upon oral administration, chk1 inhibitor SRA737 selectively binds to chk1, thereby preventing chk1 activity and abrogating the repair of damaged DNA. This may lead to an accumulation of damaged DNA, inhibition of cell cycle arrest, and induction of apoptosis. SRA737 may potentiate the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapeutic agents. Chk1, an adenosine triphosphate (ATP)-dependent serine/threonine kinase overexpressed in a variety of cancer cell types, mediates cell cycle checkpoint control and is essential for DNA repair;  it plays a key role in resistance to chemotherapeutic agents by repairing DNA damage.
a CHK1 inhibitor;  structure in first source
checkpoint kinase 1 inhibitor;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-[[4-[[(2R)-morpholin-2-yl]methylamino]-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N7O/c17-16(18,19)12-8-25-14(26-15-9-22-10(4-20)5-24-15)3-13(12)23-7-11-6-21-1-2-27-11/h3,5,8-9,11,21H,1-2,6-7H2,(H2,23,24,25,26)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYYWUUUGCNAHQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1489389-18-5
Record name SRA-737
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1489389185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SRA-737
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16876
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SRA-737
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB6LNL4NF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SRA-737 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SRA-737 is a potent and selective, orally bioavailable small molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3][4] Chk1 is a critical serine/threonine kinase that functions as a master regulator of the DNA Damage Response (DDR), a network essential for maintaining genomic integrity.[3][5] In cancer cells, which are often characterized by high levels of intrinsic replication stress and genomic instability, there is a heightened dependency on Chk1 for survival.[1][6] this compound leverages this dependency to induce selective cancer cell death, a concept known as synthetic lethality. This guide elucidates the core mechanism of action of this compound, details its effects on key signaling pathways, provides quantitative data on its activity, and outlines standard experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of Chk1 and Abrogation of the G2/M Checkpoint

The primary mechanism of this compound is the targeted inhibition of Chk1 kinase activity.[1][3] In response to DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase activates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, which are required to activate the Cyclin-Dependent Kinase 1 (CDK1). This inactivation of Cdc25 leads to cell cycle arrest, typically at the G2/M transition, allowing time for DNA repair.[2]

This compound binds to Chk1, preventing its activity and thereby abrogating the G2/M checkpoint.[2][3] This forces cancer cells, which often harbor significant DNA damage, to prematurely enter mitosis. This process, termed mitotic catastrophe, leads to apoptosis and cell death due to the inability to properly segregate damaged chromosomes.[3]

Signaling Pathways Modulated by this compound

The central pathway affected by this compound is the ATR-Chk1 axis of the DNA Damage Response. By inhibiting Chk1, this compound disrupts the downstream signaling cascade that controls cell cycle progression.

SRA737_Signaling_Pathway cluster_DDR DNA Damage Response & Cell Cycle Control cluster_Outcome Cellular Outcome DNA_Damage Replication Stress / DNA Damage ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 Kinase ATR->Chk1 activates (pS345) Cdc25 Cdc25 Phosphatase Chk1->Cdc25 inactivates (pS216) SRA737 This compound SRA737->Chk1 inhibits CDK1 CDK1/Cyclin B Cdc25->CDK1 activates G2_Arrest G2/M Checkpoint Arrest Cdc25->G2_Arrest overcomes Mitosis Forced Mitotic Entry CDK1->Mitosis promotes DNA_Repair DNA Repair G2_Arrest->DNA_Repair allows time for Mitotic_Catastrophe Mitotic Catastrophe Mitosis->Mitotic_Catastrophe with damaged DNA Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_pd Mechanism of Action / PD Cell_Culture Seed Cancer Cell Lines Treatment Treat with this compound, Agent B, and Combo Cell_Culture->Treatment Viability Assess Cell Viability (e.g., SRB, CTG) Treatment->Viability Lysate Prepare Cell Lysates Treatment->Lysate FACS Flow Cytometry for Cell Cycle & Apoptosis Treatment->FACS Synergy_Calc Calculate Synergy Score (e.g., Bliss, HSA) Viability->Synergy_Calc Western Western Blot for DDR Markers (γH2AX, pChk1) Lysate->Western

References

Sra-737: A Comprehensive Technical Guide to a First-in-Class Checkpoint Kinase 1 (CHK1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sra-737 is a potent, selective, and orally bioavailable small molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase in the DNA Damage Response (DDR) network. By abrogating CHK1-mediated cell cycle arrest, this compound selectively induces synthetic lethality in cancer cells characterized by high replication stress, a common feature of many malignancies. This document provides an in-depth technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for key assays.

Introduction to this compound and its Target: CHK1

Checkpoint Kinase 1 (CHK1) is a pivotal regulator of cell cycle progression and a central component of the DDR pathway. In response to DNA damage or replication stress, CHK1 is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, allowing time for DNA repair. Many cancer cells exhibit intrinsic replication stress due to oncogenic drivers (e.g., MYC, CCNE1 amplification) or mutations in DDR genes, leading to a heightened dependency on CHK1 for survival.[1]

This compound (also known as CCT245737) exploits this dependency by selectively inhibiting CHK1, thereby preventing DNA damage repair and forcing cells with compromised genomes through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.[2] This targeted approach offers the potential for both monotherapy efficacy in tumors with specific genetic backgrounds and synergistic activity with DNA-damaging agents and other targeted therapies.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CHK1. Its primary mechanism of action involves the following key steps:

  • Selective CHK1 Inhibition: this compound potently and selectively binds to the ATP-binding pocket of CHK1, preventing its kinase activity.

  • Abrogation of G2/M Checkpoint: By inhibiting CHK1, this compound prevents the phosphorylation and activation of its downstream targets, such as CDC25 phosphatases. This leads to the abrogation of the G2/M cell cycle checkpoint, which is crucial for preventing cells with damaged DNA from entering mitosis.

  • Induction of Synthetic Lethality: In cancer cells with high levels of replication stress, the inhibition of CHK1 leads to an accumulation of unrepaired DNA damage. The forced entry into mitosis with a damaged genome results in mitotic catastrophe and subsequent apoptotic cell death.[1]

Quantitative Data

In Vitro Potency and Selectivity
TargetIC50AssayReference
CHK11.3 nMCell-free assay[3]
CHK11.4 ± 0.3 nMEZ Reader II assay[4]
Cellular CHK130-220 nMMitosis Induction Assay[3][4]
CDK11.26-2.44 µMNot specified[4]
CHK29.03 µMNot specified[4]
ERK8130 nMKinase panel[3]
PKD1298 nMKinase panel[3]
RSK1362 nMKinase panel[3]
RSK2361 nMKinase panel[3]
Preclinical Pharmacokinetics (Mouse Model)
ParameterValue (10 mg/kg i.v.)Value (10 mg/kg p.o.)Reference
Peak Plasma Concentration (Cmax)4 µmol/LNot specified[4]
Half-life (t1/2)2.86 hNot specified[4]
Area Under the Curve (AUC0-∞)9.96 µmol.h/L10.4 µmol.h/L[4]
Plasma Clearance2.1 L/h/kgNot specified[4]
Volume of Distribution0.19 LNot specified[4]
Oral Bioavailability (F)-105%[4]
Clinical Trial Data

This compound Monotherapy (NCT02797964) [2][5][6]

ParameterValue
Maximum Tolerated Dose (MTD)1000 mg/day
Recommended Phase 2 Dose (RP2D)800 mg/day
Cmax at 1000 mg QD2391 ng/mL
AUC0-24 at 1000 mg QD26795 ng∙h/mL
Cmin at 1000 mg QD411 ng/mL
Common Adverse Events (Grade 1-2)Diarrhea (70%), Nausea (64%), Vomiting (51%), Fatigue (47%)
Dose Limiting ToxicitiesGastrointestinal intolerability, thrombocytopenia

This compound with Low-Dose Gemcitabine (NCT02797977) [7][8][9]

ParameterValue
Recommended Phase 2 Dose (RP2D)This compound 500 mg + Gemcitabine 250 mg/m²
Overall Response Rate (ORR)10.8%
ORR in Anogenital Cancer25%
Common Adverse Events (Grade ≥3 at RP2D)Anemia (11.7%), Neutropenia (16.7%), Thrombocytopenia (10.0%)

Signaling Pathways and Synergistic Combinations

DNA Damage Response Pathway

This compound's primary therapeutic effect is mediated through the disruption of the DNA Damage Response (DDR) pathway.

DDR_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (Replication Stress) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 activates CDC25 CDC25 CHK1->CDC25 inhibits G2_M_Arrest G2/M Arrest (DNA Repair) CHK1->G2_M_Arrest induces This compound This compound This compound->CHK1 CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB activates Mitosis Mitosis CDK1_CyclinB->Mitosis promotes Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis leads to (with unrepaired DNA)

Caption: this compound inhibits CHK1, preventing G2/M arrest and promoting mitotic catastrophe.

Synergy with PARP Inhibitors

This compound exhibits synergistic activity with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib and niraparib.[10][11][12] This combination induces a more profound level of DNA damage and cell death.

PARPi_Synergy This compound This compound CHK1 CHK1 This compound->CHK1 PARPi PARP Inhibitor PARP1 PARP1 PARPi->PARP1 DNA_Damage Increased DNA Double-Strand Breaks CHK1->DNA_Damage prevents repair of PARP1->DNA_Damage prevents repair of ATM ATM DNA_Damage->ATM activates AMPK AMPK ATM->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy AMPK->Autophagy induces Apoptosis Apoptosis mTOR->Apoptosis inhibits Autophagy->Apoptosis contributes to

Caption: this compound and PARP inhibitors synergistically induce DNA damage, leading to cell death.

Activation of the STING Pathway

Preclinical studies have shown that this compound can activate the innate immune signaling STING (Stimulator of Interferon Genes) pathway, suggesting a potential role in modulating the tumor microenvironment and enhancing immunotherapy responses.[13]

STING_Pathway cluster_cytoplasm Cytoplasm This compound This compound Micronuclei_Formation Micronuclei Formation (from unrepaired DNA) This compound->Micronuclei_Formation Cytosolic_dsDNA Cytosolic dsDNA Micronuclei_Formation->Cytosolic_dsDNA cGAS cGAS Cytosolic_dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP produces STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN_Production Type I Interferon Production IRF3->Type_I_IFN_Production induces

Caption: this compound can induce cytosolic dsDNA, leading to STING pathway activation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (EZ Reader II Assay)

This protocol outlines a general procedure for determining the in vitro potency of this compound against CHK1 using a mobility shift assay.

  • Reagent Preparation:

    • Prepare a 2X kinase reaction buffer.

    • Prepare a 2X solution of the CHK1 enzyme in reaction buffer.

    • Prepare a 2X solution of a fluorescently labeled peptide substrate and ATP in reaction buffer.

    • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in reaction buffer.

  • Assay Procedure:

    • Add the this compound dilutions or DMSO (vehicle control) to a 384-well plate.

    • Add the 2X CHK1 enzyme solution to all wells except the negative control wells.

    • Incubate for a pre-determined time at room temperature.

    • Initiate the kinase reaction by adding the 2X substrate/ATP solution to all wells.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a termination buffer containing EDTA.

  • Data Acquisition and Analysis:

    • Read the plate on a PerkinElmer EZ Reader II instrument, which measures the ratio of phosphorylated to unphosphorylated substrate based on their different electrophoretic mobilities.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (Sulforhodamine B Assay)

This protocol describes a method for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72-96 hours). Include a vehicle control (DMSO).

  • Cell Fixation:

    • Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Western Blot Analysis for STING Pathway Activation

This protocol outlines the detection of key phosphorylated proteins in the STING pathway following this compound treatment.

  • Cell Lysis:

    • Treat cells with this compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STING, phospho-TBK1, phospho-IRF3, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

Clinical Development Workflow

The clinical development of this compound has followed a structured path, from dose-escalation studies to cohort expansions in genetically defined patient populations.

Clinical_Trial_Workflow cluster_phase1 Phase 1 cluster_phase2 Phase 2 Dose_Escalation Dose Escalation (Single Patient Cohorts) MTD_Determination Determine MTD and RP2D Dose_Escalation->MTD_Determination Safety_PK_Profile Assess Safety & Pharmacokinetics Dose_Escalation->Safety_PK_Profile Cohort_Expansion Cohort Expansion (Genetically Selected Patients) MTD_Determination->Cohort_Expansion Efficacy_Evaluation Evaluate Preliminary Efficacy (ORR) Cohort_Expansion->Efficacy_Evaluation

Caption: A simplified workflow of the Phase 1/2 clinical trials for this compound.

Conclusion

This compound is a promising, first-in-class CHK1 inhibitor with a well-defined mechanism of action and a strong rationale for its use in cancers with high replication stress. Preclinical data have demonstrated its potent and selective activity, and early clinical trials have established its safety profile and recommended dose for further investigation. The synergistic potential of this compound with other DNA-damaging agents and targeted therapies, as well as its ability to modulate the tumor immune microenvironment, warrants continued clinical development. This technical guide provides a comprehensive resource for researchers and clinicians interested in the ongoing evaluation and potential future applications of this compound in oncology.

References

SRA-737: A Technical Guide to a Selective CHK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRA-737, also known as CCT245737, is a potent and selective, orally bioavailable small molecule inhibitor of Checkpoint kinase 1 (CHK1).[1][2][3] CHK1 is a critical serine/threonine kinase and a key regulator of the DNA Damage Response (DDR) pathway, playing a central role in cell cycle checkpoint control.[1][4] In cancer cells, which often exhibit increased intrinsic replication stress due to oncogenic drivers or defects in DNA repair machinery, there is a heightened dependency on CHK1 for survival.[4] This dependency presents a therapeutic window for CHK1 inhibitors like this compound, which can induce synthetic lethality in tumor cells.[4] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound.

Discovery and Development

This compound was discovered through a collaboration between Sareum and the Institute of Cancer Research, with funding from Cancer Research UK.[5] It was identified as a potent and selective CHK1 inhibitor with favorable pharmacokinetic properties, including high oral bioavailability.[3] Preclinical development demonstrated its ability to abrogate DNA damage-induced cell cycle arrest and potentiate the cytotoxicity of DNA-damaging agents.[3][4] Subsequently, this compound has been evaluated in Phase 1 and 2 clinical trials as both a monotherapy and in combination with other agents, such as the chemotherapeutic drug gemcitabine.[5][6][7][8]

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of CHK1, inhibiting its kinase activity.[4] This prevents the CHK1-mediated phosphorylation of its downstream targets, which are crucial for instituting cell cycle arrest in response to DNA damage or replication stress.[4] By abrogating the S and G2/M checkpoints, this compound forces cancer cells with a high level of DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[4][9] This mechanism of action is particularly effective in cancer cells with a compromised G1 checkpoint, often due to mutations in TP53, as they are more reliant on the S and G2/M checkpoints for survival.[9]

Signaling Pathway

The ATR-CHK1 signaling pathway is a critical component of the DNA damage response. Upon replication stress, characterized by the presence of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA), the ATR kinase is recruited and activated.[1][10] Activated ATR then phosphorylates and activates CHK1.[10][11] CHK1, in turn, phosphorylates a range of downstream effectors, including the Cdc25 family of phosphatases, which leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest.[10] This provides time for DNA repair to occur. Inhibition of CHK1 by this compound disrupts this signaling cascade, preventing cell cycle arrest and promoting the accumulation of lethal DNA damage.

ATR_CHK1_Pathway ATR-CHK1 Signaling Pathway DNA_Damage DNA Damage / Replication Stress ssDNA_RPA ssDNA-RPA Complex DNA_Damage->ssDNA_RPA generates ATR ATR Kinase ssDNA_RPA->ATR recruits & activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates & activates Cdc25 Cdc25 Phosphatases CHK1->Cdc25 phosphorylates & inhibits Cell_Cycle_Arrest S/G2-M Checkpoint Arrest CHK1->Cell_Cycle_Arrest induces SRA737 This compound SRA737->CHK1 CDKs CDK1/CDK2 Cdc25->CDKs dephosphorylates & activates CDKs->Cell_Cycle_Arrest drives cell cycle progression Mitotic_Catastrophe Mitotic Catastrophe / Apoptosis CDKs->Mitotic_Catastrophe uncontrolled progression leads to DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for Preclinical_Workflow Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Point Kinase_Assay Kinase Inhibition Assay (IC50) Cell_Viability Cell Viability Assays (GI50/IC50) (e.g., SRB) Kinase_Assay->Cell_Viability Potent compounds advance Mechanism_Studies Mechanism of Action Studies (Western Blot, Flow Cytometry) Cell_Viability->Mechanism_Studies Active compounds characterized PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Mechanism_Studies->PK_Studies Promising candidates advance Xenograft_Models Xenograft Efficacy Models (Tumor Growth Inhibition) PK_Studies->Xenograft_Models Favorable PK profile Toxicity_Studies Toxicology Studies Xenograft_Models->Toxicity_Studies Demonstrated efficacy Go_NoGo Go/No-Go Decision for Clinical Trials Toxicity_Studies->Go_NoGo Acceptable safety profile Clinical_Trial_Rationale Rationale for this compound Clinical Trial Design cluster_hypothesis Central Hypothesis cluster_biomarkers Patient Selection Biomarkers cluster_trials Clinical Trial Design Hypothesis Tumors with high replication stress are hypersensitive to CHK1 inhibition. Oncogenes Oncogenic Drivers (e.g., MYC, CCNE1) Hypothesis->Oncogenes leads to selection of patients with DDR_Defects DDR Gene Mutations (e.g., BRCA1/2, ATM) Hypothesis->DDR_Defects leads to selection of patients with Cell_Cycle_Defects Cell Cycle Dysregulation (e.g., TP53 mutations) Hypothesis->Cell_Cycle_Defects leads to selection of patients with Combination Phase 1/2 Combination Trial (with low-dose gemcitabine) (NCT02797977) Hypothesis->Combination rationale for Monotherapy Phase 1/2 Monotherapy Trial (NCT02797964) Oncogenes->Monotherapy enrollment into DDR_Defects->Monotherapy enrollment into Cell_Cycle_Defects->Monotherapy enrollment into

References

SRA-737: A Selective CHK1 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SRA-737, also known as CCT245737, is a potent and selective, orally bioavailable inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1] By targeting CHK1, this compound disrupts cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells.[2] This is particularly effective in tumors with high replication stress, often driven by specific oncogenic mutations. This guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction to CHK1 and its Role in Cancer

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in maintaining genomic integrity.[3] It is a key transducer in the ATR-CHK1 signaling pathway, which is activated in response to single-stranded DNA breaks and replication stress.[4] Upon activation by ATR, CHK1 phosphorylates a variety of downstream substrates, including CDC25 phosphatases, to induce cell cycle arrest, primarily at the G2/M and S phases.[5][6] This pause allows time for DNA repair, preventing the propagation of damaged DNA to daughter cells.

Many cancer cells exhibit increased reliance on the CHK1-mediated checkpoint due to factors such as oncogene-induced replication stress and defects in other cell cycle checkpoints, like the G1 checkpoint.[5][7] This dependency makes CHK1 an attractive therapeutic target. Inhibition of CHK1 in such cancer cells can lead to the abrogation of cell cycle arrest, forcing cells with damaged DNA to enter mitosis, a process known as mitotic catastrophe, which ultimately results in cell death.[7]

This compound: Mechanism of Action and Preclinical Profile

This compound is a highly selective inhibitor of CHK1.[8][9] Its mechanism of action involves binding to the ATP-binding pocket of CHK1, thereby preventing its kinase activity.[2] This inhibition abrogates the repair of damaged DNA, leading to an accumulation of DNA damage, inhibition of cell cycle arrest, and induction of apoptosis.[2] this compound has shown potential as a monotherapy in cancers with high intrinsic replication stress and as a chemosensitization agent when used in combination with DNA-damaging chemotherapies.[2][10]

Potency and Selectivity

This compound is a potent inhibitor of human CHK1 with a high degree of selectivity against other kinases, including the functionally related CHK2 and cyclin-dependent kinases (CDKs).

Parameter Value Assay Reference
CHK1 IC50 1.3 nM-[8]
CHK1 IC50 1.4 ± 0.3 nMEZ Reader II assay[9]
Cellular CHK1 Activity IC50 30-220 nM-[9]
Selectivity vs. CDK1 >1000-fold-[9]
Selectivity vs. CHK2 >1000-fold-[9]
Selectivity vs. other kinases (ERK8, PKD1, RSK1/2) >90-fold-[9]
Pharmacokinetics

Preclinical studies in mice have demonstrated that this compound has excellent oral bioavailability and achieves significant tumor exposure.

Parameter Value Species Dose Reference
Oral Bioavailability (F) 105%Mouse (BALB/c)10 mg/kg[9]
Peak Plasma Concentration (Cmax) 4 µmol/LMouse (BALB/c)10 mg/kg (i.v.)[9]
Half-life (t1/2) 2.86 hMouse (BALB/c)10 mg/kg (i.v.)[9]
AUC0-∞ 9.96 µmol·h/LMouse (BALB/c)10 mg/kg (i.v.)[9]
AUC0-∞ 10.4 µmol·h/LMouse (BALB/c)10 mg/kg (oral)[9]
Plasma Clearance 2.1 L/h/kgMouse (BALB/c)10 mg/kg (i.v.)[9]
Volume of Distribution 0.19 LMouse (BALB/c)10 mg/kg (i.v.)[9]

Clinical Development of this compound

This compound has been evaluated in Phase I/II clinical trials as both a monotherapy and in combination with other agents, most notably low-dose gemcitabine.

Monotherapy

A first-in-human Phase I/II trial (NCT02797964) evaluated this compound as a monotherapy in patients with advanced solid tumors.[11][12][13]

Parameter Value Reference
Maximum Tolerated Dose (MTD) 1000 mg once daily (QD)[11][12]
Recommended Phase 2 Dose (RP2D) 800 mg QD[11][12]
Dose-Limiting Toxicities (DLTs) Gastrointestinal events, neutropenia, thrombocytopenia (at 1000-1300 mg QD)[12]
Common Adverse Events (all grades) Diarrhea (70%), nausea (64%), vomiting (51%), fatigue (47%)[11]
Pharmacokinetics (at 1000 mg QD) Cmax: 2391 ng/mL; AUC0-24: 26795 ng∙h/mL; Cmin: 411 ng/mL[11]
Pharmacokinetics (at 800 mg QD) Mean Cmin: 312 ng/mL (546 nM)[12]
Clinical Activity No partial or complete responses observed[12]
Combination Therapy with Gemcitabine

A Phase I/II trial (NCT02797977) investigated this compound in combination with low-dose gemcitabine in patients with advanced solid tumors.[14][15][16][17][18] The rationale for this combination is that low-dose gemcitabine induces replication stress, making cancer cells more susceptible to CHK1 inhibition.[10][15]

Parameter Value Reference
Recommended Phase 2 Dose (RP2D) 500 mg this compound with 250 mg/m² gemcitabine[14][15][18]
Common Adverse Events (all grades) Nausea (61.5%), vomiting (54.5%), fatigue (51.0%), diarrhea (49.0%), anemia (45.5%)[14]
Grade ≥3 Adverse Events (at RP2D) Anemia (11.7%), neutropenia (16.7%), thrombocytopenia (10.0%)[15][18]
Overall Response Rate (ORR) 10.8%[14][15][18]
ORR in Anogenital Cancer 25%[14][15][18]
Tumor Types with Partial Responses Anogenital cancer, cervical cancer, high-grade serous ovarian cancer, rectal cancer, small cell lung cancer[14][15][18]

The combination of this compound with low-dose gemcitabine was well-tolerated and demonstrated promising clinical activity in several tumor types.[14][18]

Signaling Pathways and Experimental Workflows

CHK1 Signaling Pathway

The following diagram illustrates the central role of CHK1 in the DNA damage response pathway and the mechanism of action of this compound.

CHK1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates Apoptosis Apoptosis / Mitotic Catastrophe DNA_Damage->Apoptosis CHK1 CHK1 ATR->CHK1 activates (p) CDC25 CDC25 CHK1->CDC25 inhibits (p) CHK1->Apoptosis prevents SRA737 This compound SRA737->CHK1 inhibits SRA737->Apoptosis CDK CDK CDC25->CDK activates Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) CDK->Cell_Cycle_Arrest promotes progression past checkpoint DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair

Caption: CHK1 signaling pathway and this compound's point of intervention.

Experimental Workflow for this compound Evaluation

This diagram outlines a typical experimental workflow for characterizing a CHK1 inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Viability Cell Viability/Proliferation Assay (Determine GI50) Kinase_Assay->Cell_Viability Potency Confirmation Western_Blot Western Blot Analysis (pCHK1, γH2AX, PARP cleavage) Cell_Viability->Western_Blot Mechanism of Action Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Cellular Effects PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Cell_Cycle->PK_Studies Transition to In Vivo Xenograft_Models Tumor Xenograft Models (Efficacy, Monotherapy & Combination) PK_Studies->Xenograft_Models Dose Selection PD_Markers Pharmacodynamic Marker Analysis (Tumor biopsies) Xenograft_Models->PD_Markers Confirm Target Engagement

Caption: Standard workflow for preclinical evaluation of a CHK1 inhibitor.

Detailed Experimental Protocols

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified CHK1 kinase.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CHK1.

  • Materials:

    • Recombinant human CHK1 enzyme

    • Kinase buffer

    • ATP

    • CHK1 substrate (e.g., synthetic peptide)

    • This compound (or other test compound)

    • Kinase detection reagent (e.g., ADP-Glo™)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • Add the diluted inhibitor to the wells of a 384-well plate.

    • Add the CHK1 enzyme and substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a suitable detection system according to the manufacturer's instructions.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.[19]

Cell Viability Assay (e.g., Sulforhodamine B Assay)

This assay determines the effect of this compound on the proliferation of cancer cell lines.

  • Objective: To determine the concentration of this compound that causes 50% inhibition of cell growth (GI50).

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound

    • 96-well plates

    • Trichloroacetic acid (TCA)

    • Sulforhodamine B (SRB) solution

    • Tris base solution

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for a specified duration (e.g., 96 hours).

    • Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the GI50 value from the dose-response curve.[9]

Western Blot Analysis

This technique is used to assess the effect of this compound on the phosphorylation of CHK1 and its downstream targets, as well as markers of DNA damage and apoptosis.

  • Objective: To confirm the mechanism of action of this compound in cells.

  • Materials:

    • Cancer cell lines

    • This compound

    • Lysis buffer with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-phospho-CHK1, anti-total CHK1, anti-γH2AX, anti-cleaved PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells and treat with this compound for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.[20][21]

Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

  • Objective: To determine if this compound abrogates cell cycle checkpoints.

  • Materials:

    • Cancer cell lines

    • This compound

    • Ethanol (70%, ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with this compound.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Wash the cells to remove ethanol and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.[20]

Conclusion

This compound is a potent and selective CHK1 inhibitor with a well-defined mechanism of action. While it has shown limited efficacy as a monotherapy, its combination with agents that induce replication stress, such as low-dose gemcitabine, has demonstrated promising clinical activity in various solid tumors. The preclinical data and clinical trial results presented in this guide provide a strong rationale for the continued investigation of this compound in combination therapies for the treatment of cancer. The detailed experimental protocols offer a framework for researchers to further explore the therapeutic potential of this compound and other CHK1 inhibitors.

References

SRA-737 Target Validation in Oncology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the target validation for SRA-737, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), in the context of oncology. It details the mechanism of action, preclinical and clinical data, and the experimental protocols used to validate its therapeutic potential.

Core Concept: Exploiting Cancer's Achilles' Heel

Cancer cells are often characterized by rapid, uncontrolled proliferation, which leads to an accumulation of DNA damage and a state of heightened replication stress.[1] To survive this intrinsic genomic instability, many cancer cells become heavily reliant on the DNA Damage Response (DDR) pathway, particularly the G2/M cell cycle checkpoint, which is controlled by the serine/threonine kinase CHK1.[2][3]

This compound is an orally bioavailable small molecule that selectively inhibits CHK1.[2][4] By inhibiting CHK1, this compound prevents cancer cells from arresting their cell cycle to repair DNA damage. This forces the cells to enter mitosis prematurely with damaged DNA, leading to a catastrophic cellular event known as mitotic catastrophe and subsequent cell death (apoptosis).[2] This targeted approach is particularly effective in tumors with existing defects in other cell cycle checkpoints, such as those with p53 mutations, creating a synthetic lethal interaction.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Potency and Selectivity of this compound

ParameterValueNotes
CHK1 IC50 1.3 - 1.4 nMIn vitro kinase assay.[5][6]
Cellular CHK1 Activity IC50 30 - 220 nMMitosis Induction Assay in various human tumor cell lines.[5]
Selectivity vs. CHK2 >1,000-fold[5]
Selectivity vs. CDK1 >1,000-fold[5]
Mouse Oral Bioavailability 100%[5]

Table 2: this compound Monotherapy Phase 1/2 Clinical Trial (NCT02797964) Key Data

ParameterValueNotes
Maximum Tolerated Dose (MTD) 1000 mg once daily (QD)[7][8]
Recommended Phase 2 Dose (RP2D) 800 mg QD[7][8]
Common Toxicities (Grade 1-2) Diarrhea, nausea, vomiting[7]
Dose-Limiting Toxicities (at 1000 & 1300 mg QD) Gastrointestinal events, neutropenia, thrombocytopenia[7]
Objective Responses No complete or partial responses observed in monotherapy.[7]

Table 3: this compound with Low-Dose Gemcitabine Phase 1/2 Trial (NCT02797977) Key Data

ParameterValueNotes
Recommended Phase 2 Dose (RP2D) 500 mg this compound with 250 mg/m² gemcitabine[7]
Common Toxicities (Grade 1-2) Nausea, vomiting, fatigue, diarrhea
Grade ≥3 Hematological Toxicities (at RP2D) Anemia (11.7%), Neutropenia (16.7%), Thrombocytopenia (10%)[7]
Overall Objective Response Rate (ORR) 10.8%
ORR in Anogenital Cancer 25%

Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of CHK1 in the DNA damage response and the mechanism by which this compound induces synthetic lethality in cancer cells.

CHK1_Pathway cluster_0 DNA Damage & Replication Stress cluster_1 Upstream Activation cluster_2 CHK1-Mediated Cell Cycle Arrest cluster_3 Therapeutic Intervention cluster_4 Cellular Outcome DNA Damage DNA Damage (e.g., from chemotherapy, intrinsic replication stress) ATR ATR DNA Damage->ATR CHK1 CHK1 ATR->CHK1 phosphorylates CDC25 CDC25 Phosphatases CHK1->CDC25 inhibits CDK1 CDK1 CDC25->CDK1 activates G2/M Checkpoint G2/M Checkpoint Arrest CDK1->G2/M Checkpoint DNA Repair DNA Repair G2/M Checkpoint->DNA Repair Mitotic Catastrophe Mitotic Catastrophe G2/M Checkpoint->Mitotic Catastrophe Abrogation of arrest leads to This compound This compound This compound->CHK1 inhibits Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis

Figure 1: this compound Mechanism of Action in the DNA Damage Response Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of this compound are provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the growth-inhibitory effects of this compound on cancer cell lines.

Protocol:

  • Cell Plating: Seed cancer cells in 96-well microtiter plates at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of this compound (or vehicle control) and incubate for 96 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry completely.[9]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid and air dry.[9]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Measure the optical density at 565 nm using a microplate reader.

  • Data Analysis: Calculate the drug concentration that causes 50% inhibition of cell proliferation (GI50).

Mitosis Induction Assay (G2/M Checkpoint Abrogation)

This assay measures the ability of this compound to override a DNA damage-induced G2/M checkpoint, forcing cells into mitosis. This is a functional measure of intracellular CHK1 inhibition.

Protocol:

  • Cell Seeding and Synchronization: Seed cells in a suitable format (e.g., 6-well plates or chamber slides). Induce a G2/M arrest by treating with a DNA damaging agent (e.g., etoposide or gemcitabine) for a predetermined time.

  • CHK1 Inhibition: Treat the G2/M-arrested cells with varying concentrations of this compound for 4-8 hours.

  • Cell Fixation and Permeabilization:

    • For Flow Cytometry : Harvest cells, fix in 70% ethanol, and permeabilize with 0.25% Triton X-100.

    • For Immunofluorescence : Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

  • Staining:

    • Flow Cytometry: Stain cells with an antibody against a mitotic marker, such as phospho-histone H3 (Ser10), and a DNA dye like propidium iodide.

    • Immunofluorescence: Stain with a primary antibody against phospho-histone H3 (Ser10) followed by a fluorescently labeled secondary antibody, and a nuclear counterstain like DAPI.

  • Analysis:

    • Flow Cytometry: Quantify the percentage of phospho-histone H3 positive cells within the 4N (G2/M) population.

    • Immunofluorescence: Determine the mitotic index by visually counting the percentage of phospho-histone H3 positive cells.

  • Data Interpretation: An increase in the mitotic index in this compound-treated cells compared to the DNA damage-only control indicates abrogation of the G2/M checkpoint.

Western Blot Analysis of CHK1 Pathway Modulation

This method is used to detect changes in the phosphorylation status of CHK1 and its downstream targets, confirming the on-target effect of this compound.

Protocol:

  • Sample Preparation: Treat cells with a DNA damaging agent in the presence or absence of this compound. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total CHK1, phospho-CHK1 (Ser345), and γH2AX (a marker of DNA double-strand breaks) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and a digital imaging system.

  • Analysis: Quantify band intensities using densitometry software. A decrease in phospho-CHK1 levels upon this compound treatment confirms target engagement.

Experimental and Clinical Workflows

The following diagrams illustrate a typical preclinical experimental workflow for evaluating a CHK1 inhibitor and the design of the this compound clinical trials.

Preclinical_Workflow In Vitro Kinase Assay In Vitro Kinase Assay (Determine IC50) Cell-Based Assays Cell-Based Assays (SRB for cytotoxicity, MIA for checkpoint abrogation) In Vitro Kinase Assay->Cell-Based Assays Mechanism of Action Studies Mechanism of Action Studies (Western Blot for pathway modulation) Cell-Based Assays->Mechanism of Action Studies In Vivo Xenograft Models In Vivo Xenograft Models (Evaluate anti-tumor efficacy) Mechanism of Action Studies->In Vivo Xenograft Models Pharmacodynamic Analysis Pharmacodynamic Analysis (Assess target engagement in tumors) In Vivo Xenograft Models->Pharmacodynamic Analysis

Figure 2: Preclinical Validation Workflow for a CHK1 Inhibitor.

Clinical_Trial_Workflow cluster_mono Monotherapy Trial (NCT02797964) cluster_combo Combination Therapy Trial (NCT02797977) Phase 1 Mono Phase 1: Dose Escalation (Determine MTD & RP2D) Phase 2 Mono Phase 2: Cohort Expansion (Evaluate single-agent efficacy in prospectively selected patients) Phase 1 Mono->Phase 2 Mono Phase 1 Combo Phase 1: Dose Escalation (this compound + Low-Dose Gemcitabine) (Determine RP2D of combination) Phase 2 Combo Phase 2: Cohort Expansion (Evaluate combination efficacy in prospectively selected patients) Phase 1 Combo->Phase 2 Combo

References

Preclinical Profile of SRA-737: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRA-737 is a potent and selective, orally bioavailable inhibitor of Checkpoint kinase 1 (Chk1), a critical component of the DNA Damage Response (DDR) network.[1][2][3] In cancer cells, which often exhibit increased intrinsic replication stress due to oncogenic drivers (e.g., MYC, CCNE1) or defects in DNA repair machinery, the reliance on Chk1 for survival is heightened.[4][5] This dependency creates a therapeutic window for Chk1 inhibitors like this compound, which can induce synthetic lethality in tumor cells with specific genetic aberrations.[4][5] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and combination strategies.

Mechanism of Action

This compound is an ATP-competitive inhibitor of Chk1.[2][6] By inhibiting Chk1, this compound abrogates the S and G2/M cell cycle checkpoints, preventing cancer cells from repairing DNA damage and leading to mitotic catastrophe and apoptosis.[2][7] this compound demonstrates high selectivity for Chk1 over other kinases, including the functionally related Chk2 and cyclin-dependent kinases (CDKs).[1][2]

The proposed mechanism of action involves the inhibition of Chk1's role in stabilizing replication forks and preventing premature entry into mitosis in the presence of DNA damage. This leads to an accumulation of DNA damage, ultimately resulting in cell death.[2][7]

Signaling Pathway

dot

CHK1_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 Upstream Activation cluster_2 CHK1 Core Signaling cluster_3 Downstream Effects DNA_Damage DNA Damage (e.g., Gemcitabine, PARPi) ATR ATR DNA_Damage->ATR activates Replication_Stress Replication Stress (e.g., Oncogenes) Replication_Stress->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) CDC25 CDC25 (phosphatase) CHK1->CDC25 phosphorylates (inhibits) Cell_Cycle_Arrest S/G2-M Checkpoint Activation CHK1->Cell_Cycle_Arrest mediates DNA_Repair DNA Repair CHK1->DNA_Repair promotes CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB dephosphorylates (activates) SRA737 This compound SRA737->CHK1 inhibits Mitosis Mitotic Entry CDK1_CyclinB->Mitosis promotes Apoptosis Apoptosis Mitosis->Apoptosis leads to (with DNA damage)

Caption: CHK1 Signaling Pathway Inhibition by this compound.

Quantitative Data

In Vitro Kinase Inhibitory Activity
KinaseIC50 (nM)Selectivity vs. CHK1Reference
CHK1 1.3 - 1.4 - [1][2][8]
CHK29030>1000-fold[1][2]
CDK11260 - 2440>1000-fold[1][2]
ERK8130>90-fold[1][8]
PKD1298>90-fold[1][8]
RSK1362>90-fold[1][8]
RSK2361>90-fold[1][8]
In Vitro Cellular Activity
Cell LineCancer TypeIC50 / GI50 (nM)AssayReference
HT29Colon Cancer30 - 220 (MIA)Mitosis Induction Assay[1][2][9]
SW620Colon Cancer30 - 220 (MIA)Mitosis Induction Assay[1][2][9]
MiaPaCa-2Pancreatic Cancer30 - 220 (MIA)Mitosis Induction Assay[1][2][9]
Calu6Non-Small Cell Lung Cancer30 - 220 (MIA)Mitosis Induction Assay[1][2][9]
Multiple SCLC linesSmall Cell Lung CancerSensitive: <5000Proliferation Assay[5]
SW1990Pancreatic Cancer700Proliferation Assay[5]
SNU-C1Colon Cancer1300Proliferation Assay[5]
5637Bladder Cancer2100Proliferation Assay[5]
A549, Calu1, H1299, etc.Non-Small Cell Lung Cancer800 - >9600Proliferation Assay[5]
In Vivo Pharmacokinetics in Mice
ParameterValueDosingReference
Oral Bioavailability (F) ~100% 10 mg/kg p.o. [1][2]
Peak Plasma Concentration (Cmax)4 µmol/L10 mg/kg i.v.[1][2]
Half-life (t1/2)2.86 h10 mg/kg i.v.[1][2]
AUC0-∞9.96 µmol.h/L10 mg/kg i.v.[1][2]
AUC0-∞10.4 µmol.h/L10 mg/kg p.o.[1][2]
Plasma Clearance2.1 L/h/kg10 mg/kg i.v.[1][2]
Volume of Distribution0.19 L10 mg/kg i.v.[1][2]

Preclinical Efficacy

Monotherapy

This compound has demonstrated significant single-agent activity in preclinical models with high levels of intrinsic replication stress.[1][5] In a MYC-driven mouse model of B-cell lymphoma, this compound monotherapy showed significant antitumor activity.[1][2] Furthermore, in patient-derived xenograft (PDX) models of high-grade serous ovarian cancer (HGSOC) with CCNE1 amplification, a driver of replication stress, this compound treatment resulted in dose-dependent tumor regression.[5][10] These models were notably resistant to platinum-based therapy and PARP inhibitors.[5][10]

Combination Therapy

The preclinical rationale for combining this compound with other agents is to enhance DNA damage or replication stress, thereby increasing the reliance of cancer cells on Chk1 and sensitizing them to its inhibition.

Gemcitabine is a nucleoside analog that induces replication stress by depleting deoxynucleotide pools and causing DNA damage.[11][12] Preclinical studies have shown that this compound synergizes with low, sub-therapeutic doses of gemcitabine to induce replication catastrophe and tumor cell death in a broad panel of cancer cell lines.[11][13] This combination was effective in gemcitabine-resistant bladder cancer PDX models and showed anti-tumor activity in colorectal adenocarcinoma and osteosarcoma xenografts.[11] The dosing regimen in preclinical models that demonstrated maximum efficacy involved administering this compound 16-24 hours after gemcitabine.[12][14]

PARP inhibitors trap PARP on DNA and prevent the repair of single-strand breaks, which can lead to double-strand breaks during replication, a source of replication stress.[10][15] this compound has been shown to synergize with PARP inhibitors like olaparib and niraparib to kill ovarian and breast cancer cells.[10][15][16] This combination was also effective in PARPi-resistant HGSOC models, including those with BRCA1/2 mutations and CCNE1 amplification, leading to increased tumor regression in PDX models.[15][17][18] The mechanism of synergy involves increased replication stress and apoptosis.[15]

Preclinical evidence suggests that this compound can modulate the tumor immune microenvironment.[5][17] this compound has been shown to activate the innate immune signaling STING pathway, leading to the production of type I interferons and inflammatory chemokines.[5][16][19] In a small cell lung cancer (SCLC) model, the combination of this compound with an anti-PD-L1 antibody resulted in complete tumor growth inhibition.[5] A triple combination of this compound, low-dose gemcitabine, and anti-PD-L1 showed profound synergy, leading to durable tumor regressions in an SCLC model.[8][17] This triple therapy was associated with an increase in anti-tumorigenic CD8+ T cells, dendritic cells, and M1 macrophages, and a decrease in immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs).[5][8][17]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cell Proliferation

This assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[1][12][14][20]

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 96 hours).

  • Fixation: Fix the cells by gently adding cold 10-50% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[1][12][14]

  • Washing: Wash the plates five times with 1% (v/v) acetic acid or water to remove TCA.[14]

  • Staining: Stain the fixed cells with 0.04-0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[1][12][14]

  • Washing: Quickly wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[14]

  • Solubilization: Air-dry the plates and then dissolve the protein-bound dye in 10 mM Tris base solution (pH 10.5).[12][14]

  • Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.[12][14][20]

dot

SRB_Assay_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells drug_treatment Treat with this compound plate_cells->drug_treatment fixation Fix Cells with TCA drug_treatment->fixation wash1 Wash with Acetic Acid/Water fixation->wash1 staining Stain with SRB wash1->staining wash2 Wash with Acetic Acid staining->wash2 solubilization Solubilize Dye with Tris Base wash2->solubilization read_absorbance Read Absorbance solubilization->read_absorbance end End read_absorbance->end

Caption: Workflow for the Sulforhodamine B (SRB) Assay.

Caco-2 Permeability Assay

This assay is used to predict intestinal drug absorption by measuring the transport of a compound across a monolayer of human colon adenocarcinoma Caco-2 cells.[1][4][21][22]

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[21][23]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[22][23]

  • Transport Experiment:

    • For apical-to-basolateral (A-B) transport, add the test compound (e.g., this compound) to the apical compartment and measure its appearance in the basolateral compartment over time.[4][22]

    • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral compartment and measure its appearance in the apical compartment.[4][22]

  • Sample Analysis: Quantify the concentration of the compound in the donor and receiver compartments at various time points using LC-MS/MS.[22]

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess if the compound is a substrate for efflux transporters.[23][24]

Combination_Therapy_Logic cluster_0 Therapeutic Agents cluster_1 Cellular Stress Induction cluster_2 Cellular Response cluster_3 Therapeutic Outcome SRA737 This compound CHK1_Dependency Heightened CHK1 Dependency SRA737->CHK1_Dependency inhibits CHK1 Immune_Activation Immune System Activation SRA737->Immune_Activation activates STING Gemcitabine Gemcitabine Replication_Stress Increased Replication Stress Gemcitabine->Replication_Stress PARPi PARP Inhibitor DNA_Damage Increased DNA Damage PARPi->DNA_Damage ICB Immune Checkpoint Blockade (ICB) ICB->Immune_Activation enhances T-cell activity Replication_Stress->CHK1_Dependency DNA_Damage->Replication_Stress Synergistic_Cell_Death Synergistic Tumor Cell Death CHK1_Dependency->Synergistic_Cell_Death leads to Immune_Activation->Synergistic_Cell_Death

References

Sra-737 and the DNA Damage Response Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sra-737 (also known as CCT245737) is a potent and selective, orally bioavailable small molecule inhibitor of Checkpoint kinase 1 (Chk1).[1][2] Chk1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR), a complex signaling network that maintains genomic integrity.[3][4] In cancer cells, which often harbor defects in DNA repair and cell cycle checkpoints, there is an increased reliance on the remaining DDR pathways, such as the one mediated by Chk1, for survival. This dependency creates a therapeutic window for Chk1 inhibitors like this compound, which can induce synthetic lethality in tumor cells with specific genetic backgrounds. This guide provides an in-depth overview of this compound, its mechanism of action within the DDR pathway, a summary of its preclinical and clinical activity, and detailed experimental protocols for its evaluation.

Introduction to the DNA Damage Response and the Role of Chk1

The DNA damage response is an essential network of cellular pathways that detect, signal, and repair DNA lesions.[5] This response is crucial for preventing the accumulation of mutations and maintaining genomic stability. Key players in the DDR include sensor proteins that recognize DNA damage, transducer kinases that amplify the damage signal, and effector proteins that execute the appropriate cellular response, such as cell cycle arrest, DNA repair, or apoptosis.[3]

Checkpoint kinase 1 (Chk1) is a key transducer kinase in the DDR pathway.[4] It is primarily activated by Ataxia Telangiectasia and Rad3-related (ATR) kinase in response to single-strand DNA breaks and replication stress.[3] Once activated, Chk1 phosphorylates a variety of downstream targets to initiate cell cycle arrest, particularly at the G2/M checkpoint, allowing time for DNA repair.[6] In many cancer cells with a defective G1/S checkpoint (often due to TP53 mutations), the G2/M checkpoint becomes critical for survival, making Chk1 an attractive therapeutic target.[5][7]

This compound: A Selective Chk1 Inhibitor

This compound is an orally active inhibitor of Chk1 with high selectivity.[8] Its mechanism of action involves binding to Chk1 and preventing its kinase activity, thereby abrogating the DNA damage-induced cell cycle arrest.[1] This leads to an accumulation of DNA damage, forcing cells with compromised checkpoint controls into premature and lethal mitosis, a concept known as synthetic lethality.[1][9]

Mechanism of Action

In response to DNA damage or replication stress, ATR phosphorylates and activates Chk1.[3] Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive mitotic entry. By inhibiting Chk1, this compound prevents the inactivation of Cdc25, leading to inappropriate CDK activation and premature entry into mitosis despite the presence of damaged DNA. This results in mitotic catastrophe and subsequent cancer cell death.

Sra-737_Mechanism_of_Action This compound Mechanism of Action cluster_0 DNA Damage Response DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Chk1->Cdc25 phosphorylates & inhibits G2_M_Arrest G2/M Arrest (DNA Repair) Chk1->G2_M_Arrest This compound This compound This compound->Chk1 inhibits CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB activates Mitosis Premature Mitosis CDK1_CyclinB->Mitosis promotes Cell_Death Cell Death Mitosis->Cell_Death leads to

Caption: this compound inhibits Chk1, preventing G2/M arrest and forcing premature mitosis.

Quantitative Data Summary

Preclinical Activity of this compound

This compound has demonstrated potent single-agent and combination activity in a variety of cancer cell lines and xenograft models.

ParameterValueCell Lines/ModelReference
Enzymatic IC50 (Chk1) 1.4 ± 0.3 nMRecombinant human CHK1[10]
Cellular Chk1 Activity IC50 30-220 nMHT29, SW620, MiaPaCa-2, Calu6[10][11]
GI50 (Single Agent) 0.41 to 5.4 µMVarious cell lines[5]
Selectivity (vs. CDK1) >1,000-foldKinase panel[10]
Selectivity (vs. CHK2) >1,000-foldKinase panel[10]
Mouse Oral Bioavailability 100%BALB/c mice[10]
Clinical Trial Data

This compound has been evaluated in Phase I/II clinical trials as both a monotherapy (NCT02797964) and in combination with low-dose gemcitabine (NCT02797977).

Table 2: this compound Monotherapy Clinical Trial (NCT02797964) Key Findings [1][3][12][13]

ParameterValue
Total Patients Treated 107
Dose Range 20-1300 mg QD
Maximum Tolerated Dose (MTD) 1000 mg QD
Recommended Phase 2 Dose (RP2D) 800 mg QD
Common Toxicities (Grade 1/2) Diarrhea, nausea, vomiting, fatigue
Dose-Limiting Toxicities (DLTs) Gastrointestinal events, neutropenia, thrombocytopenia
Pharmacokinetics (800 mg QD) Mean Cmin of 312 ng/mL (546 nM)
Objective Responses No partial or complete responses observed

Table 3: this compound with Low-Dose Gemcitabine Clinical Trial (NCT02797977) Key Findings [8][14][15][16]

ParameterValue
Total Patients Enrolled 143
Recommended Phase 2 Dose (RP2D) This compound 500 mg + Gemcitabine 250 mg/m²
Common Toxicities (Grade 1/2) Nausea, vomiting, fatigue, diarrhea
Grade ≥3 Toxicities (at RP2D) Anemia (11.7%), Neutropenia (16.7%), Thrombocytopenia (10%)
Overall Objective Response Rate (ORR) 10.8%
ORR in Anogenital Cancer 25%
Tumor Types with Partial Responses Anogenital, cervical, high-grade serous ovarian, rectal, and small cell lung cancer

Experimental Protocols

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This protocol is adapted from standard methodologies to determine cell viability following this compound treatment.[5][6][7]

Materials:

  • 96-well cell culture plates

  • This compound

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound for the desired duration (e.g., 72-96 hours).

  • Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Wash the plates five times with deionized water and allow them to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to untreated controls.

Assessment of DNA Double-Strand Breaks: γH2AX Foci Formation Assay

This immunofluorescence-based assay quantifies the formation of γH2AX foci, a marker of DNA double-strand breaks.[17][18][19]

Materials:

  • Cells cultured on coverslips or in imaging-compatible plates

  • This compound

  • Paraformaldehyde (PFA), 4%

  • Triton X-100, 0.3% in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI-containing mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with this compound for the desired time.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium with DAPI.

  • Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze the cell cycle distribution following this compound treatment.[20][21]

Materials:

  • This compound-treated and control cells

  • PBS

  • Ethanol, 70% (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

This compound and the DNA Damage Response Pathway

DDR_Pathway This compound in the DNA Damage Response Pathway DNA_Damage DNA Damage (e.g., from Gemcitabine) ATR_Activation ATR Activation DNA_Damage->ATR_Activation Chk1_Phosphorylation Chk1 Phosphorylation (Activation) ATR_Activation->Chk1_Phosphorylation Cell_Cycle_Arrest G2/M Cell Cycle Arrest Chk1_Phosphorylation->Cell_Cycle_Arrest Mitotic_Catastrophe Mitotic Catastrophe Chk1_Phosphorylation->Mitotic_Catastrophe Inhibition by this compound leads to This compound This compound This compound->Chk1_Phosphorylation Inhibits DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: this compound disrupts the DDR pathway, leading to mitotic catastrophe.

Experimental Workflow for this compound Evaluation

Experimental_Workflow Experimental Workflow for this compound Evaluation Cell_Culture Cancer Cell Line Culture Sra-737_Treatment Treatment with this compound (Dose-Response and Time-Course) Cell_Culture->Sra-737_Treatment Cell_Viability Cell Viability Assay (SRB Assay) Sra-737_Treatment->Cell_Viability DNA_Damage_Analysis DNA Damage Analysis (γH2AX Staining) Sra-737_Treatment->DNA_Damage_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Sra-737_Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis DNA_Damage_Analysis->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: A typical workflow for the preclinical evaluation of this compound.

Logical Relationship of this compound's Therapeutic Strategy

Therapeutic_Strategy Therapeutic Strategy of this compound Cancer_Cell_Properties Cancer Cell Properties: - Defective G1/S Checkpoint (e.g., TP53 mutation) - High Replication Stress Increased_Reliance Increased Reliance on G2/M Checkpoint Cancer_Cell_Properties->Increased_Reliance Chk1_Dependence Chk1 Dependence Increased_Reliance->Chk1_Dependence Sra-737_Intervention This compound Intervention: Inhibition of Chk1 Chk1_Dependence->Sra-737_Intervention Synthetic_Lethality Synthetic Lethality Sra-737_Intervention->Synthetic_Lethality Tumor_Cell_Death Selective Tumor Cell Death Synthetic_Lethality->Tumor_Cell_Death

Caption: this compound exploits cancer cell dependencies to induce synthetic lethality.

Conclusion

This compound is a promising therapeutic agent that targets the Chk1 kinase, a key component of the DNA damage response pathway. Its mechanism of action, which induces synthetic lethality in cancer cells with specific genetic vulnerabilities, has been validated in preclinical studies. While monotherapy has shown limited efficacy in clinical trials, combination strategies, particularly with agents that induce replication stress like low-dose gemcitabine, have demonstrated encouraging anti-tumor activity. Further research is warranted to identify predictive biomarkers to select patient populations most likely to benefit from this compound-based therapies and to explore novel combination approaches. This technical guide provides a comprehensive resource for researchers and drug development professionals working on this compound and other DDR inhibitors.

References

SRA-737: A Deep Dive into its Effects on Cell Cycle Checkpoints

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SRA-737 (also known as CCT245737) is a potent and selective, orally bioavailable inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) and cell cycle regulation.[1][2][3][4][5] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on cell cycle checkpoints, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action

CHK1 is a serine/threonine kinase that plays a pivotal role in maintaining genomic integrity.[2][6] In response to DNA damage or replication stress, CHK1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[7][8] this compound selectively binds to and inhibits the activity of CHK1, thereby abrogating this crucial checkpoint control.[2] This disruption of DNA damage repair can lead to the accumulation of genetic errors, ultimately inducing apoptosis in cancer cells.[2]

Notably, this compound has demonstrated the ability to potentiate the cytotoxicity of DNA-damaging chemotherapeutic agents.[2][9] By inhibiting CHK1, this compound prevents the cell from arresting in response to chemotherapy-induced DNA damage, forcing the cell to enter mitosis with damaged DNA, a process known as mitotic catastrophe, which leads to cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

Target KinaseIC50 (nM)Selectivity vs. CHK1Reference
CHK11.4 ± 0.3-[1]
CHK11.3-[3]
CHK29030>1,000-fold[1]
CDK11260-2440>1,000-fold[1]
ERK8130>90-fold[1][3]
PKD1298>90-fold[1][3]
RSK1362>90-fold[1][3]
RSK2361>90-fold[1][3]

Table 2: Cellular Activity of this compound

AssayCell Line(s)IC50 / GI50Reference
Cellular CHK1 InhibitionMultiple Human Tumor Cell Lines30-220 nM[1][9]
Abrogation of Etoposide-induced G2 Checkpoint (MIA)HT29, SW620, MiaPaCa-2, Calu-630-220 nM[3][9]
Antiproliferative Activity (72h MTS assay)HEK293GI50 = 1.387 µM[1]
Antiproliferative Activity (72h MTS assay)HT-29GI50 = 9.223 µM[1]
Single-Agent Antiproliferative ActivityHT29, SW620, MiaPaCa-2, Calu-6GI50 = 0.41-5.4 µM[9]

Effect on Cell Cycle Checkpoints

This compound's primary effect on cell cycle checkpoints is the abrogation of the G2/M checkpoint.[1][10] In response to DNA damage, the G2/M checkpoint prevents cells from entering mitosis. By inhibiting CHK1, this compound overrides this arrest, causing premature mitotic entry.[10]

The efficacy of this compound is particularly pronounced in cancer cells with a compromised G1/S checkpoint, often due to mutations in genes like TP53.[7] These cells are highly dependent on the S and G2/M checkpoints for survival, especially under conditions of replication stress.[4][5][7] By inhibiting CHK1, this compound creates a state of synthetic lethality, where the combination of a defective G1/S checkpoint and inhibition of the G2/M checkpoint is lethal to the cancer cell, while normal cells with an intact G1/S checkpoint are less affected.[7]

Preclinical studies have shown that this compound, both as a single agent and in combination with DNA-damaging agents, leads to an increase in DNA damage markers such as γH2AX and a reduction in markers of cell cycle arrest like pY15 CDK1.[6][9][11]

Signaling Pathway Visualization

The following diagram illustrates the central role of CHK1 in the DNA damage response and how this compound intervenes.

SRA737_Mechanism_of_Action cluster_nucleus Nucleus DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatases CHK1->CDC25 phosphorylates & inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest induces SRA737 This compound SRA737->CHK1 inhibits CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB activates G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition promotes Apoptosis Apoptosis G2_M_Transition->Apoptosis leads to (with damaged DNA) DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for

Caption: Mechanism of this compound in abrogating the G2/M checkpoint.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below.

Cell Viability/Proliferation Assay (Sulforhodamine B - SRB)
  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of this compound, a DNA-damaging agent, or a combination of both. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours).

  • Fixation: Gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with water and allow them to air dry.

  • Staining: Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values.

Cell Cycle Analysis (Flow Cytometry with BrdU and Propidium Iodide)
  • Cell Treatment: Treat cells with this compound, with or without a preceding treatment with a DNA-damaging agent (e.g., etoposide or gemcitabine).

  • BrdU Labeling: Pulse-label the cells with 10 µM Bromodeoxyuridine (BrdU) for a short period (e.g., 1 hour) before harvesting.

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C.

  • Denaturation: Wash the fixed cells and resuspend in 2M HCl with 0.5% Triton X-100 for 30 minutes at room temperature to denature the DNA.

  • Neutralization: Neutralize the acid by adding 0.1 M sodium borate buffer (pH 8.5).

  • Antibody Staining: Wash the cells and incubate with an anti-BrdU antibody (e.g., FITC-conjugated) for 1 hour at room temperature in the dark.

  • DNA Staining: Wash the cells and resuspend in a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cells using a flow cytometer. BrdU-FITC will detect cells in S-phase, while PI will determine the DNA content (G1, S, G2/M phases).

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Phosphorylated Proteins
  • Cell Lysis: Treat cells as required, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-CHK1 (S296), phospho-CDK1 (Y15), γH2AX) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Experimental and Logical Workflow Visualizations

The following diagrams illustrate a typical experimental workflow and the logical basis for the synthetic lethality of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow: this compound Synergism Start Seed Cancer Cells Treatment_Group1 Vehicle Control Start->Treatment_Group1 Treatment_Group2 DNA Damaging Agent (e.g., Gemcitabine) Start->Treatment_Group2 Treatment_Group3 This compound Start->Treatment_Group3 Treatment_Group4 DNA Damaging Agent + this compound Start->Treatment_Group4 Incubation Incubate for a Defined Period Treatment_Group1->Incubation Treatment_Group2->Incubation Treatment_Group3->Incubation Treatment_Group4->Incubation Endpoint_Assays Endpoint Assays Incubation->Endpoint_Assays Viability Cell Viability Assay (e.g., SRB) Endpoint_Assays->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Endpoint_Assays->Cell_Cycle DNA_Damage DNA Damage Assessment (γH2AX Western Blot) Endpoint_Assays->DNA_Damage

Caption: A typical workflow for evaluating this compound's synergistic effects.

Synthetic_Lethality cluster_logic Logical Framework: Synthetic Lethality of this compound TP53_mut TP53 Mutant Cancer Cell Replication_Stress High Replication Stress TP53_mut->Replication_Stress Defective_G1S Defective G1/S Checkpoint TP53_mut->Defective_G1S CHK1_Dependence Increased Dependence on S/G2 Checkpoints Replication_Stress->CHK1_Dependence Defective_G1S->CHK1_Dependence Mitotic_Catastrophe Mitotic Catastrophe Defective_G1S->Mitotic_Catastrophe CHK1_Inhibition CHK1 Inhibition SRA737_Treatment This compound Treatment SRA737_Treatment->CHK1_Inhibition Checkpoint_Abrogation S/G2 Checkpoint Abrogation CHK1_Inhibition->Checkpoint_Abrogation Checkpoint_Abrogation->Mitotic_Catastrophe Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death

Caption: The principle of synthetic lethality with this compound in TP53 mutant cells.

References

Sra-737: A Comprehensive Technical Guide on a Novel CHK1 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sra-737 (also known as CCT245737) is a potent and selective, orally bioavailable small molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) network, primarily mediating cell cycle checkpoint control.[3] In cancer cells, which often exhibit increased intrinsic replication stress due to oncogenic drivers and defects in DNA repair machinery, there is a heightened dependency on CHK1 for survival.[4] This dependency presents a therapeutic window for CHK1 inhibitors like this compound to induce synthetic lethality in tumor cells while sparing normal tissues. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical and clinical data across various cancer types, and detailed experimental protocols for its investigation.

Mechanism of Action

This compound selectively binds to and inhibits the activity of CHK1, a key regulator of the G2/M and S phase cell cycle checkpoints.[5] In response to DNA damage, Ataxia–telangiectasia and Rad3-related (ATR) protein kinase activates CHK1, which in turn phosphorylates and inactivates CDC25A and CDC25C phosphatases.[5] This prevents the activation of cyclin-dependent kinases (CDKs) and leads to cell cycle arrest, allowing time for DNA repair.

In cancer cells with a compromised G1/S checkpoint, often due to mutations in TP53, the reliance on the CHK1-mediated G2/M and S phase checkpoints is significantly increased.[5] By inhibiting CHK1, this compound abrogates this crucial checkpoint, leading to premature mitotic entry with unrepaired DNA damage.[6][7] This results in mitotic catastrophe and subsequent apoptotic cell death, a concept known as synthetic lethality.[5][8] this compound may also potentiate the cytotoxic effects of DNA-damaging agents by preventing the repair of chemotherapy-induced DNA lesions.[3]

Sra-737_Mechanism_of_Action cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., Replication Stress, Chemotherapy) ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 Activates CDC25 CDC25 Phosphatases CHK1->CDC25 Inhibits Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis CDKs CDK1/CDK2 CDC25->CDKs Activates CDC25->Mitotic_Catastrophe Uncontrolled Activation Cell_Cycle_Arrest G2/M Arrest & DNA Repair CDKs->Cell_Cycle_Arrest Leads to Sra_737 This compound Sra_737->CHK1 Inhibits

This compound inhibits CHK1, leading to mitotic catastrophe.

Preclinical Investigations

This compound has demonstrated potent and selective inhibition of CHK1 in a variety of preclinical models.

In Vitro Activity

The in vitro efficacy of this compound has been evaluated across a range of cancer cell lines, demonstrating significant anti-proliferative activity, particularly in cells with underlying DNA damage repair defects or high levels of replication stress.

ParameterValueCell LinesAssayReference
CHK1 IC50 1.3 - 1.4 nMRecombinant Human CHK1EZ Reader II Assay[1][2]
Cellular CHK1 Activity IC50 30 - 220 nMHT29, SW620, MiaPaCa-2, Calu6Mitosis Induction Assay[1][2]
Selectivity (vs. CHK2) >1000-fold--[1]
Selectivity (vs. CDK1) >1000-fold--[1]
In Vivo Activity

Preclinical in vivo studies have shown that this compound is orally bioavailable and demonstrates anti-tumor activity in various xenograft and syngeneic models.

Animal ModelCancer TypeTreatmentOutcomeReference
Mouse XenograftMYC-driven B-cell lymphomaThis compound monotherapySignificant single-agent activity[1]
Mouse XenograftHuman tumor cell linesThis compound + SN38Enhanced cytotoxicity of SN38[1]
Syngeneic Mouse ModelSmall Cell Lung CancerThis compound + anti-PD-L1Complete inhibition of tumor growth[9]

Clinical Investigations

This compound has been evaluated in Phase I/II clinical trials as both a monotherapy and in combination with other anticancer agents.

This compound Monotherapy (NCT02797964)

A Phase 1/2 trial evaluated the safety, tolerability, and preliminary efficacy of this compound monotherapy in patients with advanced solid tumors harboring genetic alterations hypothesized to confer sensitivity to CHK1 inhibition.[4][10][11][12]

Key Findings:

ParameterValueReference
Maximum Tolerated Dose (MTD) 1000 mg once daily (QD)[10][11]
Recommended Phase 2 Dose (RP2D) 800 mg QD[10][11]
Common Toxicities (Grade 1-2) Diarrhea, nausea, vomiting, fatigue[10][11][12]
Dose-Limiting Toxicities (at 1000-1300 mg QD) Gastrointestinal events, neutropenia, thrombocytopenia[10][11]
Clinical Activity No partial or complete responses were observed.[10][11]

Although well-tolerated at doses that achieved preclinical efficacy concentrations, this compound monotherapy did not demonstrate significant clinical activity, suggesting its potential may be better realized in combination therapies.[10][11]

This compound in Combination with Low-Dose Gemcitabine (NCT02797977)

A Phase I/II trial investigated this compound in combination with low-dose gemcitabine (LDG) in patients with advanced solid tumors.[13][14][15][16][17] The rationale for this combination is that LDG induces replication stress, thereby sensitizing tumor cells to CHK1 inhibition.[13]

Key Findings:

ParameterValueReference
Recommended Phase 2 Dose (RP2D) This compound 500 mg + Gemcitabine 250 mg/m²[14][17]
Overall Response Rate (ORR) 10.8%[14][17]
ORR in Anogenital Cancer 25%[14][17]
Tumor Types with Partial Responses Anogenital cancer, cervical cancer, high-grade serous ovarian cancer, rectal cancer, small cell lung cancer[14][17]
Common Toxicities (Grade 1-2) Nausea, vomiting, fatigue, diarrhea, anemia[13]
Grade ≥3 Toxicities (at RP2D) Anemia (11.7%), Neutropenia (16.7%), Thrombocytopenia (10%)[14][17]

The combination of this compound and LDG was well-tolerated and demonstrated promising clinical activity in several tumor types, supporting further investigation.[14][15][17]

Sra-737_Clinical_Trial_Workflow cluster_0 Phase I: Dose Escalation cluster_1 Phase II: Cohort Expansion Start Patient Enrollment (Advanced Solid Tumors) Dose_Escalation Increasing Doses of this compound (Monotherapy or with LDG) Start->Dose_Escalation Safety_Evaluation Monitor for Dose-Limiting Toxicities (DLTs) Dose_Escalation->Safety_Evaluation Safety_Evaluation->Dose_Escalation If no DLTs MTD_RP2D Determine Maximum Tolerated Dose (MTD) & Recommended Phase 2 Dose (RP2D) Safety_Evaluation->MTD_RP2D If DLTs observed Enrollment_Phase_II Enroll Patients with Specific Tumor Types and/or Genetic Alterations MTD_RP2D->Enrollment_Phase_II Treatment_RP2D Treat with this compound at RP2D (Monotherapy or with LDG) Enrollment_Phase_II->Treatment_RP2D Efficacy_Assessment Evaluate Tumor Response (e.g., ORR) Treatment_RP2D->Efficacy_Assessment Outcome Determine Clinical Benefit Efficacy_Assessment->Outcome

Workflow of this compound Phase I/II clinical trials.

Experimental Protocols

Detailed methodologies for key assays used in the preclinical evaluation of this compound are provided below.

Sulforhodamine B (SRB) Assay for Cell Proliferation

This colorimetric assay measures cell density based on the measurement of cellular protein content.[9]

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 72 hours).

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[18]

  • Washing: Wash the plates five times with 1% (v/v) acetic acid to remove excess TCA.[18] Air dry the plates completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[19]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[18] Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[19]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[20][21]

Alkaline Comet Assay for DNA Damage

This assay is a sensitive method for the detection of DNA strand breaks in individual cells.[22]

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from control and this compound-treated cells.

  • Slide Preparation: Mix cells with low melting point agarose and layer onto pre-coated microscope slides.[23]

  • Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind nucleoids.[23]

  • Alkaline Unwinding: Incubate slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[24]

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.[23] Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization: Neutralize the slides with a Tris buffer.[24]

  • Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green I).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tails.[25]

γH2AX Foci Assay for DNA Double-Strand Breaks

This immunofluorescence-based assay detects the formation of phosphorylated H2AX (γH2AX) foci at the sites of DNA double-strand breaks (DSBs).[26]

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation: Fix the cells with 4% paraformaldehyde.[27]

  • Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS.[26]

  • Blocking: Block non-specific antibody binding with 5% BSA in PBS.[26]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX.[26]

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.[26]

Conclusion

This compound is a promising CHK1 inhibitor with a well-defined mechanism of action. While monotherapy has shown limited clinical efficacy, its combination with agents that induce replication stress, such as low-dose gemcitabine, has demonstrated encouraging anti-tumor activity in various cancer types. The preclinical and clinical data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers and clinicians interested in the continued investigation and development of this compound as a novel cancer therapeutic. Future studies should focus on identifying predictive biomarkers to select patients most likely to benefit from this compound-based therapies and exploring novel combination strategies to further enhance its clinical utility.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of SRA-737

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with SRA-737, a potent and selective oral inhibitor of Checkpoint kinase 1 (Chk1). This compound is a key regulator of cell cycle progression and the DNA Damage Response (DDR), making it a promising therapeutic agent in oncology, particularly in tumors with high replication stress.

Introduction to this compound

This compound is an orally bioavailable small molecule that targets Chk1, a critical protein kinase in the DDR pathway.[1][2] In cancer cells, various factors such as oncogene activation (e.g., CCNE1 or MYC amplification) or mutations in DNA repair genes (e.g., BRCA1) lead to increased replication stress and genomic instability.[2][3] This state of heightened replication stress renders cancer cells highly dependent on Chk1 for survival, a concept known as synthetic lethality.[3] By inhibiting Chk1, this compound can selectively induce cell death in these vulnerable cancer cells. Preclinical studies have demonstrated the efficacy of this compound as a monotherapy and in combination with other agents in various cancer models.[1][2][4]

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting Chk1, which plays a pivotal role in the cellular response to DNA damage and replication stress. Under normal conditions, upon DNA damage or replication fork stalling, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, this compound prevents this cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.

SRA737_Signaling_Pathway cluster_0 Replication Stress / DNA Damage cluster_1 DNA Damage Response (DDR) cluster_2 Cell Fate Oncogenes (MYC, CCNE1) Oncogenes (MYC, CCNE1) ATR/ATRIP ATR/ATRIP Oncogenes (MYC, CCNE1)->ATR/ATRIP induces Chemotherapy (Gemcitabine) Chemotherapy (Gemcitabine) Chemotherapy (Gemcitabine)->ATR/ATRIP induces Chk1 Chk1 ATR/ATRIP->Chk1 activates Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Chk1->Cell Cycle Arrest (G2/M) promotes Mitotic Catastrophe Mitotic Catastrophe Chk1->Mitotic Catastrophe This compound This compound This compound->Chk1 inhibits DNA Repair DNA Repair Cell Cycle Arrest (G2/M)->DNA Repair allows for Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis leads to InVivo_Workflow cluster_0 Preparation cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Animal Acclimatization B Tumor Cell Culture and Implantation A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Drug Administration (this compound +/- Combination Agent) D->E F Continued Monitoring (Tumor Volume, Body Weight) E->F G Euthanasia at Pre-defined Endpoint F->G H Tumor Excision and Pharmacodynamic Analysis G->H I Data Analysis and Statistical Evaluation H->I

References

SRA-737: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRA-737, also known as CCT245737, is a potent and highly selective, orally bioavailable small molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical component of the DNA damage response (DDR) pathway, responsible for regulating cell cycle progression, particularly at the G2/M checkpoint, in response to DNA damage.[3][4] In cancer cells, which often exhibit increased intrinsic replication stress due to oncogenic drivers or defects in DNA repair machinery, there is a heightened dependency on CHK1 for survival.[2] By inhibiting CHK1, this compound abrogates the S and G2/M checkpoints, leading to an accumulation of DNA damage, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[1][5] This document provides detailed application notes and protocols for the use of this compound in cell culture, including recommended working concentrations, experimental methodologies, and relevant signaling pathway information.

Mechanism of Action and Signaling Pathway

This compound selectively binds to and inhibits the activity of CHK1, a serine/threonine kinase.[1] This inhibition prevents the phosphorylation of its downstream targets, such as CDC25 phosphatases, which are crucial for the G2/M cell cycle checkpoint control.[5][6] In cancer cells with a compromised G1/S checkpoint (often due to p53 mutations), the inhibition of CHK1 by this compound can be synthetically lethal.[5] The resulting inability to arrest the cell cycle and repair DNA damage leads to cell death.[5]

Recent studies have also highlighted the immunomodulatory effects of this compound. Treatment with this compound can lead to the activation of the STING (Stimulator of Interferon Genes) pathway, enhancing the expression of Type I interferons and chemokines, which can modulate the tumor microenvironment and potentiate the effects of immune checkpoint blockade.[7]

SRA737_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR SRA737 This compound CHK1 CHK1 ATR->CHK1 activates CDC25 CDC25 CHK1->CDC25 inhibits Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis CHK1->Mitotic_Catastrophe prevents SRA737->CHK1 inhibits SRA737->Mitotic_Catastrophe induces STING_Pathway STING Pathway Activation SRA737->STING_Pathway activates CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB activates G2M_Arrest G2/M Arrest & DNA Repair CDK1_CyclinB->G2M_Arrest promotes Immune_Response Enhanced Anti-tumor Immune Response STING_Pathway->Immune_Response SRA737_Experimental_Workflow Start Start: Cell Culture Seeding Cell Seeding (e.g., 96-well or 6-well plate) Start->Seeding Treatment This compound Treatment (Dose-response & Time-course) Seeding->Treatment Viability Cell Viability Assay (MTS/SRB) Treatment->Viability Western Western Blot Analysis (Protein Expression/Phosphorylation) Treatment->Western CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Analysis Data Analysis (IC50, Protein Levels, Cell Cycle Distribution) Viability->Analysis Western->Analysis CellCycle->Analysis Conclusion Conclusion Analysis->Conclusion

References

Application Notes: SRA-737 Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SRA-737 is a potent and selective oral inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA Damage Response (DDR) pathway.[1][2][3] By inhibiting Chk1, this compound prevents the repair of damaged DNA, which can lead to the accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells.[1][2] This makes this compound a promising agent for cancer therapy, particularly in tumors with high levels of replication stress.[3] For researchers and drug development professionals, understanding the solubility and stability of this compound in common laboratory solvents like Dimethyl Sulfoxide (DMSO) is crucial for accurate and reproducible experimental results. These application notes provide a detailed overview of this compound's solubility and stability in DMSO, along with protocols for its handling and assessment.

Solubility of this compound in DMSO

This compound exhibits high solubility in DMSO, although values may vary slightly between suppliers. It is important to note that the use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of the compound.[4] For challenging dissolutions, warming the solution to 50-60°C or using sonication can aid in achieving a clear stock solution.[5][6]

Quantitative Solubility Data

ParameterValue (mg/mL)Value (mM)SourceNotes
Solubility in DMSO76 mg/mL200.34 mMSelleck Chemicals[4][6]Warming to 50°C in a water bath may be required.
Solubility in DMSO50 mg/mL131.81 mMMedChemExpress, TargetMol[5][7]Ultrasonic and warming to 60°C may be necessary.
Solubility in WaterInsolubleInsolubleSelleck Chemicals[4][6]---
Solubility in EthanolInsolubleInsolubleSelleck Chemicals[4][6]A value of 5 mg/mL (13.18 mM) has also been reported.[7]

Molecular Weight of this compound: 379.34 g/mol [2][4][5]

Stability of this compound in DMSO

Proper storage of this compound stock solutions in DMSO is essential to maintain the compound's integrity and activity. Long-term storage at ultra-low temperatures is recommended. It is also advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[4]

Storage and Stability Data

Storage ConditionDurationSolventSource
-80°C1 yearDMSOSelleck Chemicals[4]
-80°C2 yearsDMSOMedChemExpress[5]
-20°C1 monthDMSOSelleck Chemicals[4]
-20°C1 yearDMSOMedChemExpress[5]
-20°C (Powder)3 years---MedChemExpress, Selleck Chemicals[4][5]

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action

This compound targets Chk1, a key kinase in the DNA Damage Response (DDR) pathway. When DNA damage occurs, sensor proteins activate ATR, which in turn phosphorylates and activates Chk1. Activated Chk1 then phosphorylates downstream targets like Cdc25, leading to cell cycle arrest and allowing time for DNA repair. By inhibiting Chk1, this compound abrogates this checkpoint, causing cells with damaged DNA to prematurely enter mitosis, resulting in mitotic catastrophe and cell death.

SRA737_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 Kinase ATR->Chk1 activates (p) Cdc25 Cdc25 Phosphatase Chk1->Cdc25 inhibits (p) CellCycleArrest G2/M Cell Cycle Arrest (Allows for DNA Repair) Chk1->CellCycleArrest SRA737 This compound SRA737->Chk1 inhibits CDK_Cyclin CDK/Cyclin Complex Cdc25->CDK_Cyclin activates Mitosis Entry into Mitosis CDK_Cyclin->Mitosis Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis with unrepaired DNA

This compound inhibits Chk1 in the DNA Damage Response pathway.
General Workflow for Stability Assessment

The stability of this compound in DMSO can be assessed by monitoring its concentration over time under various storage conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Stability_Workflow cluster_timepoints Time-Course Analysis start Prepare fresh this compound stock solution in DMSO t0_analysis Time Point 0 Analysis: Analyze initial concentration (HPLC/LC-MS) start->t0_analysis aliquot Aliquot stock solution into multiple vials for each storage condition t0_analysis->aliquot storage Store aliquots under different conditions (e.g., RT, 4°C, -20°C, -80°C, Freeze-Thaw cycles) aliquot->storage tp1 Time Point 1 (e.g., 1 week) storage->tp1 analysis For each time point: Analyze sample concentration (HPLC/LC-MS) tp1->analysis tp2 Time Point 2 (e.g., 1 month) tp2->analysis tp_n Time Point 'n' (e.g., 3 months) tp_n->analysis data_analysis Compare concentrations to Time 0 and calculate % degradation analysis->data_analysis end Determine stability profile and optimal storage conditions data_analysis->end

Workflow for assessing the stability of this compound in DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (MW: 379.34 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate Mass: Determine the mass of this compound powder required. For 1 mL of a 100 mM solution:

    • Mass (g) = 0.1 mol/L * 1 L/1000 mL * 1 mL * 379.34 g/mol = 0.0379 g = 37.93 mg

  • Weigh Compound: Accurately weigh 37.93 mg of this compound powder and place it into a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex thoroughly for 2-3 minutes.

  • Apply Heat/Sonication (if necessary): If the compound does not fully dissolve, warm the solution in a water bath at 50-60°C for 5-10 minutes or place it in a sonicator until the solution is clear.[5][6] Visually inspect to ensure no solid particles remain.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

  • Label and Store: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store at -80°C for long-term stability (up to 1-2 years).[4][5]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer, which is relevant for cell-based assays. This method involves adding a concentrated DMSO stock to the buffer.[8]

Materials:

  • 100 mM this compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (polypropylene recommended)

  • Plate shaker

  • HPLC or LC-MS system for analysis

Procedure:

  • Prepare Plate: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Add Compound: Add 2 µL of the 100 mM this compound DMSO stock solution to the PBS-containing wells. This results in a final concentration of 1 mM this compound and 1% DMSO.

  • Incubate: Seal the plate and incubate at room temperature for 2 hours on a plate shaker to allow for equilibration.

  • Centrifuge: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated compound.

  • Sample Supernatant: Carefully transfer a known volume of the supernatant to a new plate or HPLC vials, being careful not to disturb the pellet.

  • Analyze: Analyze the concentration of the dissolved this compound in the supernatant using a validated HPLC or LC-MS method against a standard curve. The resulting concentration is the kinetic solubility under these conditions.

Protocol 3: Stability Assessment via HPLC

This protocol outlines a method to evaluate the stability of this compound in DMSO over time.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)

  • Internal standard (optional, but recommended)[9]

Procedure:

  • Initial Analysis (Time 0):

    • Dilute the freshly prepared 10 mM this compound stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) in the mobile phase.

    • Inject the sample and record the peak area of this compound. This serves as the 100% reference value.

  • Sample Storage:

    • Aliquot the 10 mM stock solution into multiple vials.

    • Store the vials under the desired test conditions (e.g., room temperature, 4°C, -20°C).

    • Include a set of vials for freeze-thaw testing (freeze at -20°C, thaw at room temperature for 30 minutes, repeat daily).[10]

  • Time-Point Analysis:

    • At each designated time point (e.g., 24h, 7 days, 1 month, 3 months), retrieve one vial from each storage condition.

    • Allow the sample to come to room temperature.

    • Prepare the sample for HPLC analysis exactly as in the "Time 0" step.

    • Inject the sample and record the peak area.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample:

      • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100%

    • A compound is often considered stable if >90% of the initial concentration remains. Plot the % remaining over time for each condition to determine the stability profile.

References

SRA-737: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of SRA-737, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), in various cell-based assays. Detailed protocols for the preparation, handling, and application of this compound are outlined to ensure reproducible and accurate results in preclinical cancer research.

Introduction

This compound is an orally bioavailable small molecule that targets Chk1, a critical serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle checkpoint control.[1][2] In cancer cells, which often exhibit increased replication stress and genomic instability, dependency on Chk1 for survival is heightened.[3] Inhibition of Chk1 by this compound abrogates DNA damage repair, leading to the accumulation of damaged DNA, inhibition of cell cycle arrest, and subsequent induction of apoptosis, making it a promising agent for cancer therapy, both as a monotherapy and in combination with DNA-damaging agents.[1][2]

Mechanism of Action

This compound selectively binds to and inhibits the activity of Chk1.[1][2] This prevents the Chk1-mediated phosphorylation of its downstream targets, such as CDC25 phosphatases, which are crucial for halting cell cycle progression in response to DNA damage.[4] By overriding the G2/M checkpoint, this compound forces cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.[5] This mechanism of action is particularly effective in cancer cells with existing DNA repair defects or high levels of oncogene-induced replication stress.

Signaling Pathway

The signaling pathway influenced by this compound is central to the DNA damage response. Upon DNA damage, sensor proteins like ATR and ATM are activated, which in turn phosphorylate and activate Chk1. Activated Chk1 then phosphorylates and inactivates CDC25, preventing the activation of cyclin-dependent kinases (CDKs) and leading to cell cycle arrest. This compound directly inhibits Chk1, thereby disrupting this signaling cascade.

SRA737_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Cell Fate DNA_Damage DNA Damage ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM Chk1 Chk1 Activation ATR_ATM->Chk1 CDC25 CDC25 Inhibition Chk1->CDC25 Mitotic_Catastrophe Mitotic Catastrophe Chk1->Mitotic_Catastrophe SRA737 This compound SRA737->Chk1 CDK CDK Inactivation CDC25->CDK Cell_Cycle_Arrest G2/M Cell Cycle Arrest CDK->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis Mitotic_Catastrophe->Apoptosis

References

Application Notes and Protocols for SRA-737 Xenograft Model Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRA-737, also known as CCT245737, is an orally bioavailable and highly selective small molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2][3] CHK1 is a critical serine/threonine kinase involved in the cellular response to DNA damage, playing a pivotal role in cell cycle checkpoint control and DNA repair.[2][4] In cancer cells, which often exhibit increased intrinsic replication stress and genomic instability, there is a heightened dependency on CHK1 for survival.[5] By inhibiting CHK1, this compound prevents the proper repair of damaged DNA, leading to an accumulation of DNA damage, abrogation of cell cycle arrest, and ultimately, apoptosis.[2][3] This mechanism of action makes this compound a promising anti-cancer agent, both as a monotherapy and in combination with DNA-damaging chemotherapies.[2][6] Preclinical studies have demonstrated its efficacy in various cancer cell lines and in vivo xenograft models.[4][6]

These application notes provide a comprehensive overview and detailed protocols for designing and conducting this compound xenograft model experiments.

Mechanism of Action: CHK1 Inhibition

This compound selectively binds to and inhibits the activity of CHK1, a key transducer kinase in the DNA Damage Response (DDR) pathway. Under conditions of replication stress or DNA damage, ataxia telangiectasia and Rad3-related (ATR) kinase is activated and subsequently phosphorylates and activates CHK1.[7] Activated CHK1 then phosphorylates a variety of downstream targets, including the Cdc25 family of phosphatases, to initiate cell cycle arrest, allowing time for DNA repair. By inhibiting CHK1, this compound prevents this cell cycle arrest, forcing cells with damaged DNA to enter mitosis, which leads to mitotic catastrophe and apoptosis. This is particularly effective in cancer cells with existing DNA repair defects or high levels of oncogene-induced replication stress.

SRA737_Mechanism_of_Action cluster_0 DNA Damage / Replication Stress cluster_1 Cellular Response DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR Activation DNA_Damage->ATR Replication_Stress Oncogene-Induced Replication Stress Replication_Stress->ATR CHK1 CHK1 Activation (Phosphorylation) ATR->CHK1 Cell_Cycle_Arrest G2/M Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Apoptosis Apoptosis / Mitotic Catastrophe CHK1->Apoptosis SRA737 This compound SRA737->CHK1 Inhibits DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair

Caption: this compound inhibits CHK1, preventing DNA repair and promoting apoptosis.

Data Presentation

In Vitro Potency of this compound
ParameterValueReference
CHK1 IC50 (enzymatic) 1.3 - 1.4 nM[1][8]
Cellular CHK1 Activity IC50 30 - 220 nM[1][6]
Selectivity vs. CHK2 >1,000-fold[1][6]
Selectivity vs. CDK1 >1,000-fold[1][6]
Recommended Cancer Cell Lines for Xenograft Models
Cell LineCancer TypeKey Genetic FeaturesRationale for SensitivityReference
HT-29 Colorectal CancerTP53 mutantHigh replication stress[6][8]
SW620 Colorectal CancerTP53 mutant, KRAS mutantHigh replication stress[6][8]
A549 Non-Small Cell Lung CancerKRAS mutantPotential for combination therapy[9]
H23 Non-Small Cell Lung CancerTP53 mutant, KRAS mutantHigh replication stress[9]
OVCAR3 Ovarian CancerTP53 mutantHigh replication stress[10]
MDA-MB-436 Triple-Negative Breast CancerTP53 and BRCA1 mutantDefective DNA repair[10]
Various High-Grade Serous Ovarian CancerCCNE1 or MYCN amplificationOncogene-driven replication stress[11]
In Vivo Dosing and Efficacy of this compound in Xenograft Models
Cancer ModelTreatment RegimenRoute of AdministrationTumor Growth Inhibition (TGI) / OutcomeReference
HT-29 Colon Cancer This compound (150 mg/kg) + LY188011 (100 mg/kg)p.o. (this compound), i.v. (LY188011)Significant tumor growth inhibition[8]
SW620 Colon Cancer This compound (300 mg/kg) + LY188011 (60 mg/kg)p.o. (this compound), i.v. (LY188011)Inhibition of pSer296 CHK1 autophosphorylation[8]
Eµ-Myc B-cell Lymphoma This compound (150 mg/kg)p.o.Significant single-agent tumor growth inhibition[8]
OVCAR3 Xenograft This compound + Adavosertib (WEE1 inhibitor)Not specifiedTumor regressions[10]
MDA-MB-436 Xenograft This compound + Adavosertib (WEE1 inhibitor)Not specifiedSignificant reduction in tumor volume[10]
Small Cell Lung Cancer This compound (5/7 schedule) + anti-PD-L1p.o. (this compound)Complete inhibition of tumor growth[12]
HGSOC (CCNE1 amp) This compound (100 mg/kg) daily for 21 daysp.o.Significant disease stabilization[11]
HGSOC (MYCN overexpression) This compound (100 mg/kg) daily for 21 daysp.o.Tumor regression[11]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line Acquisition and Authentication: Obtain cancer cell lines from a reputable commercial source (e.g., ATCC). Authenticate cell lines using short tandem repeat (STR) profiling before use and after every 10 passages.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination.

  • Cell Harvesting: When cells reach 70-80% confluency, detach them using trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend in sterile phosphate-buffered saline (PBS) or serum-free medium for injection.

Animal Husbandry and Xenograft Implantation
  • Animal Models: Use immunodeficient mice (e.g., female BALB/c nude, NOD/SCID) of 6-8 weeks of age.[12]

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before any experimental procedures.

  • Cell Implantation:

    • Resuspend the prepared cancer cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^6 to 1 x 10^7 cells per 100-200 µL.

    • Inject the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers two to three times per week.[12]

    • Calculate tumor volume using the formula: (Width² x Length) / 2 or (width² × length × 0.4).[12]

    • Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.

Drug Formulation and Administration
  • This compound Formulation: Prepare this compound for oral administration in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dosing Regimen:

    • Monotherapy: Administer this compound orally (p.o.) once daily (QD) or on an intermittent schedule (e.g., 5 days on, 2 days off). Doses in preclinical models have ranged from 25 mg/kg to 150 mg/kg.[8][11]

    • Combination Therapy: When combining with other agents such as gemcitabine, the timing of administration is critical. Preclinical models have shown maximum efficacy when this compound is administered 16-24 hours after the chemotherapeutic agent.[13][14]

  • Control Group: Administer the vehicle alone to the control group following the same schedule as the treatment groups.

Endpoint Analysis and Data Collection
  • Tumor Volume and Body Weight: Continue to monitor tumor volume and mouse body weight throughout the study. A loss of more than 20% of body weight is often considered a sign of toxicity.[10]

  • Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition (TGI) or tumor regression. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1000-2000 mm³) or after a fixed duration of treatment.

  • Pharmacodynamic (PD) Biomarkers:

    • Collect tumor samples at specified time points after the final dose to assess target engagement.

    • Analyze biomarkers such as phosphorylation of CHK1 (pS296) to confirm target inhibition.[6]

    • Evaluate markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved PARP) by immunohistochemistry or western blotting.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed anti-tumor effects.

Experimental Workflow Diagram

SRA737_Xenograft_Workflow cluster_0 Preparation cluster_1 Xenograft Model Development cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis Cell_Culture Cell Line Culture & Expansion Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Implantation Animal_Acclimatization Animal Acclimatization (Immunodeficient Mice) Animal_Acclimatization->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound Administration (p.o., Monotherapy or Combination) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint Tumor_Harvest Tumor & Tissue Harvest Endpoint->Tumor_Harvest Data_Analysis Data Analysis (TGI, Biomarkers, Statistics) Tumor_Harvest->Data_Analysis

Caption: Workflow for an this compound xenograft model experiment.

References

Application Notes and Protocols: SRA-737 and PARP Inhibitor Combination Therapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint kinase 1 (CHK1) is a critical regulator of the DNA damage response (DDR), playing a key role in cell cycle progression and the replication stress response. SRA-737 is a potent and selective oral inhibitor of CHK1. Poly (ADP-ribose) polymerase (PARP) inhibitors are approved therapeutic agents that disrupt DNA repair, particularly in tumors with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.

Preclinical studies have demonstrated a synergistic anti-tumor effect when combining this compound with PARP inhibitors. This combination has shown efficacy in various cancer models, including those resistant to PARP inhibitor monotherapy.[1] The biological rationale for this synergy lies in the dual assault on DNA damage repair and replication stress pathways, leading to increased genomic instability and subsequent cancer cell death.[2] This document provides detailed application notes, quantitative data summaries, and experimental protocols from preclinical investigations of this compound in combination with PARP inhibitors.

Data Presentation

In Vitro Synergy

The combination of this compound with PARP inhibitors has been shown to be synergistic in various cancer cell lines. The degree of synergy can be quantified using models such as the Bliss independence model, where a score greater than 10 typically indicates synergy.

Cell LineCancer TypePARP InhibitorSynergy AssessmentResultReference
JHOS4 PRHigh-Grade Serous Ovarian Cancer (PARPi-Resistant)OlaparibBliss Score40.2 ± 4.1 (Synergistic)[3]
PEO1 PRHigh-Grade Serous Ovarian Cancer (PARPi-Resistant)OlaparibBliss Score72.5 ± 10.7 (Synergistic)[3]
Multiple Mammary and Ovarian Cancer LinesMammary and Ovarian CancerOlaparib, NiraparibCell Death AssaysSynergistic[4]
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

The combination of this compound and PARP inhibitors has demonstrated significant anti-tumor activity in in vivo preclinical models, including patient-derived xenografts (PDX) of high-grade serous ovarian cancer (HGSOC).

PDX ModelCancer TypeTreatment GroupMedian Time to Harvest (TTH) / Survivalp-valueReference
PDX #29 (CCNE1 amp, Platinum-Refractory)HGSOCVehicle33 days-[5]
Olaparib47 days-[5]
This compound (100 mg/kg)87 daysp=0.0014 (vs Olaparib)[5]
PDX #111 (CCNE1 amp, Platinum-Refractory)HGSOCVehicle43 days-[5]
Olaparib47 days-[5]
This compound (100 mg/kg)81 daysp<0.0001 (vs Olaparib)[5]
PDX #206 (BRCA1 mut)HGSOCOlaparib71 days-[5]
This compound75 days-[5]
This compound + Olaparib92 daysp=0.0148 (vs Olaparib)[5]
PARPi-Resistant BRCA Mutant PDXHGSOCPARPi23 weeks (mean survival)-[3]
This compound14 weeks (mean survival)-[3]
This compound + PARPi40 weeks (mean survival)p=0.0080 (vs PARPi)[3]

Signaling Pathway and Mechanism of Action

The combination of this compound and a PARP inhibitor induces synthetic lethality through a multi-faceted mechanism. PARP inhibition leads to the accumulation of single-strand DNA breaks, which are converted to double-strand breaks during replication. In parallel, this compound inhibits CHK1, a key kinase that would normally arrest the cell cycle to allow for DNA repair. The abrogation of this checkpoint in the presence of extensive DNA damage forces cells into mitosis, leading to mitotic catastrophe and apoptosis. Furthermore, the combination has been shown to activate the ATM-AMPK-ULK1-mTOR pathway, inducing autophagy-related cell death.[2][4]

SRA737_PARPi_Signaling cluster_0 DNA Damage & Replication Stress cluster_1 Cellular Response cluster_2 Outcome PARPi PARP Inhibitor SSB Single-Strand Breaks PARPi->SSB inhibits repair SRA737 This compound CHK1 CHK1 SRA737->CHK1 inhibits DSB Double-Strand Breaks SSB->DSB replication DSB->CHK1 activates MitoticCatastrophe Mitotic Catastrophe DSB->MitoticCatastrophe leads to (without repair) CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest promotes DNA_Repair DNA Repair CellCycleArrest->DNA_Repair allows for Apoptosis Apoptosis MitoticCatastrophe->Apoptosis

Caption: Proposed signaling pathway for this compound and PARP inhibitor combination therapy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound and PARP inhibitor combination on cancer cell line viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound and PARP inhibitor (e.g., Olaparib, Niraparib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and the PARP inhibitor, both alone and in combination, in complete medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on a shaker for 15 minutes to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Combination index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blotting for DNA Damage and Apoptosis Markers

This protocol is for detecting key protein markers of DNA damage (γH2AX) and apoptosis (cleaved caspase-3).

Materials:

  • Cell lysates from treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-γH2AX (Ser139), anti-cleaved caspase-3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Densitometry analysis can be performed to quantify the protein expression levels relative to the loading control.

In Vivo Patient-Derived Xenograft (PDX) Model Study

This protocol outlines a general workflow for evaluating the efficacy of this compound and PARP inhibitor combination in a PDX model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • PDX tumor fragments or cell suspensions

  • This compound and PARP inhibitor formulations for oral gavage

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal monitoring equipment

Procedure:

  • Tumor Implantation: Implant PDX tumor fragments subcutaneously into the flanks of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, PARP inhibitor alone, this compound + PARP inhibitor).

  • Drug Administration: Administer the drugs and vehicle control according to the planned schedule and dosage (e.g., daily oral gavage for 21 days).

  • Monitoring: Monitor tumor volume (using the formula: (Length x Width²)/2) and body weight twice weekly. Observe the general health of the mice.

  • Endpoint: The study endpoint can be a specific tumor volume, a predetermined time point, or signs of morbidity.

  • Data Analysis: Plot tumor growth curves and Kaplan-Meier survival curves. Statistical analysis (e.g., t-test, ANOVA, log-rank test) should be used to compare the different treatment groups.

PDX_Workflow Implantation Tumor Implantation (PDX Fragments) Growth Tumor Growth Monitoring Implantation->Growth Randomization Randomization (Tumor Volume ~150-200 mm³) Growth->Randomization Treatment Treatment Administration (e.g., 21 days) Randomization->Treatment Monitoring Tumor & Body Weight Measurement (Twice Weekly) Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Volume >700 mm³) Monitoring->Endpoint Analysis Data Analysis (Growth Curves, Survival) Endpoint->Analysis

References

Application Notes and Protocols: In Vitro Synergy of SRA-737 and Gemcitabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro combination of SRA-737, a selective Checkpoint Kinase 1 (Chk1) inhibitor, and gemcitabine, a nucleoside analog chemotherapeutic agent. This document details the scientific rationale, experimental protocols, and data presentation for evaluating the synergistic anti-cancer effects of this drug combination.

Introduction

Gemcitabine is a standard-of-care chemotherapy that induces cytotoxic DNA damage by inhibiting ribonucleotide reductase and being incorporated into DNA, leading to replication stress (RS) and cell cycle arrest.[1][2] Cancer cells often rely on the DNA damage response (DDR) pathway, particularly the S and G2/M checkpoints regulated by Chk1, to survive this stress.[2][3] this compound is a potent and selective oral inhibitor of Chk1.[4][5] The combination of gemcitabine-induced replication stress with Chk1 inhibition by this compound is hypothesized to have a synergistic antitumor effect by preventing DNA repair and forcing cells with damaged DNA into premature mitosis, leading to mitotic catastrophe and apoptosis.[2][3] Preclinical studies have demonstrated profound synergy between this compound and gemcitabine in various cancer cell lines, including those resistant to gemcitabine alone.[6]

Data Presentation

The synergistic effects of this compound and gemcitabine can be quantified and presented to demonstrate the enhanced efficacy of the combination therapy.

Table 1: In Vitro Proliferative IC50 Values of this compound
Cell LineCancer TypeThis compound IC50 (µM)Notes
51 SCLC cell linesSmall Cell Lung CancerSensitive (IC50 <5µM; n=15), Resistant (IC50 >5µM; n=35)A wide range of sensitivities were observed in vitro.[7]
Calu-6Non-Small Cell Lung Cancer0.32 (in the presence of Gemcitabine)Cytotoxicity assessed by growth inhibition after 96 hours.[5]
MV4-11Acute Myeloid Leukemia0.00431Antiproliferative activity assessed after 72 hours.[5]
Table 2: Synergistic Effects of Gemcitabine and Chk1 Inhibitors in Pancreatic Cancer Cells
Cell LineGemcitabine IC50 (nM)Gemcitabine + PD-321852 (0.3 µM) IC50 (nM)Fold Sensitization
MiaPaCa211.0 ± 1.50.36 ± 0.08>30
BxPC311.0 ± 2.01.8 ± 0.46.2
M-Panc9613.0 ± 2.02.8 ± 0.54.6
Panc115.0 ± 2.05.3 ± 1.0<3
Data presented as mean ± SEM. PD-321852 is another Chk1 inhibitor, and these data illustrate the principle of synergy with gemcitabine.[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and Gemcitabine Interaction

G cluster_0 Cellular Response to Gemcitabine and this compound Gemcitabine Gemcitabine RNR Ribonucleotide Reductase Gemcitabine->RNR inhibits DNA_incorp Incorporation into DNA Gemcitabine->DNA_incorp dNTPs dNTP Pool Depletion RNR->dNTPs produces Rep_Stress Replication Stress (Stalled Forks) dNTPs->Rep_Stress leads to DNA_incorp->Rep_Stress ATR ATR Activation Rep_Stress->ATR Chk1 Chk1 Activation ATR->Chk1 CellCycleArrest S/G2 Cell Cycle Arrest (DNA Repair) Chk1->CellCycleArrest NoArrest Checkpoint Abrogation Chk1->NoArrest SRA737 This compound SRA737->Chk1 inhibits Apoptosis Apoptosis / Mitotic Catastrophe CellCycleArrest->Apoptosis prevents NoArrest->Apoptosis

Caption: Mechanism of synergistic action between gemcitabine and this compound.

General Experimental Workflow

G cluster_1 In Vitro Analysis Workflow cluster_2 Endpoint Assays Start Seed Cancer Cells Treatment Treat with this compound, Gemcitabine, or Combination Start->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Viability Cell Viability Assay (e.g., SRB, CCK-8) Incubation->Viability Clonogenic Clonogenic Survival Assay Incubation->Clonogenic Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Incubation->CellCycle WB Western Blot (DDR Proteins) Incubation->WB IF Immunofluorescence (γH2AX, p-RPA) Incubation->IF DataAnalysis Data Analysis and Synergy Calculation Viability->DataAnalysis Clonogenic->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WB->DataAnalysis IF->DataAnalysis

Caption: General workflow for in vitro evaluation of this compound and gemcitabine.

Experimental Protocols

Cell Viability Assay (e.g., Sulforhodamine B - SRB Assay)

This assay determines the cytotoxic effects of this compound and gemcitabine by measuring cell density based on the measurement of cellular protein content.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound and Gemcitabine

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[9]

  • Drug Treatment: Prepare serial dilutions of this compound and gemcitabine, both alone and in combination, in complete medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[10]

  • Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Add 50 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Destaining and Measurement: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the drug concentration to determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the long-term effects of drug treatment on the ability of single cells to form colonies.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • This compound and Gemcitabine

  • Methanol

  • Crystal Violet or Giemsa stain

Procedure:

  • Cell Seeding: Plate cells in 6-well plates 24 hours prior to treatment.[10]

  • Drug Treatment: Treat cells with this compound, gemcitabine, or the combination for a specified period (e.g., 24 hours). The timing of drug addition is critical; Chk1 inhibitors are often administered concurrently with or after the DNA-damaging agent.[11]

  • Replating: After treatment, trypsinize the cells, count them, and reseed a known number of viable cells (e.g., 200-1000 cells) into new 6-well plates with fresh medium.

  • Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.[11]

  • Staining: Fix the colonies with 70% methanol and stain with 0.5% crystal violet or 5% Giemsa.[4][10]

  • Quantification: Count the number of colonies (consisting of at least 50 cells).[11] Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and Gemcitabine

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, gemcitabine, or the combination for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells.[12]

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[12]

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This assay determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and Gemcitabine

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the drug combinations for the desired duration (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[9]

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[2]

Western Blotting for DNA Damage Response Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins in the DDR pathway.

Materials:

  • Cell lysates from treated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-Chk1, anti-γH2AX, anti-cleaved PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

Immunofluorescence for DNA Damage Foci (γH2AX and p-RPA)

This method visualizes DNA double-strand breaks (γH2AX) and replication stress (p-RPA) at the single-cell level.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA)

  • 0.3% Triton X-100

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-γH2AX, anti-p-RPA)

  • Fluorescently labeled secondary antibodies

  • DAPI

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound and gemcitabine.

  • Fixation and Permeabilization: Fix the cells with 4% PFA for 10 minutes, then permeabilize with 0.3% Triton X-100 for 10-15 minutes.[14]

  • Blocking and Staining: Block non-specific binding with 5% BSA for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.[14]

  • Counterstaining and Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of foci per nucleus.

References

Application Notes and Protocols for SRA-737 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SRA-737

This compound is a potent and selective, orally bioavailable small molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2][3] CHK1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[4][5] In response to DNA damage or replication stress, often induced by oncogenes or mutations in DNA repair machinery in cancer cells, CHK1 is activated to orchestrate cell cycle arrest, providing time for DNA repair.[4][5] Many cancer cells, particularly those with defective p53, exhibit a high dependency on the CHK1-mediated checkpoint for survival. Inhibition of CHK1 by this compound can abrogate this checkpoint, leading to an accumulation of DNA damage, mitotic catastrophe, and ultimately, apoptosis.[3][4] This mechanism of action makes this compound a promising therapeutic agent, both as a monotherapy in tumors with high intrinsic replication stress and in combination with DNA-damaging chemotherapeutics.[3][6][7]

These application notes provide a detailed protocol for determining the in vitro efficacy of this compound using a common cell viability assay, alongside data presentation and visualization of the relevant biological pathways and experimental workflows.

Data Presentation: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values reported in the literature.

Cell LineCancer TypeAssay TypeIncubation TimeIC50 / GI50Reference
MV-4-11Acute Myeloid LeukemiaCellTiter 96 AQueous One72 hours4.31 nM[2]
HT29Colon CancerMitosis Induction Assay-30 - 220 nM (cellular CHK1 activity)[1][2]
SW620Colon CancerMitosis Induction Assay-30 - 220 nM (cellular CHK1 activity)[1][2]
MiaPaCa-2Pancreatic CancerMitosis Induction Assay-30 - 220 nM (cellular CHK1 activity)[1][2]
Calu6Non-Small Cell Lung CancerMitosis Induction Assay-30 - 220 nM (cellular CHK1 activity)[1][2]
H23 (TP53 mutant)Non-Small Cell Lung CancerCell Counting/Trypan Blue2-4 daysSignificant anti-proliferative effect at 1 µM and 5 µM[8][9]
HT29 (TP53 mutant)Colorectal CancerCell Counting/Trypan Blue2-4 daysSignificant anti-proliferative effect at 1 µM and 5 µM[8][9]

Experimental Protocols

Sulforhodamine B (SRB) Cell Viability Assay

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (GI50). The SRB assay measures total protein content, which is an indicator of cell number.[1]

Materials:

  • Cancer cell line of interest (e.g., HT29, SW620)[1]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (CCT245737)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10 mM Tris base solution

  • Plate reader (510 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM). Include a vehicle control (DMSO-only).

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate the plate for 96 hours at 37°C and 5% CO2.[1]

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) without aspirating the medium.

    • Incubate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Wash the plate five times with tap water and allow it to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Wash and Solubilization:

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plate for 5-10 minutes on a shaker.

  • Data Acquisition:

    • Measure the absorbance (optical density, OD) at 510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [ (OD_treated / OD_control) * 100 ]

    • Plot the percentage of growth inhibition against the log of this compound concentration to determine the GI50 value.

Mandatory Visualizations

Caption: Experimental workflow for the this compound Sulforhodamine B (SRB) cell viability assay.

G cluster_pathway This compound Mechanism of Action dna_damage DNA Damage / Replication Stress (Intrinsic or Chemo-induced) chk1_activation CHK1 Activation dna_damage->chk1_activation cell_cycle_arrest Cell Cycle Arrest (G2/M) DNA Repair chk1_activation->cell_cycle_arrest Phosphorylates targets (e.g., Cdc25) mitotic_entry Premature Mitotic Entry with Damaged DNA chk1_activation->mitotic_entry Prevents sra737 This compound sra737->chk1_activation Inhibits cell_cycle_arrest->dna_damage Allows time for repair mitotic_catastrophe Mitotic Catastrophe mitotic_entry->mitotic_catastrophe apoptosis Apoptosis mitotic_catastrophe->apoptosis

References

Application Notes and Protocols for Western Blot Analysis of CHK1 Inhibition by Sra-737

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. Upon DNA damage or replication stress, CHK1 is activated, primarily by the Ataxia Telangiectasia and Rad3-related (ATR) kinase, leading to cell cycle arrest to allow for DNA repair, thereby maintaining genomic integrity. Many cancer cells exhibit a defective G1 checkpoint and are therefore highly dependent on the S and G2/M checkpoints, which are largely regulated by CHK1. This dependency makes CHK1 an attractive therapeutic target in oncology.

Sra-737 is a potent and selective oral inhibitor of CHK1. By inhibiting CHK1, this compound abrogates the S and G2/M checkpoints, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells. This application note provides a detailed protocol for assessing the pharmacodynamic effects of this compound on CHK1 activity in cancer cells using Western blot analysis. The primary endpoints of this assay are the levels of total CHK1 and phosphorylated CHK1 at Serine 345 (p-CHK1), a key marker of CHK1 activation.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated.

CHK1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Effect of this compound DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (Ser345) (Active) Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair pCHK1->DNA_Repair facilitates Unrepaired_DNA Accumulation of Unrepaired DNA Sra737 This compound Sra737->CHK1 inhibits

Diagram 1: CHK1 Signaling Pathway and this compound Mechanism of Action.

Western_Blot_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture and This compound Treatment B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Western Blot) C->D E 5. Immunoblotting D->E F 6. Detection and Data Analysis E->F

Troubleshooting & Optimization

Technical Support Center: Optimizing SRA-737 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SRA-737, a selective CHK1 inhibitor, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an orally bioavailable small molecule that selectively inhibits Checkpoint Kinase 1 (CHK1).[1][2][3] CHK1 is a critical regulator of the cell cycle and the DNA Damage Response (DDR).[2][4] In cancer cells, which often have increased intrinsic replication stress, there is a greater dependency on CHK1 for survival.[4] By inhibiting CHK1, this compound prevents DNA damage repair, which can lead to the accumulation of damaged DNA, inhibition of cell cycle arrest, and ultimately, apoptosis (cell death).[2][3] This targeted inhibition can be synthetically lethal to cancer cells with high levels of replication stress.[4]

Q2: What is a typical effective concentration range for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell line. In vitro studies have shown a broad range of activity, with IC50 values (the concentration that inhibits 50% of cell growth) ranging from the low nanomolar to the micromolar scale. For instance, some pancreatic and colon cancer cell lines show sensitivity in the sub-micromolar to low micromolar range (e.g., SW1990 IC50 = 0.7μM, SNU-C1 IC50 = 1.3μM), while some non-small cell lung cancer lines have IC50s from 0.8μM to over 9.6μM.[5] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.

Q3: How long should I treat my cells with this compound?

The optimal treatment duration depends on the experimental endpoint.

  • Short-term (4-24 hours): For assessing immediate effects on signaling pathways, such as the induction of DNA double-strand breaks (visualized by γH2AX foci), activation of DDR signaling, or cell cycle checkpoint abrogation.[5][6][7] For example, a 24-hour treatment has been shown to significantly increase micronuclei frequency in SCLC cell lines.[5]

  • Intermediate-term (72-96 hours): Commonly used for cell viability and cytotoxicity assays (e.g., MTS, SRB assays) to determine the IC50 value.[5][8]

  • Long-term (days to weeks): For colony formation assays to assess long-term survival and reproductive capacity of cells following treatment.

It is recommended to perform a time-course experiment to determine the optimal duration for your specific cell line and experimental question.

Q4: Can this compound be used in combination with other drugs?

Yes, this compound has shown synergistic effects when combined with other agents, particularly those that induce DNA damage or replication stress.[9]

  • Low-dose Gemcitabine (LDG): This is a common combination strategy. LDG induces replication stress, increasing the cancer cells' reliance on CHK1, thereby sensitizing them to this compound.[5][10][11]

  • PARP inhibitors (e.g., Niraparib): This combination can be effective in tumors with functional homologous recombination (HR) repair, inducing greater tumor cell death than either agent alone.[7][12]

  • Immune checkpoint inhibitors (e.g., anti-PD-L1): this compound can activate the STING pathway, which may enhance the anti-tumor immune response in combination with immunotherapy.[5][9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell viability despite this compound treatment Cell line is resistant to this compound monotherapy.Perform a dose-response curve to confirm the IC50. Consider using this compound in combination with a sensitizing agent like low-dose gemcitabine or a PARP inhibitor.[11][12]
Sub-optimal treatment duration.Conduct a time-course experiment to determine the optimal exposure time for inducing cell death in your specific cell line.
Drug degradation.Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly. For working solutions, it is recommended to prepare them fresh for each experiment.[1]
Inconsistent results between experiments Variation in cell density at the time of treatment.Ensure consistent cell seeding density across all experiments as this can influence drug sensitivity.
Cell line passage number.Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug responses.
Contamination (e.g., mycoplasma).Regularly test cell cultures for mycoplasma contamination, which can significantly alter cellular responses.
Unexpected or off-target effects High concentrations of this compound.At higher concentrations, this compound may exhibit off-target effects, potentially through the inhibition of other kinases like CDK2.[6][13] This can lead to a biphasic dose-response curve where higher concentrations are less effective.[6] Use the lowest effective concentration determined from your dose-response studies.
Cell line-specific signaling.The genetic background of the cell line (e.g., TP53 status) can influence its response to CHK1 inhibition.[14] Characterize the relevant pathways in your cell line.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Duration
SW1990Pancreatic Cancer0.7Not Specified
SNU-C1Colon Cancer1.3Not Specified
5637Bladder Cancer2.1Not Specified
A549Non-Small Cell Lung Cancer0.8 to >9.6Not Specified
Calu1Non-Small Cell Lung Cancer0.8 to >9.6Not Specified
HT-29Colon Cancer9.22372 hours
HEK293Human Embryonic Kidney1.38772 hours

Data compiled from multiple sources.[5][8] Note that experimental conditions may vary.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTS Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound in cell culture medium. It is recommended to have a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for 72-96 hours.

  • MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing DNA Damage via γH2AX Immunofluorescence
  • Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. After adherence, treat with the desired concentration of this compound for 4-24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST).

  • Primary Antibody Incubation: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139).

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Mandatory Visualizations

SRA737_Mechanism_of_Action cluster_0 DNA Damage/Replication Stress cluster_1 Cell Cycle Checkpoint cluster_2 This compound Intervention cluster_3 Cellular Outcome DNA_Damage DNA Damage (e.g., from Gemcitabine) CHK1 CHK1 DNA_Damage->CHK1 activates Cell_Cycle_Arrest Cell Cycle Arrest (for DNA Repair) CHK1->Cell_Cycle_Arrest promotes DNA_Damage_Accumulation DNA Damage Accumulation Cell_Cycle_Arrest->DNA_Damage_Accumulation prevents SRA737 This compound SRA737->CHK1 inhibits SRA737->DNA_Damage_Accumulation leads to Apoptosis Apoptosis DNA_Damage_Accumulation->Apoptosis induces

Caption: Mechanism of action of this compound.

SRA737_Experimental_Workflow cluster_0 Phase 1: Optimization cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Data Analysis Start Start: Select Cell Line Dose_Response Dose-Response Curve (e.g., MTS Assay, 72-96h) Start->Dose_Response Time_Course Time-Course Experiment (e.g., Western Blot for pCHK1, 4-48h) Start->Time_Course Determine_Optimal Determine Optimal Concentration & Duration Dose_Response->Determine_Optimal Time_Course->Determine_Optimal Viability_Assay Cell Viability/Cytotoxicity Assay Determine_Optimal->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_Optimal->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Determine_Optimal->Apoptosis_Assay DNA_Damage_Assay DNA Damage Assay (γH2AX Staining) Determine_Optimal->DNA_Damage_Assay Analyze_Data Analyze & Interpret Results Viability_Assay->Analyze_Data Cell_Cycle_Analysis->Analyze_Data Apoptosis_Assay->Analyze_Data DNA_Damage_Assay->Analyze_Data Conclusion Conclusion Analyze_Data->Conclusion

Caption: Experimental workflow for optimizing this compound treatment.

Caption: Troubleshooting logic for this compound experiments.

References

Sra-737 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of SRA-737 in cellular assays. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and orally bioavailable inhibitor of Checkpoint Kinase 1 (CHK1).[1][2][3] CHK1 is a crucial serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle checkpoint control.[2] By inhibiting CHK1, this compound prevents the repair of damaged DNA, which can lead to cell cycle arrest, accumulation of DNA damage, and ultimately apoptosis in cancer cells.[2][3]

Q2: What are the known off-target effects of this compound in cellular assays?

At concentrations higher than those required to inhibit CHK1, this compound has been observed to have off-target effects. The most frequently cited off-target is Cyclin-Dependent Kinase 2 (CDK2).[4][5][6][7] Inhibition of CHK2 has also been reported at concentrations approximately 10-fold higher than those for CHK1 inhibition.[4][5] Some in vitro kinase assays have suggested a high degree of selectivity for CHK1, but cellular assays indicate that off-target effects can be observed at higher concentrations.[4]

Q3: I'm observing a paradoxical protection from growth inhibition at higher concentrations of this compound. What could be the cause?

This paradoxical effect is likely due to the off-target inhibition of CDK2.[4][5][7] While CHK1 inhibition is intended to cause cell death, the concurrent inhibition of CDK2 at higher this compound concentrations can prevent S-phase progression.[4][7] This can lead to a transient protection from growth inhibition and can also circumvent the DNA damage and checkpoint abrogation that would typically be induced by CHK1 inhibition alone.[4][5][6]

Q4: How does the selectivity of this compound compare in in vitro kinase assays versus cellular assays?

Published in vitro kinase analyses have been reported to be a poor predictor of the selectivity and potency of this compound in cellular environments.[4][5] While some in vitro data suggests a high selectivity of over 1,000-fold for CHK1 versus CDK1 and CHK2, cellular assays have shown that this compound can inhibit CHK2 at concentrations only 10- to 20-fold higher than for CHK1.[1][7] Furthermore, the off-target effects on CDK2 appear at concentrations that are achievable in cellular experiments.[4]

Q5: Can this compound be used in combination with other agents?

Yes, this compound has been investigated in combination with DNA-damaging agents like gemcitabine.[8][9] The rationale is that by inducing DNA damage with chemotherapy, cancer cells become more reliant on CHK1 for survival, thus sensitizing them to this compound.[10] However, researchers should be mindful that off-target effects could influence the outcomes of such combination studies.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for growth inhibition across different cell lines.

  • Possible Cause: The genetic background of the cell lines, particularly the status of genes involved in the DNA damage response and cell cycle control (e.g., TP53), can significantly influence sensitivity to this compound.[11] Cells with a compromised G1/S checkpoint may be more sensitive.[11]

  • Troubleshooting Steps:

    • Characterize Cell Lines: Ensure you have well-characterized cell lines with known status for key DDR and cell cycle genes.

    • Dose-Response Curve: Perform a comprehensive dose-response analysis over a wide range of this compound concentrations.

    • Positive Controls: Include cell lines with known sensitivity and resistance to CHK1 inhibitors as controls.

Issue 2: Failure to observe checkpoint abrogation at high this compound concentrations.

  • Possible Cause: The off-target inhibition of CDK2 at higher concentrations of this compound can prevent the abrogation of a DNA damage-induced S-phase arrest.[4][7]

  • Troubleshooting Steps:

    • Titrate this compound Concentration: Carefully titrate the concentration of this compound to find the optimal window for CHK1 inhibition without significant CDK2 inhibition.

    • Monitor CDK2 Activity: If possible, directly measure CDK2 activity or the phosphorylation of its substrates to correlate with the observed phenotype.

    • Use a More Selective Inhibitor: As a control, consider using a CHK1 inhibitor with a different off-target profile, such as LY2606368, which is reported to be more selective for CHK1.[4][5]

Issue 3: Unexpected decrease in DNA damage markers (e.g., γH2AX) at high this compound concentrations.

  • Possible Cause: Similar to the failure to abrogate checkpoint arrest, the off-target inhibition of CDK2 by high concentrations of this compound can lead to a decrease in the induction of γH2AX.[4]

  • Troubleshooting Steps:

    • Concentration Optimization: Reduce the concentration of this compound to a range where CHK1 is inhibited, but CDK2 is not significantly affected.

    • Time-Course Experiment: Perform a time-course experiment to observe the dynamics of γH2AX induction and reduction at different this compound concentrations.

    • Alternative DNA Damage Readouts: Consider using other markers of DNA damage or different assays, such as the comet assay, to confirm the findings.[12]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Selectivity vs. CHK1Reference
CHK11.4 ± 0.3-[1]
CDK11,260 - 2,440>1,000-fold[1]
CHK29,030>1,000-fold[1]
ERK8130>90-fold[1]
PKD1298>90-fold[1]
RSK1361>90-fold[1]
RSK2362>90-fold[1]

Table 2: Cellular Inhibitory Activity of this compound

AssayCell LinesIC50 (nM)Reference
Cellular CHK1 ActivityHT29, SW620, MiaPaCa-2, Calu630 - 220[1]
Inhibition of CHK2 in cells-~10-20 fold higher than CHK1[7]

Experimental Protocols

1. Cellular Proliferation Assay (Sulforhodamine B Assay)

This protocol is used to determine the effect of this compound on cell proliferation.

  • Materials:

    • Cell line of interest

    • Complete growth medium

    • This compound stock solution (in DMSO)

    • 96-well plates

    • Sulforhodamine B (SRB) solution

    • Trichloroacetic acid (TCA)

    • Tris base solution

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 96 hours.

    • Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry.

    • Stain the cells with SRB solution for 10 minutes at room temperature.

    • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a plate reader.

    • Calculate the GI50 (concentration that causes 50% inhibition of cell growth).[1]

2. Checkpoint Abrogation Assay (Mitosis Induction Assay)

This assay measures the ability of this compound to abrogate a G2/M checkpoint induced by a DNA-damaging agent.

  • Materials:

    • Cell line of interest

    • Complete growth medium

    • DNA-damaging agent (e.g., etoposide, SN38)

    • This compound stock solution

    • Antibody against a mitotic marker (e.g., phospho-histone H3)

    • Secondary antibody conjugated to a fluorescent dye

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Seed cells and allow them to grow to sub-confluency.

    • Treat cells with a DNA-damaging agent to induce a G2/M arrest.

    • Add this compound at various concentrations and incubate for a defined period.

    • Fix and permeabilize the cells.

    • Stain the cells with the primary antibody against the mitotic marker, followed by the fluorescently labeled secondary antibody.

    • Analyze the percentage of mitotic cells using flow cytometry or fluorescence microscopy. An increase in the mitotic population indicates checkpoint abrogation.[1]

Visualizations

SRA737_Signaling_Pathway cluster_DDR DNA Damage Response cluster_SRA737 This compound Action DNA_Damage DNA Damage (e.g., from Gemcitabine) ATR_ATM ATR/ATM DNA_Damage->ATR_ATM activates CHK1 CHK1 ATR_ATM->CHK1 phosphorylates (activates) CDC25 CDC25 CHK1->CDC25 phosphorylates (inhibits) G2_M_Arrest G2/M Arrest CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB dephosphorylates (activates) CDK1_CyclinB->G2_M_Arrest promotes entry into mitosis SRA737_on_target This compound (On-Target) SRA737_on_target->CHK1 inhibits SRA737_off_target This compound (Off-Target @ high conc.) CDK2 CDK2 SRA737_off_target->CDK2 inhibits S_Phase_Progression S-Phase Progression CDK2->S_Phase_Progression required for

Caption: this compound signaling pathway and off-target effects.

Experimental_Workflow_Troubleshooting cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Steps Start Start Experiment with this compound Observe_Phenotype Observe Cellular Phenotype (e.g., Growth Inhibition, Apoptosis) Start->Observe_Phenotype Expected_Outcome Expected On-Target Outcome? Observe_Phenotype->Expected_Outcome Conclusion Conclude On-Target Effect Expected_Outcome->Conclusion Yes Troubleshoot Troubleshoot for Off-Target Effects Expected_Outcome->Troubleshoot No (e.g., Paradoxical Protection) Dose_Response Perform Detailed Dose-Response Troubleshoot->Dose_Response Alternative_Inhibitor Use Structurally Different CHK1 Inhibitor Dose_Response->Alternative_Inhibitor Measure_Off_Target Measure Activity of Suspected Off-Targets (e.g., CDK2) Alternative_Inhibitor->Measure_Off_Target Genetic_Knockdown Genetic Knockdown of CHK1 (siRNA, CRISPR) Measure_Off_Target->Genetic_Knockdown

Caption: Troubleshooting workflow for this compound experiments.

References

Mechanisms of resistance to Sra-737

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the CHK1 inhibitor, SRA-737. The information is tailored for researchers, scientists, and drug development professionals encountering potential resistance to this compound in their experiments.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally bioavailable, potent, and selective small molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway.[1] In response to DNA damage or replication stress, CHK1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[1] By inhibiting CHK1, this compound prevents this arrest, causing cells with damaged DNA to prematurely enter mitosis. This can lead to a phenomenon known as "mitotic catastrophe" and subsequent apoptosis (programmed cell death), particularly in cancer cells that often have a defective G1 checkpoint and are highly reliant on the S and G2/M checkpoints regulated by CHK1.[3]

Mechanisms of Resistance

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: Resistance to CHK1 inhibitors like this compound can be intrinsic or acquired and typically involves the activation of compensatory signaling pathways that bypass the need for CHK1 activity. The two most well-documented mechanisms are:

  • Upregulation of the WEE1 Kinase Pathway: WEE1 is another crucial kinase that, like CHK1, serves to inhibit Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitotic entry. When CHK1 is inhibited by this compound, some cancer cells compensate by upregulating WEE1 expression or activity.[4][5] This increased WEE1 activity maintains the inhibitory phosphorylation on CDK1, thereby preventing premature mitotic entry and allowing the cell to survive despite CHK1 inhibition. This mechanism has been observed in acquired resistance models of small cell lung cancer.[4][5]

  • Activation of Pro-Survival PI3K/AKT Signaling: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling cascade that promotes cell survival, proliferation, and growth. Studies in lymphoma models have shown that cells can develop resistance to CHK1 inhibitors by upregulating PI3K/AKT signaling.[3][6][7][8] This activation provides a strong pro-survival signal that can counteract the apoptotic pressure induced by this compound.

Q3: Can loss of CHK1 protein itself cause resistance?

A3: Yes, in some experimental models, resistance to CHK1 inhibitors has been associated with the loss of the CHK1 protein itself or a significant reduction in its activity.[8][9] This can occur through various mechanisms, including dysfunction in the NF-κB pathway, which may lead to reduced expression of Claspin, a key activator of CHK1.[8] In such cases, the cell is no longer dependent on the CHK1 pathway, rendering the inhibitor ineffective.

Troubleshooting Guide

This guide provides actionable steps for investigating and potentially overcoming resistance to this compound in your experimental models.

Issue: Decreased cell death or higher IC50 value for this compound in my cell line over time.

Potential Cause Suggested Troubleshooting Step Expected Outcome if Hypothesis is Correct
Upregulation of WEE1 Kinase 1. Perform Western blot analysis to compare WEE1 protein levels in your resistant cells versus the parental (sensitive) cells. 2. Treat resistant cells with this compound in combination with a WEE1 inhibitor (e.g., Adavosertib/AZD1775).1. Increased WEE1 protein expression in the resistant cell line. 2. Synergistic cell killing and resensitization to this compound.[10]
Activation of PI3K/AKT Pathway 1. Perform Western blot analysis for phosphorylated AKT (p-AKT), a marker of pathway activation. Compare levels in resistant vs. sensitive cells. 2. Treat resistant cells with this compound in combination with a PI3K or AKT inhibitor (e.g., Pictilisib/GDC-0941).1. Elevated p-AKT levels in the resistant cell line. 2. Synergistic cell killing and restored sensitivity to this compound.[7]
Loss of CHK1 Protein/Activity 1. Perform Western blot to assess total CHK1 protein levels in resistant vs. sensitive cells. 2. Measure CHK1 activity by checking for autophosphorylation at Ser296.1. Significantly lower or absent CHK1 protein in resistant cells.[9] 2. Reduced p-CHK1 (S296) signal in resistant cells.

Signaling and Resistance Pathways

The following diagrams illustrate the key signaling pathways involved in the action of and resistance to this compound.

SRA737_Mechanism_of_Action cluster_input Cellular Stress cluster_pathway DNA Damage Response (DDR) cluster_drug Therapeutic Intervention DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 activates (p-Ser345) CDC25 CDC25 Phosphatase CHK1->CDC25 inhibits CDK1 CDK1/Cyclin B CDC25->CDK1 activates Arrest G2/M Arrest Mitosis Mitosis CDK1->Mitosis promotes Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis (unrepaired DNA) SRA737 This compound SRA737->CHK1 inhibits

Caption: this compound Mechanism of Action.

SRA737_Resistance_Mechanisms cluster_inhibition CHK1 Inhibition cluster_resistance Resistance Pathways cluster_outcome Cellular Outcome SRA737 This compound CHK1 CHK1 SRA737->CHK1 CDK1 CDK1/Cyclin B CHK1->CDK1 inhibition lost WEE1 WEE1 Upregulation WEE1->CDK1 inhibits PI3K_AKT PI3K/AKT Activation Survival Cell Survival PI3K_AKT->Survival promotes Mitosis Mitosis CDK1->Mitosis

Caption: Key Resistance Mechanisms to this compound.

Experimental Protocols

Here are detailed methodologies for key experiments to investigate this compound resistance.

Protocol 1: Cell Viability Assay (e.g., MTT or MTS)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and assess changes in drug sensitivity.

Materials:

  • Target cancer cell lines (sensitive and potentially resistant)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT or MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Allow cells to adhere for 24 hours.

  • Drug Preparation: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay: Add the cell viability reagent (e.g., 20 µL of MTS reagent) to each well according to the manufacturer's instructions. Incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value using a non-linear regression model.

Cell_Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_read Readout cluster_analyze Analysis Seed 1. Seed Cells (96-well plate) Adhere 2. Adhere (24h) Seed->Adhere Treat 3. Add this compound (serial dilutions) Adhere->Treat Incubate 4. Incubate (72-96h) Treat->Incubate Reagent 5. Add MTS/MTT Reagent Incubate->Reagent Measure 6. Measure Absorbance Reagent->Measure Analyze 7. Calculate Viability & Determine IC50 Measure->Analyze

Caption: Experimental Workflow for Cell Viability Assay.

Protocol 2: Western Blot for Key Signaling Proteins

Objective: To detect changes in the expression and phosphorylation status of proteins involved in this compound resistance, such as WEE1, p-AKT, and CHK1.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., wet or semi-dry) and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-WEE1, anti-p-AKT (Ser473), anti-total AKT, anti-CHK1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lysate Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following this compound treatment.

Materials:

  • Cells treated with this compound or vehicle control

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the desired concentrations of this compound for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin, neutralize, and combine with the supernatant. Centrifuge to pellet the cells.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[1][10][11]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[1][10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.[3][12]

References

Sra-737 Technical Support Center: Mitigating In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sra-737, a selective inhibitor of Checkpoint Kinase 1 (Chk1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating this compound-related toxicities in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, potent, and selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3] Chk1 is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to DNA damage or replication stress.[1] By inhibiting Chk1, this compound prevents cancer cells from arresting their cell cycle to repair damaged DNA, leading to an accumulation of DNA damage and ultimately, a form of cell death known as mitotic catastrophe.[4] This approach is particularly effective in tumors with a high level of intrinsic replication stress, often due to mutations in genes like TP53 or oncogene activation.[1][2]

Q2: What are the most common toxicities observed with this compound in animal models?

A2: Based on preclinical and clinical data, the most frequently observed toxicities associated with this compound administration are gastrointestinal and hematological.[5][6] These include:

  • Gastrointestinal: Diarrhea, nausea, and vomiting.[5][6]

  • Hematological: Neutropenia (a decrease in neutrophils) and thrombocytopenia (a decrease in platelets).[5][6]

  • General: Body weight loss is a common indicator of toxicity in animal models. A decrease of over 15% is often considered a sign of a toxic dose.

Q3: What are the primary strategies to mitigate this compound toxicity in animal models?

A3: The key strategies to manage this compound-related toxicities in preclinical studies include:

  • Combination Therapy: Utilizing this compound in combination with other agents, such as low-dose gemcitabine, can allow for a reduction in the this compound dose while maintaining or even enhancing anti-tumor efficacy.[7][8][9][10][11][12] This synergistic effect can lead to a better-tolerated treatment regimen.

  • Dosing Schedule Optimization: Implementing intermittent dosing schedules (e.g., 5 days on, 2 days off) instead of continuous daily dosing can help reduce the cumulative toxicity.[13]

  • Supportive Care: Prophylactic or concurrent administration of supportive care agents can help manage specific side effects. This includes the use of anti-diarrheal and anti-emetic agents for gastrointestinal toxicity, and growth factors for hematological toxicities.

Troubleshooting Guides

Issue 1: Significant Body Weight Loss (>15%) and/or Dehydration

Possible Cause: Gastrointestinal (GI) toxicity, including diarrhea and reduced food/water intake due to nausea.

Troubleshooting Steps:

  • Dose Reduction: Consider a dose reduction of this compound in subsequent cohorts to a previously tolerated level.

  • Intermittent Dosing: If using a continuous dosing schedule, switch to an intermittent schedule (e.g., 5 days on, 2 days off per week) to allow for recovery periods.[13]

  • Supportive Care for Diarrhea:

    • Administer an anti-diarrheal agent such as loperamide. A starting dose of 1-3 mg/kg orally can be investigated, initiated at the onset of diarrhea.[14]

    • Ensure easy access to hydration, such as hydrogel packs or subcutaneous fluid administration if necessary.

  • Supportive Care for Nausea/Vomiting:

    • Administer an anti-emetic agent like ondansetron. While specific preclinical doses for this compound are not established, doses used for other chemotherapies can be a starting point.

    • Provide a highly palatable and moist diet to encourage eating.

Issue 2: Severe Neutropenia (Low Neutrophil Count)

Possible Cause: Myelosuppressive effects of this compound.

Troubleshooting Steps:

  • Dose Modification: Reduce the dose or implement an intermittent dosing schedule for this compound.

  • G-CSF Administration:

    • Administer Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate neutrophil production.

    • A typical prophylactic regimen in mice is to initiate G-CSF 24-72 hours after the last dose of the cytotoxic agent.[15]

    • Dosing can vary, but a common starting point is 5-10 mcg/kg/day subcutaneously.[16]

Issue 3: Severe Thrombocytopenia (Low Platelet Count)

Possible Cause: Myelosuppressive effects of this compound on megakaryocytes.

Troubleshooting Steps:

  • Dose Adjustment: Lower the dose of this compound or use an intermittent dosing schedule.

  • TPO Receptor Agonist Administration:

    • Consider the use of a thrombopoietin (TPO) receptor agonist, such as romiplostim or eltrombopag, to stimulate platelet production.

    • Preclinical studies with eltrombopag in mouse xenograft models have used doses ranging from 5 mg/kg/day to 50 mg/kg/day orally.[17][18][19]

Quantitative Data from Preclinical Studies

Table 1: this compound Monotherapy and Combination Therapy in Mouse Models

Animal ModelThis compound Dose & ScheduleCombination Agent & DoseVehicleObserved Toxicity/CommentsReference
Immunocompetent Mice (SCLC model)100 mg/kg; 5 days on/2 days off (oral)Anti-PD-L1 (300µg)Not specifiedWell tolerated[13]
Immunocompetent Mice (Colon, Bladder, Pancreatic cancer models)100 mg/kg; 5 days on/2 days off (oral)Anti-PD-1 (10 mg/kg; 2 days on/5 days off)Not specifiedWell tolerated[13]
Athymic Nude Mice (HGSOC PDX models)Not specifiedNot applicableNot specifiedDose-dependent tumor regression[3]
Transgenic Mouse Model (NEPC)Not specifiedAZD1775Not specifiedSuppressed tumor growth and improved overall survival[20]

Table 2: Supportive Care Agents in Preclinical Models

Supportive Care AgentAnimal ModelIndicationDose & ScheduleEfficacy EndpointReference
LoperamideMouseChemotherapy-Induced Diarrhea1-3 mg/kg (oral)Reduction in diarrhea severity[14]
G-CSF (Filgrastim)MouseChemotherapy-Induced Neutropenia5-10 mcg/kg/day (subcutaneous)Increased neutrophil counts[16]
G-CSF (Pegfilgrastim)MouseRadiation-Induced Neutropenia300 µg/kg (subcutaneous)Increased neutrophil counts[21]
EltrombopagMouseOsteosarcoma Xenografts5-50 mg/kg/day (oral)Investigated for anti-tumor activity and supportive care potential[17][18][19]

Experimental Protocols

Protocol 1: this compound Administration by Oral Gavage

  • Vehicle Preparation: A common vehicle for this compound is a solution of 10% DMSO, 20% PEG400, 5% Tween 80, and 65% water.

  • Drug Formulation:

    • Calculate the required amount of this compound powder based on the desired concentration and final volume.

    • Weigh the this compound powder accurately.

    • Add the powder to a sterile container.

    • Add a small amount of the vehicle and vortex thoroughly to create a slurry.

    • Gradually add the remaining vehicle while continuously vortexing to ensure complete dissolution.

  • Administration:

    • Weigh the mouse to determine the correct volume of the drug formulation to administer.

    • Draw the calculated volume into a syringe fitted with an appropriately sized oral gavage needle.

    • Properly restrain the mouse.

    • Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus.

    • Slowly administer the solution.

    • Carefully remove the gavage needle and monitor the mouse for any signs of distress.

Protocol 2: Monitoring for Toxicity

  • Body Weight: Measure and record the body weight of each animal at least three times per week. A body weight loss of >15% is a common endpoint criterion.

  • Clinical Observations: Perform daily cage-side observations for signs of toxicity, including changes in posture, activity, fur texture, and signs of diarrhea or dehydration.

  • Complete Blood Counts (CBCs): For studies investigating hematological toxicity, collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at specified time points after treatment initiation to monitor neutrophil and platelet counts.

Signaling Pathways and Experimental Workflows

Sra737_Mechanism_of_Action cluster_DDR DNA Damage Response cluster_CellCycle Cell Cycle Progression cluster_Outcome Cellular Outcome DNA_Damage DNA Damage (Endogenous or Exogenous) ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 Kinase ATR->Chk1 phosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->Cell_Cycle_Arrest mediates This compound This compound This compound->Chk1 inhibits Mitotic_Catastrophe Mitotic Catastrophe & Cell Death This compound->Mitotic_Catastrophe leads to DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for Mitosis Mitosis Cell_Cycle_Arrest->Mitosis prevents entry into Mitosis->Mitotic_Catastrophe with unrepaired DNA

Caption: Mechanism of action of this compound in inducing mitotic catastrophe.

Toxicity_Mitigation_Workflow Start This compound Treatment in Animal Model Monitor_Toxicity Monitor for Toxicity (Body Weight, CBCs, Clinical Signs) Start->Monitor_Toxicity Toxicity_Observed Toxicity Observed? Monitor_Toxicity->Toxicity_Observed Continue_Treatment Continue Treatment & Monitoring Toxicity_Observed->Continue_Treatment No Identify_Toxicity_Type Identify Toxicity Type Toxicity_Observed->Identify_Toxicity_Type Yes GI_Toxicity Gastrointestinal (Diarrhea, Nausea) Identify_Toxicity_Type->GI_Toxicity Hematological_Toxicity Hematological (Neutropenia, Thrombocytopenia) Identify_Toxicity_Type->Hematological_Toxicity Mitigation_Strategies Implement Mitigation Strategies GI_Toxicity->Mitigation_Strategies Hematological_Toxicity->Mitigation_Strategies Dose_Modification Dose Modification (Reduction or Intermittent Schedule) Mitigation_Strategies->Dose_Modification Supportive_Care Supportive Care Mitigation_Strategies->Supportive_Care Anti-diarrheals_Emetics Anti-diarrheals/ Anti-emetics Supportive_Care->Anti-diarrheals_Emetics Growth_Factors G-CSF or TPO Agonists Supportive_Care->Growth_Factors

Caption: Workflow for mitigating this compound toxicity in animal models.

References

SRA-737 Technical Support Center: Dose-Response Curve Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SRA-737, a potent and selective oral inhibitor of Checkpoint Kinase 1 (CHK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting this compound dose-response curves and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally bioavailable inhibitor of CHK1, a critical serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle regulation.[1] By selectively binding to and inhibiting CHK1, this compound prevents the cell from arresting its cycle to repair damaged DNA. This can lead to an accumulation of DNA damage, ultimately inducing apoptosis in cancer cells, particularly those with a high reliance on the CHK1 pathway for survival.[1] this compound may also enhance the effectiveness of DNA-damaging chemotherapeutic agents.[1]

Q2: What are the typical IC50 values for this compound in cancer cell lines?

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cancer cell line, the assay used, and the experimental conditions. In biochemical assays using recombinant human CHK1, this compound demonstrates high potency with an IC50 of approximately 1.4 nM.[2] In cellular assays that measure the inhibition of CHK1 activity, the IC50 ranges from 30 to 220 nM.[2][3] When assessing cytotoxicity or anti-proliferative effects, the IC50 values can differ more significantly across various cancer cell lines.

Q3: I am observing a plateau in my dose-response curve at higher concentrations of this compound. What could be the reason?

A plateau effect, where increasing the drug concentration does not lead to a further decrease in cell viability, can be attributed to several factors:

  • Off-target effects: At higher concentrations, some CHK1 inhibitors have been shown to inhibit other kinases, such as CDK2, which can paradoxically protect cells from the effects of CHK1 inhibition.

  • Cellular heterogeneity: The cancer cell population may contain a sub-population of cells that are resistant to this compound.

  • Assay limitations: The dynamic range of the cell viability assay may be reached, preventing the detection of further cell death.

Q4: My dose-response curve has a very shallow slope. What does this indicate?

A shallow slope (Hill slope < 1) in a dose-response curve suggests a less sensitive response to the drug over a wide range of concentrations. This can be associated with significant cell-to-cell variability in the extent of target inhibition within the population.

Q5: Why am I seeing an increase in DNA damage markers (e.g., γH2AX) even without a DNA-damaging co-treatment?

This is an expected on-target effect of CHK1 inhibition. CHK1 plays a vital role in maintaining genomic stability during normal DNA replication. Inhibiting CHK1 can lead to increased replication stress and the formation of DNA strand breaks, which are then marked by proteins like γH2AX.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media only.- Use calibrated pipettes and consistent technique.
IC50 value is significantly higher than expected - Poor drug solubility or stability- Cell line is resistant to this compound- Incorrect drug concentration- Prepare fresh drug dilutions for each experiment. Ensure the drug is fully dissolved.- Verify the genetic background of the cell line; p53 status can influence sensitivity.- Confirm the concentration of the stock solution.
Atypical "U-shaped" dose-response curve - Off-target effects at high concentrations- Compound precipitation at high concentrations- Perform a comprehensive dose-response experiment to identify the optimal concentration range.- Visually inspect the wells with the highest concentrations for any signs of precipitation.
No cytotoxic effect observed - Insufficient incubation time- Low drug concentration range- Cell line is highly resistant- Extend the drug exposure time (e.g., from 48h to 72h or 96h).- Test a wider range of this compound concentrations.- Consider using this compound in combination with a DNA-damaging agent to potentiate its effect.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineIC50 / GI50Reference
Biochemical AssayRecombinant Human CHK11.4 ± 0.3 nM[2]
Cellular CHK1 Inhibition AssayMultiple Human Tumor Cell Lines30 - 220 nM[2][3]
G2 Checkpoint AbrogationHT29, SW620, MiaPaCa-2, Calu630 - 220 nM[3]
Cytotoxicity (SRB Assay)HT29, SW620, MiaPaCa-2, Calu6Varies by cell line[2]

Table 2: Kinase Selectivity of this compound

KinaseIC50Selectivity vs. CHK1Reference
CHK11.4 nM-[2]
CDK11.26 - 2.44 µM>1000-fold[2]
CHK29.03 µM>1000-fold[2]
ERK8130 nM>90-fold[3]
PKD1298 nM>90-fold[3]
RSK1362 nM>90-fold[3]
RSK2361 nM>90-fold[3]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Dose-Response Curve Generation

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Adherent cancer cell line of interest

  • Complete growth medium

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 96 hours).

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Mandatory Visualizations

SRA737_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Cell Cycle Progression DNA_Damage DNA Damage (e.g., replication stress) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates Cdc25 Cdc25 Phosphatases CHK1->Cdc25 phosphorylates & inhibits Cell_Cycle_Arrest S/G2-M Checkpoint Arrest CHK1->Cell_Cycle_Arrest CDK Cyclin-Dependent Kinases (CDKs) Cdc25->CDK dephosphorylates & activates Mitosis Mitotic Entry CDK->Mitosis promotes SRA737 This compound SRA737->CHK1 inhibits

Caption: this compound inhibits CHK1, preventing cell cycle arrest and promoting mitotic entry with damaged DNA.

Dose_Response_Workflow cluster_workflow Experimental Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Adherence 2. Allow cells to adhere overnight Seed_Cells->Adherence Drug_Treatment 3. Treat with serial dilutions of this compound Adherence->Drug_Treatment Incubation 4. Incubate for 96 hours Drug_Treatment->Incubation Fixation 5. Fix cells with TCA Incubation->Fixation Staining 6. Stain with SRB dye Fixation->Staining Washing 7. Wash to remove unbound dye Staining->Washing Solubilization 8. Solubilize bound dye with Tris base Washing->Solubilization Read_Plate 9. Read absorbance at 510 nm Solubilization->Read_Plate Data_Analysis 10. Analyze data & plot dose-response curve Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for generating a dose-response curve using the Sulforhodamine B (SRB) assay.

References

Technical Support Center: Overcoming Acquired Resistance to SRA-737

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SRA-737, a selective CHK1 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding acquired resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally bioavailable small molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway. It plays a central role in mediating cell cycle checkpoints, particularly the G2/M checkpoint, in response to DNA damage or replication stress.[3] By inhibiting CHK1, this compound prevents cancer cells from arresting their cell cycle to repair DNA damage, leading to an accumulation of damaged DNA, mitotic catastrophe, and ultimately, apoptosis.[4] This is particularly effective in cancer cells with high intrinsic replication stress due to oncogenic drivers (e.g., MYC) or defects in other DDR pathways (e.g., p53 mutations), a concept known as synthetic lethality.[2][3]

Q2: We are observing a decrease in sensitivity to this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

Acquired resistance to CHK1 inhibitors like this compound can arise through several mechanisms. Two prominent mechanisms that have been observed are:

  • Loss of CHK1 Protein Expression: A primary mechanism of resistance is the downregulation or loss of the target protein, CHK1. This can occur through the downregulation of the deubiquitinating enzyme USP1, which is responsible for stabilizing CHK1 by preventing its proteasomal degradation.[5] Loss of CHK1 protein renders the inhibitor ineffective as its target is no longer present.

  • Upregulation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways to compensate for the loss of CHK1 activity. One such pathway is the PI3K/AKT signaling cascade.[6] Increased activity of PI3K/AKT can promote cell survival and proliferation, thereby circumventing the cytotoxic effects of CHK1 inhibition.

Q3: How can we experimentally confirm the mechanism of resistance in our this compound resistant cell line?

To investigate the mechanism of resistance in your cell line, we recommend the following experimental approaches:

  • Western Blot Analysis: Compare the protein levels of CHK1 and USP1 in your resistant cell line versus the parental, sensitive cell line. A significant decrease or absence of CHK1 and USP1 in the resistant line would support the loss of target mechanism. Additionally, assess the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT, p-p85) to determine if this pathway is hyperactivated in the resistant cells.

  • Cell Viability Assays with Combination Therapies: If you suspect upregulation of the PI3K/AKT pathway, test the sensitivity of your resistant cells to a combination of this compound and a PI3K or AKT inhibitor. A synergistic effect would suggest that the cells have become dependent on this bypass pathway.

Troubleshooting Guides

Problem 1: Decreased this compound Efficacy in Cell Viability Assays
Possible Cause Troubleshooting Steps
Acquired Resistance 1. Confirm Resistance: Perform a dose-response curve with this compound on both the suspected resistant cell line and the parental sensitive cell line to quantify the shift in IC50 value. 2. Investigate Resistance Mechanism: - Western Blot: Analyze CHK1 and USP1 protein levels. - Pathway Analysis: Assess the activation status of the PI3K/AKT pathway (p-AKT, p-p85).
Experimental Variability 1. Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media conditions. 2. Reagent Quality: Verify the concentration and stability of your this compound stock solution. 3. Assay Protocol: Optimize cell seeding density and incubation times. Refer to the detailed "Cell Viability Assay" protocol below.
Problem 2: Inconsistent Results in Combination Therapy Experiments
Possible Cause Troubleshooting Steps
Suboptimal Dosing Schedule 1. Staggered Dosing: For agents that induce replication stress like gemcitabine, preclinical and clinical data suggest that administering this compound 16-24 hours after gemcitabine treatment yields maximal efficacy.[7] 2. Dose-Response Matrix: Perform a dose-response matrix experiment with varying concentrations of both this compound and the combination agent to identify synergistic, additive, or antagonistic interactions.
Cell Line Specific Effects The synergy between this compound and other agents can be cell-line dependent. It is advisable to test combinations across a panel of cell lines with different genetic backgrounds to determine the optimal context for synergy.

Strategies to Overcome Acquired Resistance

Combination therapies have shown significant promise in overcoming acquired resistance to this compound.

Combination with DNA Damaging Agents (e.g., Gemcitabine)

Low-dose gemcitabine induces replication stress, making cancer cells more dependent on CHK1 for survival. Combining low-dose gemcitabine with this compound has demonstrated synergistic anti-tumor activity in both preclinical models and clinical trials, even in gemcitabine-resistant settings.[7][8][9][10][11]

Table 1: Clinical Trial Data for this compound in Combination with Low-Dose Gemcitabine

Parameter Value Reference
Recommended Phase 2 Dose (RP2D)This compound: 500 mg; Gemcitabine: 250 mg/m²[8][12][13]
Overall Response Rate (ORR)10.8%[8][12][13]
ORR in Anogenital Cancer25%[8][12][13]
Common Grade ≥3 ToxicitiesAnemia, Neutropenia, Thrombocytopenia[8][12][13]
Combination with PARP Inhibitors (e.g., Olaparib, Niraparib)

This compound has been shown to synergize with PARP inhibitors to induce cell death in various cancer cell lines, including those resistant to PARP inhibitors.[8][12][14] This combination enhances DNA damage and replication stress, leading to apoptosis.[14]

Table 2: Preclinical Efficacy of this compound and PARP Inhibitor Combination in PARPi-Resistant Models

Model Combination Effect Reference
PARPi-Resistant HGSOC PDXIncreased tumor regression and prolonged survival[12][14]
CCNE1-amplified HGSOC PDXSignificant tumor regression[12][14]
Combination with Immunotherapy (e.g., anti-PD-L1)

This compound treatment can activate the innate immune signaling STING pathway, leading to the establishment of an anti-tumor immune microenvironment.[1][2][15][16] Combining this compound with immune checkpoint blockade (e.g., anti-PD-L1) has shown profound and synergistic anti-tumor activity in preclinical models, including complete tumor inhibition.[15][16] The triple combination of this compound, low-dose gemcitabine, and anti-PD-L1 has also demonstrated robust efficacy.[15][16]

Table 3: Immunomodulatory Effects of this compound Combinations in a Small Cell Lung Cancer (SCLC) Model

Treatment Group Key Immunological Changes Reference
This compound + anti-PD-L1Activation of STING pathway, complete tumor growth inhibition[15]
This compound + LDG + anti-PD-L1Increased CD8+ T cells, M1 macrophages; Decreased M2 macrophages, MDSCs[15][16][17]

Experimental Protocols

Cell Viability Assay (MTT/SRB)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72-96 hours. Include a vehicle control (DMSO).

  • MTT Assay:

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm.

  • SRB Assay:

    • Fix cells with 10% trichloroacetic acid (TCA).

    • Stain with 0.4% sulforhodamine B (SRB) solution.

    • Wash with 1% acetic acid and air dry.

    • Solubilize the dye with 10 mM Tris base.

    • Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Expected Outcome: A dose-dependent decrease in cell viability. SCLC cell lines have shown a range of sensitivities, with IC50 values for sensitive lines being less than 5 µM.[16]

Western Blot for CHK1 and Phospho-CHK1

Objective: To assess the expression and phosphorylation status of CHK1.

Methodology:

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total CHK1 and phospho-CHK1 (e.g., pS345) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome: this compound treatment is expected to inhibit CHK1 activity, which can be indirectly observed by changes in the phosphorylation of downstream targets. In resistant cells, a decrease in total CHK1 protein may be observed.

Visualizations

CHK1_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 Upstream Kinases cluster_2 CHK1 Regulation cluster_3 Cell Cycle Control DNA_Damage DNA Damage (e.g., Gemcitabine) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (Active) CHK1->pCHK1 CDC25 CDC25 pCHK1->CDC25 inhibits G2M_Arrest G2/M Arrest pCHK1->G2M_Arrest maintains SRA737 This compound SRA737->pCHK1 inhibits Mitotic_Catastrophe Mitotic Catastrophe SRA737->Mitotic_Catastrophe induces CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB activates CDK1_CyclinB->G2M_Arrest

Caption: this compound inhibits CHK1, leading to mitotic catastrophe.

Resistance_Mechanisms cluster_0 This compound Treatment cluster_1 Mechanisms of Acquired Resistance cluster_2 Overcoming Resistance SRA737 This compound Resistance Acquired Resistance SRA737->Resistance Loss_of_CHK1 Loss of CHK1 Protein (via USP1 downregulation) Resistance->Loss_of_CHK1 Bypass_Pathway Upregulation of Bypass Pathways (e.g., PI3K/AKT) Resistance->Bypass_Pathway Combination_Therapy Combination Therapy Loss_of_CHK1->Combination_Therapy Bypass_Pathway->Combination_Therapy Gemcitabine Gemcitabine Combination_Therapy->Gemcitabine PARP_Inhibitor PARP Inhibitor Combination_Therapy->PARP_Inhibitor Immunotherapy Immunotherapy Combination_Therapy->Immunotherapy

Caption: Mechanisms of and strategies to overcome this compound resistance.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Characterization of Resistance cluster_2 Overcoming Resistance Start Parental Cancer Cell Line Resistant_Line Generate this compound Resistant Cell Line Start->Resistant_Line IC50 Determine IC50 (Cell Viability Assay) Resistant_Line->IC50 Western_Blot Western Blot (CHK1, USP1, p-AKT) Resistant_Line->Western_Blot Combination_Screen Combination Therapy Screen IC50->Combination_Screen Western_Blot->Combination_Screen Synergy_Analysis Analyze Synergy Combination_Screen->Synergy_Analysis

Caption: Workflow for studying and overcoming this compound resistance.

References

Technical Support Center: SRA-737 Oral Bioavailability in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges associated with the oral administration of SRA-737 in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in mice?

A1: Preclinical studies have shown that this compound is orally bioavailable in mice. Following a single oral dose of 100 mg/kg, the maximum plasma concentration (Cmax) was observed at 2 hours post-dose.

Q2: What is a suitable vehicle for the oral administration of this compound in mice?

A2: A commonly used vehicle for the oral formulation of this compound in preclinical mouse studies is a suspension of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.2% Tween 80 in sterile water. This vehicle helps to create a uniform suspension of the compound for accurate dosing.

Q3: What are the common challenges encountered when orally administering this compound to mice?

A3: Challenges with oral administration of this compound, a poorly soluble compound, can include:

  • Incomplete drug dissolution: This can lead to variable absorption and inconsistent plasma concentrations.

  • Gavage-related complications: Improper oral gavage technique can cause stress, injury, or accidental administration into the lungs.

  • Low and variable bioavailability: This can be influenced by factors such as formulation, food effects, and inter-animal variability.

Q4: How can I improve the consistency of my experimental results?

A4: To improve consistency:

  • Ensure a homogenous suspension of this compound in the vehicle before each administration.

  • Standardize the oral gavage procedure and ensure all personnel are properly trained.

  • Control for variables such as the fasting state of the mice, as food can impact the absorption of orally administered drugs.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High variability in plasma concentrations between mice Inconsistent dosing due to inhomogeneous suspension.Ensure the this compound suspension is continuously stirred or vortexed between dosing each animal to maintain homogeneity.
Improper gavage technique leading to incomplete delivery.Review and standardize the oral gavage protocol. Ensure the gavage needle is correctly placed. Consider using colored dye in a practice run to verify technique.
Low plasma exposure (low Cmax and AUC) Poor absorption due to the crystalline nature of the compound.Consider micronization of the this compound powder to increase the surface area for dissolution.
The vehicle is not optimal for this compound.Experiment with alternative formulation strategies such as lipid-based formulations or amorphous solid dispersions to enhance solubility and absorption.
Signs of distress in mice post-gavage (e.g., coughing, respiratory distress) Accidental administration into the trachea.Immediately cease the procedure. Provide supportive care as needed. Re-evaluate and retrain on the proper oral gavage technique. Use a shorter, more appropriate gavage needle for the size of the mouse.
Regurgitation of the administered dose The volume administered is too large for the mouse.The maximum recommended oral gavage volume for mice is 10 mL/kg. Ensure your dosing volume does not exceed this limit. Consider splitting the dose if a high concentration is required.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Objective: To prepare a homogenous suspension of this compound for oral administration in mice.

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose (HPMC)

  • Tween 80

  • Sterile water

  • Mortar and pestle (optional, for micronization)

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare the Vehicle (0.5% HPMC, 0.2% Tween 80 in water):

    • For 100 mL of vehicle: Weigh 0.5 g of HPMC and 0.2 g of Tween 80.

    • Add the Tween 80 to approximately 80 mL of sterile water and stir until dissolved.

    • Slowly add the HPMC to the solution while stirring continuously to prevent clumping.

    • Continue stirring until the HPMC is fully dissolved.

    • Bring the final volume to 100 mL with sterile water.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.

    • If desired, micronize the this compound powder using a mortar and pestle to reduce particle size.

    • Add a small amount of the prepared vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while continuously stirring to ensure a uniform suspension.

    • Place the suspension on a magnetic stirrer and stir continuously until administration.

Protocol 2: Oral Administration of this compound by Gavage

Objective: To accurately administer the this compound suspension to mice orally.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inches long, with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse immediately before dosing to calculate the precise volume to be administered.

    • Ensure the mouse is properly restrained to minimize stress and movement.

  • Dose Calculation and Preparation:

    • Calculate the required volume of the this compound suspension for each mouse based on its body weight and the target dose (e.g., mg/kg).

    • Thoroughly mix the this compound suspension by vortexing or inverting the tube immediately before drawing the dose into the syringe.

  • Gavage Procedure:

    • Attach the gavage needle to the syringe.

    • Gently grasp the mouse by the loose skin over the neck and back to immobilize the head.

    • Position the mouse in an upright position.

    • Insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.

    • Gently advance the needle until it reaches the stomach. Do not force the needle.

    • Slowly administer the suspension.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring:

    • Monitor the mouse for any signs of distress, such as coughing or difficulty breathing.

    • Return the mouse to its cage and observe its recovery.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
1001,23028,940

Data represents mean values.

Visualizations

SRA737_Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Oral Administration cluster_analysis Pharmacokinetic Analysis sra737 This compound Powder suspension Homogenous Suspension sra737->suspension vehicle Vehicle (0.5% HPMC, 0.2% Tween 80) vehicle->suspension gavage Oral Gavage suspension->gavage mouse Mouse blood Blood Sampling mouse->blood gavage->mouse plasma Plasma Isolation blood->plasma lcms LC-MS/MS Analysis plasma->lcms pk_data Pharmacokinetic Data (Cmax, AUC) lcms->pk_data

Caption: Experimental workflow for assessing the oral bioavailability of this compound in mice.

CHK1_Signaling_Pathway dna_damage DNA Damage atm_atr ATM / ATR dna_damage->atm_atr chk1 CHK1 atm_atr->chk1 activates cdc25 Cdc25 chk1->cdc25 inhibits cell_cycle Cell Cycle Arrest chk1->cell_cycle leads to sra737 This compound sra737->chk1 inhibits cdk CDK1/2 cdc25->cdk activates cdk->cell_cycle promotes G2/M transition

Caption: Simplified CHK1 signaling pathway and the inhibitory action of this compound.

Validation & Comparative

A Comparative Guide to CHK1 Inhibitors: SRA-737, MK-8776, and LY2606368

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Checkpoint Kinase 1 (CHK1) has emerged as a critical target in oncology, playing a pivotal role in the DNA damage response (DDR) pathway. Inhibition of CHK1 can potentiate the effects of DNA-damaging chemotherapies and induce synthetic lethality in tumors with specific genetic backgrounds. This guide provides an objective comparison of three prominent CHK1 inhibitors that have entered clinical development: SRA-737, MK-8776 (Prexasertib), and LY2606368 (Pemesertib).

Mechanism of Action and Signaling Pathway

CHK1 is a serine/threonine kinase that is a key regulator of cell cycle progression and the DNA Damage Response (DDR).[1][2] In response to DNA damage or replication stress, CHK1 is activated and phosphorylates a range of downstream targets to induce cell cycle arrest, allowing time for DNA repair.[3] By inhibiting CHK1, these drugs prevent this repair process, leading to an accumulation of DNA damage and ultimately, cell death, a process often referred to as "mitotic catastrophe".[2][3]

All three inhibitors—this compound, MK-8776, and LY2606368—are ATP-competitive inhibitors of CHK1.[4][5] Their primary mechanism involves binding to the ATP-binding pocket of the CHK1 enzyme, thereby preventing its kinase activity.

CHK1_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 CHK1 Activation cluster_2 Cell Cycle Arrest & DNA Repair cluster_3 Inhibitor Action DNA_Damage DNA Damage Replication Stress ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 CDC25 CDC25 Phosphatases CHK1->CDC25 CDKs CDKs CDC25->CDKs Cell_Cycle_Arrest Cell Cycle Arrest DNA Repair CDKs->Cell_Cycle_Arrest Inhibitors This compound MK-8776 LY2606368 Inhibitors->CHK1 GI50_Assay_Workflow Start Seed cells in 96-well plates Incubate_24h Incubate for 24h (cell adherence) Start->Incubate_24h Add_Inhibitor Add serial dilutions of CHK1 inhibitor Incubate_24h->Add_Inhibitor Incubate_72_96h Incubate for 72-96h Add_Inhibitor->Incubate_72_96h Fix_and_Stain Fix cells and stain with Sulforhodamine B (SRB) Incubate_72_96h->Fix_and_Stain Measure_Absorbance Measure absorbance at 510 nm Fix_and_Stain->Measure_Absorbance Calculate_GI50 Calculate GI50 values Measure_Absorbance->Calculate_GI50

References

A Comparative Analysis of SRA-737 and Prexasertib in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, inhibitors of the DNA damage response (DDR) pathway have emerged as a promising strategy. Among these, SRA-737 and prexasertib, both potent checkpoint kinase inhibitors, have garnered significant attention from the research and drug development communities. This guide provides an objective comparison of their efficacy, supported by preclinical and clinical data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these molecules.

Mechanism of Action and Target Selectivity

Both this compound and prexasertib function by disrupting the cell cycle checkpoints, which are crucial for allowing cancer cells to repair DNA damage before proceeding with cell division. However, they exhibit differences in their primary targets.

This compound is a highly selective and orally bioavailable inhibitor of Checkpoint Kinase 1 (CHK1).[1][2][3] CHK1 is a key serine/threonine kinase that plays a central role in the G2/M and S-phase checkpoints in response to DNA damage.[2] By inhibiting CHK1, this compound prevents the cell from arresting to repair DNA damage, leading to an accumulation of genomic instability and ultimately, apoptotic cell death.[2][3] Its selectivity for CHK1 over other kinases, such as CHK2 and cyclin-dependent kinases (CDKs), is a notable feature.[1]

Prexasertib (also known as LY2606368) is a small molecule inhibitor that targets both CHK1 and, to a lesser extent, Checkpoint Kinase 2 (CHK2).[4][5][6] CHK2 is another important kinase in the DNA damage response pathway, primarily activated by double-strand breaks and playing a key role in the G1/S checkpoint. By inhibiting both CHK1 and CHK2, prexasertib offers a broader blockade of the DNA damage response, which may be advantageous in certain tumor contexts.[4][7]

Preclinical Efficacy

The preclinical activity of both this compound and prexasertib has been demonstrated across a range of cancer cell lines and in vivo models.

In Vitro Potency

A direct comparison of the two inhibitors in cellular assays revealed that prexasertib (LY2606368) was significantly more potent at inhibiting cell growth than this compound, with GI50 values (the concentration that inhibits growth by 50%) being approximately 100-fold lower for prexasertib in sensitive cell lines.[8][9]

DrugTarget(s)IC50 (Enzymatic Assay)Cellular Potency (GI50)Reference
This compound CHK11.3 - 1.4 nM0.1 - 1 µM (in sensitive cell lines)[1][8][10]
Prexasertib CHK1, CHK2Not explicitly stated in provided results~100-fold more potent than this compound[8][9]

Table 1: In Vitro Potency of this compound and Prexasertib.

In Vivo Antitumor Activity

Both agents have demonstrated single-agent antitumor activity in various preclinical models. This compound has shown efficacy in a MYC-driven mouse model of B-cell lymphoma and has demonstrated synergy with replication stress-inducing agents like gemcitabine in gemcitabine-resistant tumor models.[1][11] Preclinical studies with prexasertib have shown its ability to induce DNA damage and apoptosis in pediatric solid tumor models and high-grade serous ovarian cancer (HGSOC) models.[12][13]

Clinical Efficacy and Safety Profile

Both this compound and prexasertib have advanced into clinical trials, providing valuable insights into their efficacy and safety in patients with advanced cancers.

This compound Clinical Trials

Phase 1/2 clinical trials of this compound have been conducted as both a monotherapy and in combination with low-dose gemcitabine.[14][15][16] As a monotherapy, this compound was generally well-tolerated, with common adverse events including diarrhea, nausea, and vomiting, which were mostly mild to moderate.[15][16] However, dose-limiting toxicities such as gastrointestinal events, neutropenia, and thrombocytopenia were observed at higher doses.[16] While preclinically relevant drug concentrations were achieved, single-agent activity did not warrant further development as a monotherapy.[16]

In combination with low-dose gemcitabine, this compound demonstrated a more promising objective response rate (ORR) of 10.8% overall, with a notable 25% ORR in anogenital cancers.[14] This combination was well-tolerated with lower myelotoxicity compared to standard doses of gemcitabine.[14]

TrialTreatmentKey Efficacy ResultsCommon Adverse Events (Grade ≥3)Reference
Phase 1/2 (NCT02797964)This compound MonotherapyNo complete or partial responses reported.Gastrointestinal events, neutropenia, thrombocytopenia.[16]
Phase 1/2This compound + Low-Dose GemcitabineORR: 10.8% (overall), 25% (anogenital cancer).Anemia (11.7%), neutropenia (16.7%), thrombocytopenia (10%).[14]

Table 2: Summary of this compound Clinical Trial Data.

Prexasertib Clinical Trials

Prexasertib has also been evaluated in multiple clinical trials, both as a single agent and in combination therapies.[7][17][18] A Phase 2 trial in patients with BRCA wild-type recurrent high-grade serous ovarian cancer showed that prexasertib monotherapy was clinically active, with a third of patients experiencing tumor shrinkage.[19] The median duration of response was 7.5 months.[19]

In a Phase 1b study of patients with squamous cell carcinoma, prexasertib monotherapy demonstrated clinical activity, with an overall response rate of 15% in patients with SCC of the anus and 5% in patients with SCCHN.[17] The most common treatment-related toxicity was Grade 4 neutropenia.[17]

TrialPatient PopulationKey Efficacy ResultsCommon Adverse Events (Grade ≥3)Reference
Phase 2 (NCT02203513)BRCA wild-type recurrent HGSOC33% of patients had tumor shrinkage; median duration of response 7.5 months.Neutropenia, low white blood cell count, low platelet count, anemia.[19]
Phase 1bSquamous Cell CarcinomaORR: 15% (SCC of the anus), 5% (SCCHN).Neutropenia (Grade 4).[17]

Table 3: Summary of Prexasertib Clinical Trial Data.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the process of evaluating these inhibitors, the following diagrams are provided.

CHK1_Inhibitor_Signaling_Pathway cluster_0 DNA Damage cluster_1 Cell Cycle Checkpoint Activation cluster_2 CHK1 Inhibition cluster_3 Cellular Outcome DNA_Damage DNA Damage (e.g., from chemotherapy) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) CDC25 CDC25 CHK1->CDC25 phosphorylates (inhibits) G2_M_Arrest G2/M Arrest (Cell cycle stops for DNA repair) CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB dephosphorylates (activates) Mitotic_Catastrophe Mitotic Catastrophe CDK1_CyclinB->G2_M_Arrest promotes G2/M transition (when active) CDK1_CyclinB->Mitotic_Catastrophe uncontrolled activation leads to SRA737 This compound SRA737->CHK1 inhibits Prexasertib Prexasertib Prexasertib->CHK1 inhibits Apoptosis Apoptosis (Programmed cell death) Mitotic_Catastrophe->Apoptosis results in

Caption: Signaling pathway targeted by this compound and prexasertib.

Drug_Efficacy_Workflow start Start: Cancer Cell Lines or Xenograft Models treatment Treatment with This compound or Prexasertib (Dose-response) start->treatment in_vitro_assays In Vitro Assays treatment->in_vitro_assays in_vivo_studies In Vivo Studies (Tumor Xenografts) treatment->in_vivo_studies cell_viability Cell Viability Assay (e.g., MTS, SRB) in_vitro_assays->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V staining) in_vitro_assays->apoptosis_assay western_blot Western Blot (Target engagement, e.g., pCHK1) in_vitro_assays->western_blot data_analysis Data Analysis and Comparison of Efficacy cell_viability->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis tumor_growth Measure Tumor Growth and Inhibition in_vivo_studies->tumor_growth toxicity_assessment Assess Toxicity (Body weight, etc.) in_vivo_studies->toxicity_assessment tumor_growth->data_analysis toxicity_assessment->data_analysis

Caption: Experimental workflow for efficacy evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are outlines of common protocols used in the evaluation of this compound and prexasertib.

Cell Viability Assay (Sulforhodamine B - SRB Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or prexasertib for a specified duration (e.g., 72-96 hours).[1]

  • Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The bound dye is solubilized with a Tris-base solution.

  • Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm). The GI50 is then calculated.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the desired concentrations of the inhibitor for the specified time.

  • Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

In Vivo Tumor Xenograft Study
  • Cell Implantation: An appropriate number of cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Mice are randomized into treatment groups (vehicle control, this compound, prexasertib). The drugs are administered via the appropriate route (e.g., oral gavage for this compound, intravenous for prexasertib) at specified doses and schedules.[1][17]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., western blotting for pharmacodynamic markers).

Conclusion

Both this compound and prexasertib are promising therapeutic agents that effectively target the DNA damage response pathway in cancer cells. Prexasertib demonstrates greater in vitro potency and has shown encouraging single-agent activity in clinical trials, particularly in ovarian cancer. This compound, while less potent as a monotherapy in the clinic, has shown a favorable safety profile and promising efficacy in combination with chemotherapy. The choice between these two inhibitors may depend on the specific cancer type, its genetic background, and the potential for combination therapies. Further research and clinical investigation are warranted to fully elucidate their therapeutic potential and identify patient populations most likely to benefit from these targeted therapies.

References

SRA-737 and PARP Inhibitors: A Synergistic Combination Against Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of preclinical data reveals a potent anti-tumor strategy in combining the CHK1 inhibitor SRA-737 with PARP inhibitors, particularly in cancers resistant to PARP inhibitor monotherapy. This guide provides a comprehensive comparison of the synergistic effects observed in various cancer models, supported by experimental data and detailed protocols.

The combination of this compound, a highly selective inhibitor of Checkpoint Kinase 1 (CHK1), and Poly (ADP-ribose) polymerase (PARP) inhibitors has emerged as a promising therapeutic strategy. This synergy is rooted in the concept of synthetic lethality, where the simultaneous inhibition of two key DNA Damage Response (DDR) pathways leads to cancer cell death, while normal cells remain largely unaffected. Preclinical studies have demonstrated that this combination can overcome resistance to PARP inhibitors and enhance their anti-tumor efficacy, especially in ovarian and mammary cancers.

Unveiling the Mechanism of Synergy

The synergistic interaction between this compound and PARP inhibitors stems from their complementary roles in the DDR. PARP inhibitors trap PARP1 on DNA, leading to the accumulation of single-strand breaks (SSBs) which, during DNA replication, are converted into toxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair, these DSBs cannot be efficiently repaired, leading to cell death. However, cancer cells can develop resistance to PARP inhibitors through various mechanisms.

This compound, by inhibiting CHK1, a crucial kinase in the S and G2/M cell cycle checkpoints, prevents cancer cells from arresting their cell cycle to repair DNA damage. This forced entry into mitosis with unrepaired DNA damage results in mitotic catastrophe and apoptosis. The combination of a PARP inhibitor and this compound thus creates a scenario where there is an increase in DNA damage and a simultaneous abrogation of the cell's ability to repair that damage, leading to enhanced cancer cell killing.

This synergistic cell death is mediated by several factors, including the activation of an ATM-AMPK-ULK1-mTOR pathway, leading to autophagy, and the stimulation of endoplasmic reticulum stress signaling.

Quantitative Analysis of Synergistic Effects

The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic efficacy of this compound in combination with PARP inhibitors.

Table 1: In Vitro Synergistic Activity of this compound and PARP Inhibitors in Ovarian Cancer Cell Lines

Cell LinePARP InhibitorThis compound IC50 (nM)PARP Inhibitor IC50 (µM)Combination Index (CI)Reference
OVCAR3Olaparib~500>10<1.0
PEO1Olaparib~250~1<1.0
MDA-MB-231 (Breast)NiraparibNot ReportedNot Reported<1.0
OVCAR8 (Ovarian)NiraparibNot ReportedNot Reported<1.0

Note: A Combination Index (CI) of less than 1.0 indicates a synergistic interaction.

Table 2: In Vivo Efficacy of this compound and PARP Inhibitor Combination in Patient-Derived Xenograft (PDX) Models of Ovarian Cancer

PDX ModelTreatment GroupTumor Growth Inhibition (%)Survival BenefitReference
PARPi-Resistant BRCA1-mutantThis compound + OlaparibSignificant tumor regressionIncreased overall survival
CCNE1-amplifiedThis compound + OlaparibSignificant tumor regressionIncreased overall survival

Visualizing the Synergistic Mechanism

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the validation of the synergistic effect between this compound and PARP inhibitors.

Synergy_Pathway cluster_0 DNA Damage & Replication Stress cluster_1 PARP Inhibition cluster_2 CHK1 Inhibition cluster_3 Cellular Outcomes DNA_Damage DNA Damage (e.g., SSBs) PARP1 PARP1 Trapping DNA_Damage->PARP1 Replication_Fork Stalled Replication Fork CHK1 CHK1 Replication_Fork->CHK1 Activates PARPi PARP Inhibitor (e.g., Olaparib, Niraparib) PARPi->PARP1 Inhibits SSB_to_DSB SSB to DSB Conversion PARP1->SSB_to_DSB Mitotic_Catastrophe Mitotic Catastrophe SSB_to_DSB->Mitotic_Catastrophe SRA737 This compound SRA737->CHK1 Inhibits Cell_Cycle_Arrest S/G2-M Checkpoint Abrogation CHK1->Cell_Cycle_Arrest Mediates Cell_Cycle_Arrest->Mitotic_Catastrophe Prevents Repair Leading to Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Signaling pathway of this compound and PARP inhibitor synergy.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation Cell_Lines Cancer Cell Lines (e.g., Ovarian, Breast) Treatment Treat with this compound, PARPi, or Combination Cell_Lines->Treatment Viability_Assay Cell Viability Assay (e.g., Crystal Violet) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot (DDR Proteins) Treatment->Western_Blot PDX_Models Patient-Derived Xenograft (PDX) Models In_Vivo_Treatment Treat Mice with this compound, PARPi, or Combination PDX_Models->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Survival_Analysis Kaplan-Meier Survival Analysis In_Vivo_Treatment->Survival_Analysis

Caption: General experimental workflow for validating this compound and PARP inhibitor synergy.

Detailed Experimental Protocols

1. Cell Viability Assay (Crystal Violet Staining)

  • Purpose: To assess the effect of drug treatment on cell proliferation and survival.

  • Method:

    • Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a dose range of this compound, a PARP inhibitor, or the combination of both for 72-96 hours.

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

    • Wash the plates with water and allow them to dry.

    • Solubilize the crystal violet stain with 10% acetic acid.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Purpose: To quantify the percentage of apoptotic and necrotic cells following drug treatment.

  • Method:

    • Seed cells in 6-well plates and treat with the indicated drugs for 48-72 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.

3. Western Blotting

  • Purpose: To detect the expression levels of specific proteins involved in the DNA damage response pathway.

  • Method:

    • Treat cells with the indicated drugs for the desired time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-CHK1, γH2AX, PARP, Caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. In Vivo Xenograft Studies

  • Purpose: To evaluate the anti-tumor efficacy of the drug combination in a living organism.

  • Method:

    • Implant cancer cells or patient-derived tumor fragments subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups (vehicle, this compound alone, PARP inhibitor alone, and the combination).

    • Administer the drugs via the appropriate route (e.g., oral gavage) and schedule.

    • Measure tumor volume regularly using calipers.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

    • For survival studies, monitor the mice until they reach a predetermined endpoint (e.g., tumor volume exceeding a certain limit).

Conclusion

The preclinical evidence strongly supports the synergistic interaction between this compound and PARP inhibitors as a promising strategy to overcome PARP inhibitor resistance and enhance anti-tumor efficacy. The provided data and protocols offer a valuable resource for researchers and drug development professionals investigating this novel combination therapy. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer treatments.

Sra-737 Demonstrates Potent Anti-Tumor Efficacy in Patient-Derived Xenograft Models of High-Grade Serous Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

VANCOUVER, December 13, 2025 – New preclinical data highlights the significant single-agent efficacy of Sra-737, a highly selective oral inhibitor of Checkpoint kinase 1 (Chk1), in patient-derived xenograft (PDX) models of high-grade serous ovarian cancer (HGSOC). The studies, particularly in models with CCNE1 amplification and MYCN overexpression, underscore the potential of this compound as a targeted therapy for this difficult-to-treat patient population, which often exhibits resistance to standard platinum-based chemotherapy and PARP inhibitors.

This compound's mechanism of action centers on the inhibition of Chk1, a critical kinase in the DNA damage response (DDR) pathway.[1][2] Tumors with specific genetic alterations, such as CCNE1 amplification, experience high levels of replicative stress, leading to an increased dependency on the Chk1-mediated cell cycle checkpoint for survival. By inhibiting Chk1, this compound abrogates this checkpoint, leading to mitotic catastrophe and tumor cell death.[1][2]

Comparative Efficacy in HGSOC PDX Models

In preclinical studies utilizing HGSOC PDX models, this compound demonstrated superior efficacy compared to the PARP inhibitor olaparib, particularly in models lacking BRCA1/2 mutations. The data from two key PDX models, #111 (with a 59-fold CCNE1 amplification) and #29 (with a 9-fold CCNE1 amplification and MYCN overexpression), are summarized below.[3]

Treatment GroupPDX Model #111 (Median Time to Harvest in days)PDX Model #29 (Median Time to Harvest in days)
Vehicle4339
This compound (100 mg/kg)7881
This compound (50 mg/kg)Not ReportedNot Reported
This compound (25 mg/kg)Not ReportedNot Reported
Olaparib (100 mg/kg)4646

These findings indicate a significant delay in tumor growth and, in the case of PDX #29, tumor regression with this compound treatment.[3] The outperformance of olaparib in these BRCA-wildtype, CCNE1-amplified models highlights a distinct therapeutic opportunity for Chk1 inhibition.

Alternative Therapeutic Strategies

While this compound shows considerable promise, other targeted therapies are also being explored for CCNE1-amplified ovarian cancers. These primarily include inhibitors of other key components of the DNA damage response pathway, such as ATR and WEE1 kinases.

Therapeutic TargetDrug ClassPreclinical Evidence in CCNE1-amplified Ovarian Cancer PDX Models
ATR (Ataxia Telangiectasia and Rad3-related)ATR InhibitorCombination with WEE1 inhibitors or PARP inhibitors shows synergistic tumor regression.[4]
WEE1WEE1 InhibitorMonotherapy and combination with ATR inhibitors lead to durable tumor regression and improved survival.[4][5][6]
PKMYT1PKMYT1 InhibitorCombination with an ATR inhibitor produces durable antitumor activity and increases survival.[7][8][9]

These alternative strategies, often employed in combination, aim to exploit the same underlying vulnerability of high replicative stress in CCNE1-amplified tumors.

Experimental Protocols

The following provides a detailed methodology for the key patient-derived xenograft experiments cited in this guide.

Establishment and Maintenance of HGSOC Patient-Derived Xenografts
  • Tumor Acquisition: Fresh tumor tissue or ascites are obtained from consenting patients with high-grade serous ovarian cancer under an approved IRB protocol.[10]

  • Implantation: Tumor fragments (approximately 2-3 mm³) are subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).[11] For orthotopic models, tumor cells from ascites can be injected intraperitoneally.[10]

  • Passaging: Once tumors reach a volume of approximately 700-1000 mm³, they are harvested. A portion of the tumor is cryopreserved for biobanking, while another portion is fragmented and re-implanted into new host mice for subsequent passages.[12] Early passages are prioritized for experiments to maintain fidelity to the original patient tumor.[12]

  • Monitoring: Tumor growth is monitored regularly using calipers to measure tumor dimensions.[3]

In Vivo Efficacy Studies with this compound
  • Animal Models: Female immunodeficient mice (e.g., NOD/SCID) bearing established HGSOC PDX tumors (180-300 mm³) are used.[3]

  • Randomization: Mice are randomized into different treatment cohorts (e.g., vehicle, this compound at various doses, olaparib).[3]

  • Drug Administration:

    • This compound: Administered orally (p.o.) daily at doses of 25, 50, or 100 mg/kg for 21 consecutive days.[3] A common vehicle for oral administration is a solution of 10% DMSO, 20% PEG400, 5% Tween 80, and 65% sterile water.[13]

    • Olaparib: Administered orally (p.o.) daily at a dose of 100 mg/kg for 21 consecutive days.[3]

    • Vehicle: The corresponding vehicle solution is administered to the control group following the same schedule.[3]

  • Endpoint Analysis: Tumor volume is monitored throughout the study. The primary endpoint is the "time to harvest," defined as the time for the tumor to reach a predetermined volume (e.g., 700 mm³).[3]

  • Short-Term Harvest Studies: For pharmacodynamic analysis, tumors are collected at specific time points (e.g., 12 hours) after a single dose of the drug to assess on-target effects through biomarker analysis (e.g., cell cycle and replicative stress markers).[3]

Visualizing the Mechanisms and Workflows

To further elucidate the scientific basis and experimental design, the following diagrams are provided.

Sra737_Signaling_Pathway cluster_stress High Replicative Stress cluster_checkpoint G2/M Checkpoint Control CCNE1 Amplification CCNE1 Amplification DNA Damage DNA Damage CCNE1 Amplification->DNA Damage MYC Overexpression MYC Overexpression MYC Overexpression->DNA Damage ATR ATR DNA Damage->ATR Chk1 Chk1 ATR->Chk1 CDC25 CDC25 Chk1->CDC25 CDK1/Cyclin B CDK1/Cyclin B CDC25->CDK1/Cyclin B Mitosis Mitosis CDK1/Cyclin B->Mitosis Mitotic Catastrophe Mitotic Catastrophe Mitosis->Mitotic Catastrophe Sra737 This compound Sra737->Chk1 PDX_Experimental_Workflow cluster_treatment Treatment Arms Patient Tumor Sample Patient Tumor Sample Implantation in Immunodeficient Mice Implantation in Immunodeficient Mice Patient Tumor Sample->Implantation in Immunodeficient Mice PDX Model Establishment (P0) PDX Model Establishment (P0) Implantation in Immunodeficient Mice->PDX Model Establishment (P0) Tumor Growth & Passaging (P1, P2...) Tumor Growth & Passaging (P1, P2...) PDX Model Establishment (P0)->Tumor Growth & Passaging (P1, P2...) Expansion Cohort for Efficacy Study Expansion Cohort for Efficacy Study Tumor Growth & Passaging (P1, P2...)->Expansion Cohort for Efficacy Study Randomization Randomization Expansion Cohort for Efficacy Study->Randomization Vehicle Vehicle Randomization->Vehicle This compound This compound Randomization->this compound Comparator Drug Comparator Drug Randomization->Comparator Drug Endpoint Analysis Endpoint Analysis Vehicle->Endpoint Analysis This compound->Endpoint Analysis Comparator Drug->Endpoint Analysis

References

SRA-737 vs. ATR Inhibitors: A Comparative Guide for Cancer Therapy Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The DNA Damage Response (DDR) network is a critical pathway in cancer cell survival, making it a prime target for therapeutic intervention. Within the DDR, the Ataxia Telangiectasia and Rad3-related (ATR) kinase plays a pivotal role in response to replication stress, a hallmark of many cancers. This has led to the development of potent ATR inhibitors. SRA-737, initially developed as a selective Checkpoint Kinase 1 (CHK1) inhibitor, also targets a key downstream effector of the ATR signaling pathway. This guide provides an objective comparison of this compound with leading ATR inhibitors, focusing on their mechanisms of action, preclinical and clinical efficacy, and the experimental data supporting their development.

Executive Summary

This guide delineates the key differences and similarities between the CHK1 inhibitor this compound and the ATR inhibitors berzosertib (M6620, VX-970) and elimusertib (BAY 1895344). While both classes of inhibitors disrupt the same signaling axis, their distinct points of intervention lead to nuanced differences in their biological effects and potential therapeutic applications.

  • Mechanism of Action: ATR inhibitors act upstream, blocking the initial signaling response to replication stress. This compound acts downstream by inhibiting CHK1, a primary substrate of ATR. This fundamental difference has implications for their specificity and potential off-target effects.

  • Preclinical Efficacy: Both this compound and ATR inhibitors have demonstrated potent single-agent and combination activity in various cancer models. This guide presents comparative data on their inhibitory concentrations and antiproliferative effects.

  • Clinical Development: this compound has shown promising clinical activity, particularly in combination with low-dose gemcitabine in anogenital cancers. Similarly, ATR inhibitors like berzosertib have demonstrated efficacy in combination with chemotherapy in platinum-resistant ovarian cancer.

Signaling Pathways and Mechanism of Action

The ATR-CHK1 signaling pathway is a master regulator of the cellular response to DNA replication stress. Understanding the specific roles of ATR and CHK1 is crucial to appreciating the therapeutic rationale for their inhibition.

The ATR-CHK1 Signaling Cascade

ATR_CHK1_Pathway cluster_downstream Downstream Signaling cluster_inhibition Inhibitor Action StalledFork Stalled Replication Fork ssDNA ssDNA StalledFork->ssDNA generates RPA RPA Complex ssDNA->RPA binds ATRIP ATRIP RPA->ATRIP recruits ATR ATR Kinase ATRIP->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest (S, G2/M) CHK1->CellCycleArrest DNA_Repair DNA Repair CHK1->DNA_Repair ForkStabilization Replication Fork Stabilization CHK1->ForkStabilization ATR_Inhibitors ATR Inhibitors (e.g., Berzosertib, Elimusertib) ATR_Inhibitors->ATR SRA737 This compound SRA737->CHK1

Comparative Efficacy and Selectivity

A direct comparison of the in vitro potency and selectivity of this compound and ATR inhibitors is essential for understanding their therapeutic potential. The following tables summarize key quantitative data from preclinical studies.

Biochemical Potency and Selectivity
InhibitorPrimary TargetIC50 (nM)Off-Target Kinases (IC50 > 100-fold vs. Primary Target)Reference(s)
This compound CHK11.3 - 1.4>1,000-fold selectivity vs. CHK2 and CDK1; ERK8, PKD1, RSK1/2 (at least 90-fold selective)[1][2]
Berzosertib (M6620/VX-970) ATR19 (cellular IC50)>100-fold selective vs. ATM and DNA-PK[3][4][5]
Elimusertib (BAY 1895344) ATR7DNA-PK (332 nM), ATM (1420 nM), PI3K (3270 nM)[6]
Antiproliferative Activity in Cancer Cell Lines
InhibitorCancer TypeCell LineIC50 / GI50 (nM)Reference(s)
This compound Colon CancerHT299223 (GI50, 72h)[1]
Pancreatic CancerMiaPaCa-230-220 (cellular CHK1 activity)[2]
Non-Small Cell Lung CancerCalu630-220 (cellular CHK1 activity)[2]
Berzosertib (M6620/VX-970) Head and Neck Squamous Cell CarcinomaCal-27285[4]
Head and Neck Squamous Cell CarcinomaFaDu252[4]
Elimusertib (BAY 1895344) Colorectal CancerHT-29160[6]
Colorectal CancerLoVo71[6]
B-cell LymphomaSU-DHL-89[6]
Pediatric Solid TumorsVarious2.687 - 395.7[7]

Preclinical and Clinical Findings

Both this compound and ATR inhibitors have undergone extensive preclinical and clinical evaluation, both as monotherapies and in combination with other anticancer agents.

This compound (CHK1 Inhibitor)

Preclinical studies have shown that this compound can induce synthetic lethality in tumors with high levels of replication stress.[8] In a phase I/II clinical trial, this compound in combination with low-dose gemcitabine demonstrated an objective response rate (ORR) of 25% in patients with advanced anogenital cancer.[9] The combination was generally well-tolerated, with lower myelotoxicity compared to standard gemcitabine regimens.[9]

ATR Inhibitors (Berzosertib and Elimusertib)

ATR inhibitors have shown broad preclinical activity, particularly in tumors with defects in other DDR pathways, such as those with ATM mutations.[10] In a randomized phase II trial for platinum-resistant high-grade serous ovarian cancer, the addition of berzosertib to gemcitabine significantly improved progression-free survival compared to gemcitabine alone.[11] Elimusertib has demonstrated potent antitumor activity in preclinical models of pediatric solid tumors, outperforming standard-of-care chemotherapy in some instances.[7]

A preclinical study directly comparing a novel ATR inhibitor (M4344) with this compound found that both agents could overcome chemoresistance to topoisomerase I inhibitors in SLFN11-deficient cancer cells.[12] This suggests that both upstream and downstream inhibition of the ATR-CHK1 pathway can be effective strategies to re-sensitize tumors to DNA-damaging agents.

Experimental Protocols

To aid in the design and interpretation of future studies, this section provides an overview of key experimental methodologies.

Cell Viability and Proliferation Assays

Cell_Viability_Workflow start Seed cancer cells in 96-well plates treat Treat with serial dilutions of inhibitor (e.g., this compound, Berzosertib, or Elimusertib) start->treat incubate Incubate for 72-96 hours treat->incubate assay Perform cell viability assay (e.g., CellTiter-Glo, SRB, or MTT) incubate->assay read Measure luminescence or absorbance assay->read analyze Calculate IC50/GI50 values read->analyze end Data Analysis and Interpretation analyze->end

Protocol Outline (CellTiter-Glo Assay):

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the inhibitor (this compound, berzosertib, or elimusertib) in culture medium and add to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator.

  • Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and calculate the IC50 or GI50 values using non-linear regression analysis.

Western Blot Analysis for Target Engagement

Protocol Outline:

  • Cell Treatment: Treat cancer cells with the desired concentrations of inhibitor for a specified time course (e.g., 1-24 hours).

  • Lysate Preparation: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of ATR, CHK1, and downstream targets (e.g., γH2AX).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.[13]

In Vivo Xenograft Models

Protocol Outline:

  • Cell Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups (vehicle control, inhibitor monotherapy, combination therapy). Administer the inhibitor via the appropriate route (e.g., oral gavage for this compound and elimusertib, intravenous for berzosertib).

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: Continue treatment until tumors reach a predetermined endpoint or for a specified duration.

  • Analysis: Analyze tumor growth inhibition and other relevant parameters (e.g., survival).

Conclusion and Future Directions

Both this compound and ATR inhibitors represent promising therapeutic strategies for a range of cancers, particularly those with inherent replication stress or defects in the DDR pathway. While ATR inhibitors target the apex of this signaling cascade, the CHK1 inhibitor this compound offers a more downstream point of intervention. The choice between these strategies may depend on the specific genetic context of the tumor and the desired combination partners.

Future research should focus on head-to-head preclinical studies to directly compare the efficacy and toxicity profiles of these inhibitors in well-defined cancer models. Furthermore, the identification of robust predictive biomarkers will be crucial for patient selection and the successful clinical implementation of both this compound and ATR inhibitors in the era of precision oncology.

References

Unraveling Sra-737's Cross-Resistance Profile with Other DNA Damage Response Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the checkpoint kinase 1 (CHK1) inhibitor, Sra-737, reveals a complex cross-resistance profile with other inhibitors of the DNA Damage Response (DDR) pathway. This guide provides an objective comparison of this compound's performance against other DDR inhibitors, supported by available experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.

This compound is an orally bioavailable small molecule that selectively targets CHK1, a critical kinase in the ATR-CHK1 signaling cascade that is activated in response to DNA damage and replication stress.[1] Inhibition of CHK1 can lead to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with underlying genomic instability. Understanding its cross-resistance patterns with other DDR inhibitors, such as those targeting ATR, PARP, and DNA-PK, is crucial for designing effective combination therapies and overcoming acquired resistance.

Comparative Analysis of Cross-Resistance

Available data indicates that while cross-resistance can occur between different CHK1 inhibitors, it is not always absolute. A key study demonstrated that cancer cells with acquired resistance to the CHK1 inhibitor LY2606368 exhibited only limited cross-resistance to this compound, suggesting distinct mechanisms of action or resistance.

Quantitative Data Summary

The following table summarizes the available quantitative data on the cross-resistance of this compound with other DDR inhibitors.

Inhibitor Class Specific Inhibitor Cell Line Resistance Mechanism Fold Change in IC50 (this compound) Reference
CHK1 InhibitorLY2606368VariousAcquired ResistanceLimited Cross-Resistance (Specific fold change not detailed)Lau et al., 2021
PARP InhibitorOlaparib/NiraparibOvarian Cancer ModelsPARP Inhibitor ResistantThis compound retains activity and can synergizeVarious Studies
ATR InhibitorN/AN/AN/AData not publicly availableN/A
DNA-PK InhibitorN/AN/AN/AData not publicly availableN/A

Signaling Pathways and Experimental Workflows

To visually represent the intricate relationships within the DDR pathway and the methodologies used to assess cross-resistance, the following diagrams have been generated.

DDR_Pathway cluster_damage DNA Damage / Replication Stress cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors DNA_Damage DNA Damage Replication Stress ATR ATR DNA_Damage->ATR ATM ATM DNA_Damage->ATM DNA_PK DNA-PK DNA_Damage->DNA_PK PARP PARP DNA_Damage->PARP CHK1 CHK1 ATR->CHK1 this compound Inhibition CHK2 CHK2 ATM->CHK2 DNARepair DNA Repair DNA_PK->DNARepair PARP->DNARepair CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest CHK1->DNARepair Apoptosis Apoptosis CHK1->Apoptosis CHK2->CellCycleArrest CHK2->DNARepair CHK2->Apoptosis

DDR Signaling Pathway with Inhibitor Targets

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Drug Treatment cluster_assays Assessment of Cross-Resistance cluster_analysis Data Analysis Start Cancer Cell Lines Culture Culture and Passage Start->Culture Treatment Treat with DDR Inhibitors (this compound and others) - Dose-response matrix Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Clonogenic Clonogenic Survival Assay Treatment->Clonogenic Immunoblot Immunoblotting (DDR protein levels) Treatment->Immunoblot IC50 Calculate IC50 values Viability->IC50 Clonogenic->IC50 Protein Analyze Protein Expression Immunoblot->Protein FoldChange Determine Fold Change in IC50 IC50->FoldChange

Experimental Workflow for Cross-Resistance Assessment

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 96-well plates

  • This compound and other DDR inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and/or other DDR inhibitors for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after drug treatment, providing a measure of long-term cell survival.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 6-well plates

  • This compound and other DDR inhibitors

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach.

  • Treat the cells with various concentrations of the DDR inhibitors for 24 hours.

  • Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days until visible colonies are formed.

  • Fix the colonies with methanol and stain with crystal violet solution.

  • Count the number of colonies (containing >50 cells) and calculate the surviving fraction for each treatment condition relative to the untreated control.

Immunoblotting

This technique is used to detect and quantify the levels of specific proteins involved in the DDR pathway.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against DDR proteins (e.g., p-CHK1, γH2AX, PARP) and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Lyse the treated cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

This guide provides a foundational understanding of the cross-resistance profile of this compound. Further research is warranted to elucidate the precise mechanisms of resistance and to identify predictive biomarkers to guide the clinical application of this compound in combination with other DDR inhibitors.

References

SRA-737: A Comparative Analysis of In Vitro and In Vivo Efficacy in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activity of Sra-737 (formerly CCT245737), a potent and selective Checkpoint Kinase 1 (CHK1) inhibitor, with other relevant therapeutic alternatives. Experimental data from preclinical studies are presented to offer an objective assessment of its performance and to delineate its mechanism of action.

Abstract

This compound is an orally bioavailable small molecule inhibitor of CHK1, a critical kinase in the DNA damage response (DDR) pathway.[1] By targeting CHK1, this compound abrogates cancer cell cycle checkpoints, leading to mitotic catastrophe and cell death, particularly in tumors with high replication stress. This guide summarizes key preclinical data, comparing this compound's potency and selectivity against other CHK1 inhibitors and evaluating its anti-tumor efficacy both as a monotherapy and in combination with other agents. Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to support further research and development.

Introduction to this compound and Mechanism of Action

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage.[1] Upon DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. Many cancer cells exhibit increased reliance on the CHK1-mediated checkpoint for survival due to underlying genomic instability and replication stress.

This compound is a highly potent and selective inhibitor of CHK1 with an IC50 of approximately 1.3-1.4 nM.[2][3] Its mechanism of action involves the abrogation of the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, which ultimately leads to apoptosis.[3] This targeted approach makes this compound a promising therapeutic agent, particularly in cancers with specific genetic alterations that confer a dependency on CHK1.

In Vitro Activity Comparison

The in vitro potency and selectivity of this compound have been benchmarked against other well-characterized CHK1 inhibitors, namely MK-8776 and LY2606368. The following table summarizes their half-maximal inhibitory concentrations (IC50) against CHK1 and other relevant kinases.

CompoundCHK1 IC50 (nM)CHK2 IC50 (nM)CDK1 IC50 (nM)CDK2 IC50 (nM)
This compound 1.3 - 1.4[2][3]>1000[3]>1000[3]160[4]
MK-8776 3[3][4]1500[4]-160[4]
LY2606368 <1[5]8[5][6]--

Data compiled from multiple sources.[2][3][4][5][6]

This compound demonstrates high selectivity for CHK1 over other kinases, a desirable attribute for minimizing off-target effects.

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor activity of this compound in various cancer models, both as a single agent and in combination therapies.

Monotherapy

In a patient-derived xenograft (PDX) model of high-grade serous ovarian cancer (HGSOC) with CCNE1 amplification, this compound monotherapy at 100 mg/kg resulted in significant tumor growth inhibition and, in some cases, tumor regression.[7] Specifically, in one PDX model, the median time to harvest (TTH) was 78 days for the this compound treated group compared to 43 days for the vehicle control.[7] In another HGSOC PDX model, this compound treatment led to a median TTH of 81 days, outperforming the PARP inhibitor olaparib (46 days).[7]

Combination Therapy

The efficacy of this compound is enhanced when combined with DNA-damaging agents or other DDR inhibitors.

  • With Gemcitabine: Preclinical models have shown that sub-therapeutic doses of gemcitabine can potentiate the anti-tumor activity of this compound in colorectal adenocarcinoma and osteosarcoma xenograft models.[8] This combination has also shown profound synergy in bladder cancer cell lines and a gemcitabine-resistant bladder carcinoma PDX model.[8]

  • With PARP Inhibitors: In HGSOC models, the combination of this compound with PARP inhibitors like niraparib has demonstrated synergistic tumor growth inhibition, particularly in PARP inhibitor-resistant settings.[9][10] In one study, the combination therapy led to complete tumor responses in 50% of the mice in a PARPi-resistant model.[10]

Cancer ModelTreatmentOutcome
HGSOC PDX (CCNE1-amplified)This compound (100 mg/kg)Median TTH of 78 days vs 43 days for vehicle[7]
HGSOC PDX (CCNE1-amplified)This compound (100 mg/kg)Median TTH of 81 days vs 46 days for olaparib[7]
PARPi-Resistant HGSOC PDXThis compound + PARPi50% of mice showed complete tumor response[10]
Colorectal Adenocarcinoma XenograftThis compound + GemcitabineIncreased anti-tumor activity[8]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cell Viability

This assay is a colorimetric method used to determine cell number by staining total cellular protein with the dye sulforhodamine B.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours.[11]

  • Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for the desired duration (e.g., 72 hours).[11]

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[11]

  • Washing: Wash the plates five times with 1% (v/v) acetic acid and allow to air dry.[11]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[11]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid and allow to air dry.[11]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes.[11]

  • Absorbance Measurement: Measure the optical density at 565 nm using a microplate reader.[11]

Western Blot for CHK1 Pathway Proteins

This technique is used to detect specific proteins in a sample.

  • Sample Preparation: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[12]

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-CHK1, total CHK1, γH2AX) overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

Cell-Based ELISA for G2 Checkpoint Abrogation

This assay quantifies the inhibition of CHK1 activity in a cellular context.

  • Cell Seeding: Seed 20,000 cells per well in a 96-well plate and incubate overnight.[14]

  • Treatment: Treat cells with the test compounds as required.

  • Fixation and Permeabilization: Fix the cells with a fixing solution for 20 minutes, followed by washing and incubation with a quenching buffer and then a blocking buffer.[14]

  • Primary Antibody Incubation: Add primary antibodies targeting specific proteins (e.g., phospho-histone H3) and incubate overnight at 4°C.[14]

  • Secondary Antibody Incubation: After washing, add a labeled secondary antibody and incubate for 2 hours at room temperature.[15]

  • Detection: Add the substrate and measure the absorbance or fluorescence using a microplate reader.

Visualizing the Molecular Landscape

This compound Mechanism of Action

Sra737_Mechanism_of_Action cluster_0 DNA Damage cluster_1 Cell Cycle Checkpoint Activation cluster_2 This compound Intervention cluster_3 Cellular Outcome DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) CDC25 CDC25 CHK1->CDC25 phosphorylates (inhibits) G2_Arrest G2/M Arrest (DNA Repair) CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB dephosphorylates (activates) Mitotic_Catastrophe Mitotic Catastrophe (Apoptosis) CDC25->Mitotic_Catastrophe uncontrolled activation CDK1_CyclinB->G2_Arrest leads to CDK1_CyclinB->Mitotic_Catastrophe premature activation Sra737 This compound Sra737->CHK1 inhibits

Caption: this compound inhibits CHK1, leading to mitotic catastrophe.

In Vitro Experimental Workflow

In_Vitro_Workflow cluster_workflow In Vitro Analysis of this compound Activity Start Start: Cancer Cell Lines Cell_Culture Cell Culture & Plating (96-well) Start->Cell_Culture Treatment Treatment with this compound & Comparators Cell_Culture->Treatment SRB_Assay SRB Assay for Cell Viability Treatment->SRB_Assay Western_Blot Western Blot for Protein Expression Treatment->Western_Blot Cell_Based_ELISA Cell-Based ELISA for Checkpoint Abrogation Treatment->Cell_Based_ELISA Data_Analysis Data Analysis & Comparison SRB_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Based_ELISA->Data_Analysis End End: Determine IC50 & Mechanism Data_Analysis->End

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

This compound is a potent and selective CHK1 inhibitor with demonstrated efficacy in preclinical models of various cancers, particularly those with high replication stress. Its favorable selectivity profile and oral bioavailability make it an attractive candidate for further development, both as a monotherapy and in combination with other anti-cancer agents. The data presented in this guide underscore the potential of this compound as a targeted therapy and provide a foundation for the design of future preclinical and clinical investigations.

References

Validating Biomarkers for SRA-737 Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SRA-737, a potent and selective oral inhibitor of Checkpoint Kinase 1 (CHK1), has shown promise in preclinical and clinical studies for the treatment of various cancers. CHK1 is a critical component of the DNA damage response (DDR) pathway, and its inhibition can lead to synthetic lethality in cancer cells with specific genetic alterations that cause high replication stress. This guide provides a comparative overview of validated and proposed biomarkers for predicting sensitivity to this compound, supported by experimental data, and compares its performance with other CHK1 inhibitors.

Biomarkers for this compound Sensitivity

The efficacy of this compound is significantly influenced by the genetic background of the tumor. Several biomarkers associated with increased replication stress and impaired DNA damage repair have been identified as potential predictors of sensitivity.

Key Validated and Proposed Biomarkers:
  • TP53 Mutations: Cancer cells with mutations in the TP53 gene often have a deficient G1/S checkpoint, making them more reliant on the S and G2/M checkpoints regulated by CHK1. Inhibition of CHK1 in TP53-mutant cells can lead to mitotic catastrophe and cell death.[1][2][3][4]

  • CCNE1 Amplification: Amplification of the CCNE1 gene, which encodes for Cyclin E1, leads to uncontrolled cell cycle progression and high levels of replication stress. Tumors with CCNE1 amplification have demonstrated significant sensitivity to this compound monotherapy.[5][6][7][8][9][10]

  • MYC Amplification: The MYC oncogene is a potent driver of cell proliferation and can induce significant replication stress, thereby increasing dependency on CHK1 for survival.[8][10]

  • DDR Pathway Gene Mutations: Mutations in genes involved in the DNA damage response, such as BRCA1, BRCA2, and FANCA, can also confer sensitivity to CHK1 inhibitors.[11]

  • FAM122A Expression: Low expression of FAM122A has been shown to confer resistance to CHK1 inhibitors. Conversely, higher levels of FAM122A may serve as a biomarker for sensitivity.[12][13][14][15]

Comparative Performance of this compound

The following tables summarize the quantitative data from various studies, comparing the effects of this compound in biomarker-positive versus biomarker-negative cell lines and patient-derived xenografts (PDX), as well as its performance against other CHK1 inhibitors.

Table 1: this compound Sensitivity in Biomarker-Defined Cancer Models
Biomarker StatusCancer TypeModelThis compound EffectQuantitative DataReference
TP53 Mutant Non-Small Cell Lung Cancer (NSCLC)H23 Cell LineIncreased DNA Damage & Reduced ViabilitySignificant increase in comet tail moment and γH2AX foci compared to TP53 WT A549 cells.[2][3][4]
TP53 Mutant Colorectal Cancer (CRC)HT29 Cell LineIncreased DNA Damage & Reduced ViabilitySignificant increase in comet tail moment and γH2AX foci compared to TP53 WT HCT116 cells.[2][3][4]
CCNE1 Amplified High-Grade Serous Ovarian Cancer (HGSOC)OVCAR3 Cell LineInhibition of Colony Formation>50% inhibition of colony area at 100 nM.[5]
CCNE1 Amplified HGSOCPDX Models (#29, #111)Tumor Growth Inhibition & RegressionSignificant dose-dependent tumor growth inhibition and regression. Increased median time to harvest (81-87 days vs. 33-43 days for control).[5][10]
MYC Amplified HGSOCPDX Model (#29)Tumor RegressionSignificant tumor regression with this compound at 100 mg/kg.[10]
Table 2: Comparison of this compound with Other CHK1 Inhibitors
InhibitorTargetPotency (in cells)Off-Target Effects (at higher concentrations)Key FindingsReference
This compound CHK1Requires ~100-fold higher concentration than in vitro.Possible CDK2 inhibition.Similar off-target effects to MK-8776.[16][17][18][19]
MK-8776 CHK1Requires ~100-fold higher concentration than in vitro.Possible CDK2 inhibition.Similar off-target effects to this compound.[16][17][18][19]
LY2606368 CHK1, CHK2Potent in cells, similar to in vitro activity.Inhibits CHK2 at higher concentrations.Appears to be the most selective CHK1 inhibitor of the three.[16][17][18][19]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound, a typical experimental workflow for biomarker validation, and the logical relationship between the identified biomarkers and sensitivity to the drug.

CHK1_Inhibition_Pathway cluster_checkpoint Cell Cycle Checkpoint Control Oncogenes Oncogenes (e.g., MYC, CCNE1) ATR ATR Oncogenes->ATR activate DDR_mut DDR Gene Mutations (e.g., BRCA1/2, FANCA) DDR_mut->ATR activate CHK1 CHK1 ATR->CHK1 phosphorylates CDC25 CDC25 CHK1->CDC25 inhibits Apoptosis Apoptosis / Mitotic Catastrophe CDK CDK CDC25->CDK activates CellCycleArrest Cell Cycle Arrest (S, G2/M) CDK->Apoptosis uncontrolled entry into mitosis DNA_Repair DNA Repair CellCycleArrest->DNA_Repair SRA737 This compound SRA737->CHK1 inhibits

Caption: this compound inhibits CHK1, leading to apoptosis in cells with high replication stress.

Experimental_Workflow cluster_cell_lines Cell Line Selection cluster_assays In Vitro Assays cluster_invivo In Vivo Validation Biomarker_pos Biomarker-Positive (e.g., TP53-mutant) CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Biomarker_pos->CellViability WesternBlot Western Blot (γH2AX, p-CHK1) Biomarker_pos->WesternBlot ColonyFormation Colony Formation Assay Biomarker_pos->ColonyFormation Biomarker_neg Biomarker-Negative (e.g., TP53-wildtype) Biomarker_neg->CellViability Biomarker_neg->WesternBlot Biomarker_neg->ColonyFormation DataAnalysis Data Analysis and Biomarker Validation CellViability->DataAnalysis WesternBlot->DataAnalysis ColonyFormation->DataAnalysis PDX_model Patient-Derived Xenograft (PDX) Model TumorGrowth Tumor Growth Inhibition Measurement PDX_model->TumorGrowth TumorGrowth->DataAnalysis

Caption: Workflow for validating this compound sensitivity biomarkers.

Logical_Relationship cluster_biomarkers Predictive Biomarkers TP53 TP53 Mutation ReplicationStress Increased Replication Stress TP53->ReplicationStress CCNE1 CCNE1 Amplification CCNE1->ReplicationStress MYC MYC Amplification MYC->ReplicationStress DDR_mut DDR Gene Mutation DDR_mut->ReplicationStress CHK1_dependency Increased CHK1 Dependency ReplicationStress->CHK1_dependency SRA737_sensitivity This compound Sensitivity CHK1_dependency->SRA737_sensitivity

Caption: Biomarkers leading to increased this compound sensitivity.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited studies to validate biomarkers for this compound sensitivity.

Cell Viability Assays
  • Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.

  • Methodology:

    • Cell Seeding: Cancer cells (both biomarker-positive and -negative) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Drug Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubation: Plates are incubated for a specified period (e.g., 72 or 96 hours).

    • Viability Assessment: Cell viability is measured using assays such as:

      • MTT Assay: Measures the metabolic activity of cells.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of viable cells.

      • Crystal Violet Staining: Stains the DNA of adherent cells.

    • Data Analysis: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

Western Blotting
  • Objective: To detect changes in protein expression and phosphorylation levels indicative of DNA damage and checkpoint activation.

  • Methodology:

    • Cell Lysis: Cells treated with this compound are lysed to extract total protein.

    • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

    • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins (e.g., phospho-CHK1, γH2AX, total CHK1, β-actin as a loading control), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments (PDX) with defined biomarker status are implanted subcutaneously or orthotopically into immunodeficient mice.

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules. The control group receives a vehicle.

    • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Data Analysis: Tumor growth inhibition, tumor regression, and time to progression are calculated to assess the efficacy of this compound.

Conclusion

The validation of predictive biomarkers is crucial for the successful clinical development and application of targeted therapies like this compound. Experimental evidence strongly supports the use of TP53 mutation status and CCNE1 amplification as key biomarkers for identifying patient populations most likely to respond to this compound. Further investigation into other markers of replication stress, such as MYC amplification and mutations in DDR pathway genes, will continue to refine patient selection strategies. Comparative studies with other CHK1 inhibitors suggest that while this compound is a potent agent, the therapeutic window and off-target effects need to be carefully considered. The combination of this compound with other agents, such as low-dose gemcitabine, has shown promise in clinical trials and represents a promising avenue for future research.[20][21][22][23] This guide provides a framework for researchers to understand the current landscape of this compound biomarker validation and to design future studies aimed at optimizing its clinical utility.

References

A Comparative Analysis of Sra-737 Toxicity Profiles in Relation to Other Chk1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the toxicity profile of SRA-737, a checkpoint kinase 1 (Chk1) inhibitor, with other selective Chk1 inhibitors, namely Prexasertib (LY2606368) and GDC-0575. This objective comparison is supported by experimental data from clinical trials to inform preclinical and clinical research decisions.

Introduction to Chk1 Inhibition and Therapeutic Rationale

Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. It plays a pivotal role in cell cycle arrest, allowing time for DNA repair and maintaining genomic stability. In many cancer cells, key cell cycle regulators are often mutated, leading to an increased reliance on the Chk1-mediated checkpoint for survival. Inhibition of Chk1 can therefore selectively sensitize cancer cells to DNA-damaging agents or induce synthetic lethality in tumors with specific genetic backgrounds. This compound is an orally bioavailable, potent, and selective Chk1 inhibitor that has been evaluated in clinical trials as both a monotherapy and in combination with other agents.

Comparative Toxicity Profiles

The following tables summarize the adverse event profiles of this compound, Prexasertib, and GDC-0575 based on data from clinical trials.

Table 1: Common Treatment-Emergent Adverse Events (All Grades)
Adverse EventThis compound (Monotherapy)[1][2]Prexasertib (Monotherapy)[1][3]GDC-0575 (in combination with Gemcitabine)[4]
Gastrointestinal Diarrhea (70%), Nausea (64%), Vomiting (51%)Nausea, VomitingNausea (43%)
Constitutional Fatigue (47%)FatigueFatigue (42%)
Hematological -Neutropenia, Leukopenia, Anemia, ThrombocytopeniaNeutropenia (68%), Anemia (48%), Thrombocytopenia (35%)
Table 2: Grade 3/4 Treatment-Related Adverse Events
Adverse EventThis compound (Monotherapy, >800 mg QD)[2]Prexasertib (Monotherapy)[3]GDC-0575 (in combination with Gemcitabine)[4]
Hematological Neutropenia (10%)Grade 4 Neutropenia (71%)Neutropenia, Anemia, Thrombocytopenia
Dermatological Rash/Rash maculopapular (6%)--
Constitutional Fatigue (4%)--
Table 3: Dose-Limiting Toxicities (DLTs) and Recommended Phase 2 Dose (RP2D)
ParameterThis compoundPrexasertibGDC-0575
Dose-Limiting Toxicities Gastrointestinal intolerability, Thrombocytopenia[1]Not observed at RP2D in the adult study[1]Not explicitly detailed in the provided search results.
Recommended Phase 2 Dose (Monotherapy) 800 mg once daily[1][2]105 mg/m² intravenously every 14 days[1]Not established as monotherapy in the provided search results.
Recommended Phase 2 Dose (Combination Therapy) 500 mg with low-dose gemcitabine[5]Not applicable45 mg or 80 mg with gemcitabine (depending on gemcitabine dose)[4]

Note on Vebesertib (ARRY-797): A comprehensive and comparable toxicity profile for the Chk1 inhibitor Vebesertib (ARRY-797) could not be constructed based on the available search results. The provided information primarily pertains to a different compound, ARRY-371797, which is not a Chk1 inhibitor.

Experimental Protocols

The assessment of toxicity in the clinical trials of this compound, Prexasertib, and GDC-0575 primarily followed the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .[6][7][8][9][10]

Methodology for Toxicity Assessment using CTCAE
  • Adverse Event (AE) Identification and Documentation: Any unfavorable or unintended sign, symptom, or disease temporally associated with the use of the investigational drug was recorded as an AE, regardless of its suspected relationship to the drug.[8][9][10]

  • Grading of Severity: The severity of each AE was graded on a 5-point scale as defined by the CTCAE:

    • Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[6][7][9][10]

    • Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[6][7][9][10]

    • Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.[6][7][9][10]

    • Grade 4: Life-threatening consequences; urgent intervention indicated.[6][7][9][10]

    • Grade 5: Death related to AE.[6][7][9][10]

  • Attribution to Investigational Drug: The relationship of the AE to the study drug was assessed by the investigator and typically categorized as unrelated, unlikely, possible, probable, or definite.

  • Dose-Limiting Toxicity (DLT) Definition: In the dose-escalation phases of the trials, a DLT was generally defined as a specific type and grade of AE occurring within the first cycle of treatment that was considered to be related to the study drug. The occurrence of DLTs guided the determination of the Maximum Tolerated Dose (MTD). For instance, in the this compound monotherapy trial, DLTs included gastrointestinal intolerability and thrombocytopenia.[1]

  • Data Collection and Reporting: AEs were systematically collected at baseline and at regular intervals throughout the study. All AEs were documented in the case report forms and reported to the relevant regulatory authorities and ethics committees.

Signaling Pathways and Experimental Workflows

Chk1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of Chk1 in the DNA damage response pathway. Upon DNA damage, sensor proteins activate ATR kinase, which in turn phosphorylates and activates Chk1. Activated Chk1 then targets downstream effectors to induce cell cycle arrest, promote DNA repair, and, in cases of extensive damage, trigger apoptosis.

Chk1_Signaling_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Apoptosis Apoptosis Chk1->Apoptosis SRA737 This compound SRA737->Chk1 inhibits

Caption: Simplified Chk1 signaling pathway in the DNA damage response.

Experimental Workflow for a Typical Phase I Dose-Escalation Trial

The diagram below outlines a common "3+3" dose-escalation design used in Phase I oncology trials to determine the MTD and RP2D of a new drug like this compound.[2]

Dose_Escalation_Workflow Start Start: Dose Level 1 Enroll3 Enroll 3 Patients Start->Enroll3 ObserveDLT Observe for DLTs in Cycle 1 Enroll3->ObserveDLT Escalate Escalate to Next Dose Level ObserveDLT->Escalate 0 DLTs Enroll3More Enroll 3 More Patients at Same Dose Level ObserveDLT->Enroll3More 1 DLT MTD MTD Exceeded RP2D is Previous Dose Level ObserveDLT->MTD ≥2 DLTs ZeroDLT 0 DLTs OneDLT 1 DLT TwoPlusDLT ≥2 DLTs Escalate->Enroll3 End End of Dose Escalation Escalate->End if max dose reached ObserveDLT2 Observe for DLTs in 6 Patients Enroll3More->ObserveDLT2 ObserveDLT2->Escalate ≤1 DLT in 6 ObserveDLT2->MTD ≥2 DLTs in 6 OneTotalDLT ≤1 DLT in 6 TwoPlusTotalDLT ≥2 DLTs in 6 MTD->End

Caption: A typical "3+3" dose-escalation workflow in a Phase I clinical trial.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of SRA-737

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like SRA-737, a selective Chk1 inhibitor, are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, aligning with standard practices for hazardous chemical waste management. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Given its nature as a potent kinase inhibitor, the following safety measures should be standard practice:

  • Engineering Controls: All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves, such as nitrile, to prevent skin contact.

    • Eye Protection: Use safety glasses with side shields or chemical splash goggles to protect against accidental splashes.

    • Lab Coat: A buttoned lab coat must be worn to protect personal clothing and skin.

  • Spill Management: In the event of a spill, avoid generating dust. Moisten the spilled solid material with a suitable solvent (e.g., ethanol) before carefully collecting it into a sealed container for hazardous waste disposal. All materials used for cleanup must also be disposed of as hazardous waste.

This compound Safety and Handling Data

While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following table summarizes key handling and storage information based on supplier data. This information is crucial for safe management prior to disposal.

ParameterRecommendation
Storage Temperature Powder: -20°C for long-term storage.In solvent: -80°C for long-term storage.
Shipping Condition Shipped at ambient temperature as a non-hazardous chemical for short-term transit.
Handling Handle as a potentially hazardous substance. Avoid inhalation, ingestion, and contact with skin and eyes. Use appropriate PPE and engineering controls.
Waste Classification Treat as hazardous chemical waste. The toxicological properties have not been fully investigated, warranting a cautious approach to disposal.[1]

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Collaboration with your institution's Environmental Health and Safety (EHS) department is mandatory to ensure compliance with all local, state, and federal regulations.

Waste Segregation and Collection

Proper segregation is the first and most critical step in the disposal process.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container.

    • This includes:

      • Unused or expired this compound powder.

      • Contaminated consumables such as weigh boats, pipette tips, and gloves.

      • Contaminated bench paper and spill cleanup materials.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been explicitly confirmed by your EHS department.[2] Incompatible mixtures can lead to dangerous chemical reactions.[3]

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled for hazardous chemical waste.

Labeling of Waste Containers

Accurate and conspicuous labeling is essential for safety, compliance, and proper handling by waste management personnel.

All hazardous waste containers for this compound must be labeled with the following information:

  • The words "Hazardous Waste" clearly visible.[3]

  • The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.

  • A clear indication of the contents, including any solvents and their approximate concentrations.

  • The date when waste was first added to the container (accumulation start date).

  • The name and contact information of the principal investigator or laboratory responsible for generating the waste.

Storage of Hazardous Waste

Proper storage of hazardous waste within the laboratory is crucial to prevent accidents and ensure safety until collection.

  • Designated Storage Area: Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory.[3]

  • Secondary Containment: Place waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Container Integrity: Ensure all waste containers are in good condition, compatible with the waste they contain, and are kept tightly sealed except when adding waste.[4]

  • Segregation of Incompatibles: Store this compound waste away from incompatible materials as determined by safety data sheets and EHS guidelines.

Arranging for Professional Disposal

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[5][6]

  • Contact EHS: Coordinate with your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup for your this compound waste.[5]

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial waste generation to final professional disposal.

SRA737_Disposal_Workflow cluster_Lab Laboratory Procedures cluster_EHS EHS Coordination cluster_Final Generate Generate this compound Waste (Solid, Liquid, Sharps) Segregate Segregate Waste Types Generate->Segregate Collect Collect in Designated Hazardous Waste Containers Segregate->Collect Label Label Containers Correctly ("Hazardous Waste", Name, Date) Collect->Label Store Store in Secure Satellite Accumulation Area with Secondary Containment Label->Store Schedule Schedule Waste Pickup with EHS Department Store->Schedule Transport Professional Transport by Licensed Carrier Schedule->Transport Dispose Final Disposal at a Licensed Hazardous Waste Management Facility Transport->Dispose

Caption: Logical workflow for the safe disposal of this compound hazardous waste.

References

Standard Operating Procedure: Safe Handling of Potent Kinase Inhibitor Sra-737

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Sra-737" is not a recognized chemical entity. The following guidelines are provided as a representative safety protocol for handling a potent, powdered, small-molecule research compound. Researchers must always consult the official Safety Data Sheet (SDS) for any specific chemical they are handling and adhere to their institution's safety protocols.

This document provides essential safety and logistical information for the handling and disposal of the potent kinase inhibitor, this compound. The procedural guidance herein is designed to mitigate risks and ensure a safe laboratory environment for all personnel.

Hazard Identification and Risk Assessment

This compound is a potent, powdered substance with high biological activity. The primary hazards are inhalation of airborne particles and dermal absorption. A thorough risk assessment must be conducted before any handling activities.

Summary of Potential Hazards:

  • Acute Toxicity: High potency suggests potential for acute toxicity upon inhalation or ingestion.

  • Skin Irritation/Sensitization: May cause irritation or allergic reaction upon skin contact.

  • Eye Damage: Powder can cause serious eye irritation or damage.

  • Target Organ Effects: As a kinase inhibitor, it may have specific target organ effects.

Personal Protective Equipment (PPE)

Selection of appropriate PPE is critical to minimize exposure. The required level of protection depends on the procedure being performed and the quantity of this compound being handled.

Table 1: Recommended PPE for this compound Handling Procedures

Procedure Primary Engineering Control Gloves Eye/Face Protection Lab Coat Respiratory Protection
Storage & Transport Closed, labeled containersNitrile (single pair)Safety glassesStandard lab coatNot required
Weighing Powder Chemical fume hood or ventilated balance enclosureDouble-nitrile glovesSafety goggles and face shieldDisposable gown over lab coatN95 or higher respirator
Preparing Solutions Chemical fume hoodDouble-nitrile glovesSafety gogglesStandard lab coatRecommended if not in a fume hood
Cell Culture Use Biosafety cabinetNitrile (single pair)Safety glassesStandard lab coatNot required

Table 2: Glove Material Compatibility

Glove Material Recommendation Breakthrough Time (Hypothetical)
Nitrile Excellent (for solids and DMSO solutions)> 8 hours
Latex Not Recommended (potential for allergies and degradation)< 1 hour
Neoprene Good (alternative to nitrile)> 4 hours

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution from powdered this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance inside a ventilated enclosure

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered tips

  • Vortex mixer

Procedure:

  • Pre-Weighing Setup:

    • Don all required PPE as specified in Table 1 for "Weighing Powder".

    • Decontaminate the weighing surface and all equipment with 70% ethanol.

    • Place a weigh boat on the analytical balance and tare.

  • Weighing this compound:

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a chemical-resistant spatula.

    • Record the exact weight.

    • Securely close the primary container of this compound powder.

  • Solubilization:

    • Carefully transfer the weighed powder into a sterile microcentrifuge tube.

    • Inside the chemical fume hood, add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Cap the tube securely.

  • Mixing and Storage:

    • Vortex the solution until the this compound is completely dissolved.

    • Label the tube clearly with the compound name, concentration, date, and your initials.

    • Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) in a designated, labeled storage box.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Contaminated PPE (gloves, disposable gowns), weigh boats, and pipette tips must be collected in a dedicated, sealed, and clearly labeled hazardous waste bag.

  • Liquid Waste:

    • Unused or waste solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

  • Sharps Waste:

    • Needles or scalpels used in procedures with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Workflow for PPE Selection

The following diagram illustrates the logical workflow for determining the appropriate level of PPE when working with a potent compound like this compound.

PPE_Selection_Workflow start Start: Plan to Handle this compound assess_hazard 1. Assess Hazard (Physical Form & Quantity) start->assess_hazard powder Powder or Aerosol Risk? assess_hazard->powder liquid Liquid (in solution)? powder->liquid No ppe_powder 2. High-Level PPE Required: - Ventilated Enclosure/Fume Hood - Double Gloves - Face Shield & Goggles - Disposable Gown - Respirator (N95+) powder->ppe_powder Yes ppe_liquid 3. Standard-Level PPE Required: - Fume Hood/Biosafety Cabinet - Nitrile Gloves (Double if neat) - Safety Goggles liquid->ppe_liquid Yes ppe_storage 4. Minimal PPE Required: - Single Pair Gloves - Safety Glasses liquid->ppe_storage No (Storage Only) disposal 5. Segregate All Contaminated Waste for Hazardous Disposal ppe_powder->disposal ppe_liquid->disposal ppe_storage->disposal end End: Procedure Complete disposal->end

Caption: Workflow for selecting PPE based on the physical form and handling procedure for this compound.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.